molecular formula C16H16N4O5S2 B585530 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole CAS No. 135529-16-7

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Cat. No.: B585530
CAS No.: 135529-16-7
M. Wt: 408.447
InChI Key: ULRBBWWPWOJYFE-UHFFFAOYSA-N
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Description

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, also known as N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, is a useful research compound. Its molecular formula is C16H16N4O5S2 and its molecular weight is 408.447. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminobenzenesulfonyl) Sulfamethoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobenzenesulfonyl) Sulfamethoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBBWWPWOJYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746982
Record name 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135529-16-7
Record name 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Novel Sulfamethoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Rationale for Derivatizing a Workhorse Antibiotic

Sulfamethoxazole, a sulfonamide antibiotic, has been a cornerstone in treating bacterial infections for decades, often in combination with trimethoprim.[1][2][3] Its mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2] However, the rise of antimicrobial resistance necessitates the continuous development of new and more effective therapeutic agents.[4] The derivatization of existing antibiotics like sulfamethoxazole presents a promising strategy to overcome resistance, enhance antimicrobial potency, and even explore new therapeutic applications such as anticancer and antifungal agents.[1][4][5] This guide provides a comprehensive overview of the synthesis and characterization of novel sulfamethoxazole derivatives, offering insights into the experimental design and validation processes.

Part 1: Strategic Approaches to the Synthesis of Novel Sulfamethoxazole Derivatives

The chemical structure of sulfamethoxazole, with its reactive primary aromatic amine and sulfonamide group, offers multiple sites for modification.[2] Strategic derivatization can lead to compounds with improved pharmacological profiles.

Modification of the Para-Amino Group

The para-amino group is a common target for derivatization.[2] Condensation reactions with various aldehydes and ketones can yield Schiff bases (imines), which can be further modified or serve as intermediates for the synthesis of other heterocyclic systems.[6][7][8]

Experimental Protocol: Synthesis of a Sulfamethoxazole Schiff Base Derivative [6][8][9]

  • Reactant Preparation: Dissolve equimolar amounts of sulfamethoxazole and an appropriate aromatic aldehyde (e.g., p-methoxybenzaldehyde) in a minimal amount of absolute ethanol in a round-bottom flask.[8][9]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[6][8][9]

  • Reflux: Reflux the reaction mixture for 5 to 8 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6][8][9] A common solvent system for TLC is ethyl acetate:petroleum ether (7:3).[8][9]

  • Isolation: After completion, cool the mixture and pour it over crushed ice to precipitate the Schiff base.[6][8][9]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot ethanol to obtain the pure product.[6]

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of sulfamethoxazole. The subsequent dehydration reaction is driven by the formation of a stable imine bond and the removal of water.

Introduction of Novel Heterocyclic Moieties

Incorporating different heterocyclic rings, such as pyrazole, pyrimidine, and β-lactam rings, into the sulfamethoxazole scaffold has been shown to enhance biological activity.[4][6]

Example: Synthesis of a β-Lactam Derivative [6]

This synthesis typically involves a two-step process starting from the Schiff base.

  • Schiff Base Formation: As described in the protocol above.

  • Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the 2-azetidinone (β-lactam) ring via a [2+2] cycloaddition reaction.[6]

Causality: The base deprotonates the imine, forming an enolate-like intermediate which then undergoes nucleophilic attack on the chloroacetyl chloride. The subsequent intramolecular cyclization results in the formation of the four-membered β-lactam ring. The incorporation of the β-lactam ring is of particular interest as it is the core structure of penicillin and cephalosporin antibiotics.

G cluster_0 Synthesis of Sulfamethoxazole Derivatives cluster_1 Further Modification Sulfamethoxazole Sulfamethoxazole Schiff_Base Schiff Base Intermediate Sulfamethoxazole->Schiff_Base Condensation Aromatic_Aldehyde Aromatic Aldehyde/Ketone Aromatic_Aldehyde->Schiff_Base Final_Derivative Novel Sulfamethoxazole Derivative Schiff_Base->Final_Derivative Cycloaddition Cyclizing_Agent e.g., Chloroacetyl Chloride Cyclizing_Agent->Final_Derivative

Caption: General workflow for the synthesis of novel sulfamethoxazole derivatives.

Part 2: Rigorous Characterization of Synthesized Derivatives

The unambiguous identification and purity assessment of the newly synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[10]

  • Key Vibrational Bands for Sulfamethoxazole Derivatives:

    • N-H stretch (sulfonamide): Around 3200-3300 cm⁻¹[6][11]

    • C=O stretch (β-lactam): Around 1720-1760 cm⁻¹[6][11]

    • C=N stretch (imine): Around 1600-1650 cm⁻¹[9][11]

    • S=O stretch (sulfonamide): Two bands, typically around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[1][10]

  • Key ¹H NMR Signals:

    • -NH proton (sulfonamide): A singlet, often downfield (around 10-11 ppm).[6][11]

    • Aromatic protons: Multiplets in the range of 7-8 ppm.[6][11]

    • CH of isoxazole ring: A singlet around 6 ppm.[6][11]

    • Protons of newly introduced moieties: Their chemical shifts will be characteristic of their specific chemical environment. For instance, the protons of a β-lactam ring appear as doublets around 4-5 ppm.[6]

2.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight of the synthesized compound and information about its fragmentation pattern.[10] This is crucial for confirming the identity of the final product.

Technique Information Provided Key Advantages
FT-IR Presence of functional groupsRapid, non-destructive, sensitive to key functional groups.[10]
NMR Detailed molecular structure and connectivityUnambiguous structural elucidation.[10]
MS Molecular weight and fragmentation patternConfirms molecular identity.[10]

Table 1: Comparison of Spectroscopic Characterization Techniques.

Chromatographic and Other Analytical Techniques

2.2.1. Thin Layer Chromatography (TLC)

TLC is used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.[8][9] The retention factor (Rf) value is a characteristic of a compound in a given solvent system.[6]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[12] Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of sulfamethoxazole and its derivatives.[12][13]

Experimental Protocol: RP-HPLC Analysis [12][13]

  • Column: A C18 column is typically used.[12][13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[12][13] The pH of the mobile phase can be adjusted to optimize separation.[13]

  • Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte (e.g., 254 nm or 271 nm).[13][14]

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

2.2.3. Elemental Analysis

Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition.[8]

2.2.4. Melting Point Determination

The melting point is a physical property that can be used to assess the purity of a crystalline solid.[6] A sharp melting point range indicates a high degree of purity.

G cluster_0 Characterization Workflow Synthesized_Compound Synthesized Derivative Spectroscopy Spectroscopic Analysis Synthesized_Compound->Spectroscopy Chromatography Chromatographic Analysis Synthesized_Compound->Chromatography Other Other Techniques Synthesized_Compound->Other FTIR FT-IR Spectroscopy->FTIR NMR NMR Spectroscopy->NMR MS Mass Spec Spectroscopy->MS TLC TLC Chromatography->TLC HPLC HPLC Chromatography->HPLC Elemental Elemental Analysis Other->Elemental Melting_Point Melting Point Other->Melting_Point

Caption: A comprehensive workflow for the characterization of synthesized compounds.

Part 3: Evaluation of Biological Activity

Once synthesized and characterized, the novel derivatives are screened for their biological activity. For antimicrobial evaluation, the agar well diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are common in vitro assays.[2][4][6]

Experimental Protocol: Agar Well Diffusion Method [6][8]

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Inoculation: Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Create wells in the agar using a sterile borer.

  • Sample Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to each well. A standard antibiotic and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[2]

Conclusion: A Pathway to Novel Therapeutics

The synthesis and characterization of novel sulfamethoxazole derivatives represent a vital area of research in the quest for new and effective drugs. By strategically modifying the sulfamethoxazole scaffold and rigorously characterizing the resulting compounds, researchers can develop candidates with enhanced antimicrobial properties and potentially novel therapeutic applications. The integration of rational drug design, robust synthetic methodologies, and comprehensive analytical techniques is crucial for the successful development of the next generation of sulfonamide-based therapeutics.

References

  • Al-Sultani, A. A. J., et al. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Egyptian Journal of Chemistry, 64(10), 5677-5687.
  • Moutlk, A. M., & Al-mudhafar, M. M. J. (2022). Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. International Journal of Drug Delivery Technology, 12(3), 1335-1340.
  • Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLoS ONE, 18(3), e0283437.
  • El-Ragehy, N. A., et al. (1981). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 64(6), 1377-1381.
  • Vallejo-López, M., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5001.
  • Mosleh, R. A., & Dakhel, A. A. (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NEW SERIES OF SULFAMETHOXAZOLE DERIVATIVES.
  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2018). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 9(8), 3364-3368.
  • BenchChem. (2025). Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. BenchChem.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
  • Slideshare. (2016). Analysis of sulfonamides.
  • Waleed, A., Khalil, S. S., & Hassen, A. (2023). Synthesis and characterization of some new sulfamethoxazole derivatives. International Journal of Advanced Chemistry Research, 5(2), 28-41.
  • Haseen, U., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(8), 60-68.
  • ResearchGate. (2022).
  • Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283437.
  • Wesch, A., et al. (2020). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles.
  • Al-Juboori, S. A. A., & Al-Masoudi, W. A. M. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 471-480.
  • Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283437.
  • Haseen, U., et al. (2023). Synthesis, Characterization and Antibacterial Activity of New Series of Sulfamethoxazole Derivatives.
  • Tu, Y. H., et al. (1990). Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and N4-acetylsulfamethoxazole with solid-phase extraction.
  • Shamsa, F., & Ahadi, F. (2006). DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY. Iranian Journal of Pharmaceutical Research, 5(1), 31-36.
  • Al-Zubaidi, A. M. H., & Al-Sabawi, M. A. M. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine, 9(1), 1196–1204.
  • Shamsa, F., & Ahadi, F. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. IJ Pharmaceutical Research, 5(1), 31-36.
  • de Paiva, E. L., et al. (2008). Simultaneous quantification of sulfamethoxazole and trimethoprim in whole egg samples by column-switching high-performance liquid chromatography using restricted access media column for on-line sample clean-up.
  • ResearchGate. (2023).
  • Iftikhar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. Scientific Inquiry and Review, 7(4), 19-34.

Sources

A Technical Guide to the Physicochemical Properties of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Sulfamethoxazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is recognized within pharmaceutical contexts as a critical process-related impurity of Sulfamethoxazole, a widely used sulfonamide antibiotic. Designated as Sulfamethoxazole EP Impurity B by the European Pharmacopoeia and Sulfamethoxazole Related Compound B by the United States Pharmacopeia, this substance is a dimeric-like structure that can arise during the synthesis of the active pharmaceutical ingredient (API)[1][2]. Understanding its physicochemical properties is not merely an academic exercise; it is fundamental to the development of robust analytical methods for its detection and quantification, ensuring the safety, quality, and efficacy of Sulfamethoxazole-containing drug products. This guide provides an in-depth analysis of its chemical identity, physicochemical characteristics, analytical determination, and likely pathways of formation, offering field-proven insights for professionals in pharmaceutical development and quality control.

Chemical Identity and Structure

The foundational step in managing any impurity is a precise understanding of its chemical identity. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is structurally distinct from the parent drug, featuring an additional 4-aminobenzenesulfonyl moiety. This structural difference significantly alters its physicochemical behavior.

IdentifierValueSource
IUPAC Name 4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide[3][4]
Synonyms Sulfamethoxazole Impurity B (EP), Sulfamethoxazole Related Compound B (USP)[1][2][3]
CAS Number 135529-16-7[1][2]
Molecular Formula C₁₆H₁₆N₄O₅S₂[1]
Molecular Weight 408.45 g/mol [1][4]

The molecule incorporates three key functional groups that dictate its properties: a primary aromatic amine (aniline), a secondary sulfonamide linkage, and the primary sulfonamide attached to the isoxazole ring, which is characteristic of Sulfamethoxazole itself.

Physicochemical Properties: A Deeper Analysis

The physicochemical properties of an impurity directly influence its behavior during manufacturing, formulation, and analytical testing, as well as its potential toxicological profile.

Acidity, Basicity, and pKa

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is an amphoteric molecule with multiple ionizable centers:

  • Basic Center : The primary aromatic amine (-NH₂) on the aminobenzenesulfonyl group is basic, similar to aniline, and will be protonated under acidic conditions. The pKa for this anilinium ion is expected to be lower than that of simple aniline (around 4.6) due to the strong electron-withdrawing effect of the attached sulfonyl group.

  • Acidic Centers : The molecule possesses two acidic sulfonamide (-SO₂NH-) protons. The sulfonamide group is generally a weak acid, with its acidity significantly influenced by the nature of the nitrogen substituent[5][6]. The proton on the sulfonamide linking the two phenyl rings and the proton on the sulfonamide attached to the methylisoxazole ring will both be ionizable. For comparison, the parent Sulfamethoxazole has a pKa of approximately 5.7 for its sulfonamide group[7]. The pKa values for Impurity B are expected to be in a similar range, making its ionization state highly dependent on pH.

This complex ionization behavior is critical for developing separation methods, as pH adjustments to the mobile phase in liquid chromatography can be used to control retention time and achieve resolution from the parent API.

Solubility

By analogy with Sulfamethoxazole, which is practically insoluble in water (solubility of ~0.5 mg/mL), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is also expected to have very low aqueous solubility[8][9]. Its solubility profile will be pH-dependent, exhibiting a "U-shaped" curve characteristic of amphoteric compounds.

  • At low pH, the protonation of the primary amine will form a cationic salt, increasing solubility.

  • At high pH, the deprotonation of the acidic sulfonamide protons will form anionic salts, also increasing solubility.

  • Minimum solubility will occur near its isoelectric point.

In organic solvents, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, similar to the parent drug[8].

Lipophilicity (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The parent drug, Sulfamethoxazole, has an experimental logP of 0.89[7]. Computational models predict a logP (XLogP3) of 1.4 for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole[4]. The higher value suggests that the impurity is more lipophilic than the parent drug. This increased lipophilicity is a key parameter for predicting its retention behavior in reverse-phase chromatography, where it would be expected to be more strongly retained than Sulfamethoxazole.

Summary of Physicochemical Data
PropertyValue/Expected BehaviorSignificance & Rationale
Molecular Weight 408.45 g/mol [1]Governs molar-based calculations and mass spectrometry response.
pKa Multiple values expected: one basic (amine), two acidic (sulfonamides)[5]Critical for predicting ionization state, solubility, and designing chromatographic separations.
Aqueous Solubility Expected to be very low and pH-dependent[9]Impacts dissolution, bioavailability, and choice of solvents for analysis.
Organic Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)[8]Essential for preparing stock solutions for analytical reference standards.
logP (XLogP3) 1.4 (Computed)[4]Indicates higher lipophilicity than Sulfamethoxazole (0.89), predicting longer retention in RP-HPLC.
Hydrogen Bond Donors 3 (Computed)[4]Influences intermolecular interactions, solubility, and chromatographic behavior.
Hydrogen Bond Acceptors 9 (Computed)[4]Influences intermolecular interactions, solubility, and chromatographic behavior.

Spectroscopic and Analytical Characterization

Robust analytical methods are required to ensure that this impurity is controlled within acceptable limits as defined by regulatory bodies.

Spectroscopic Profile
  • UV-Vis Spectroscopy : Like Sulfamethoxazole, the impurity contains multiple chromophores (benzene rings). It is expected to exhibit strong UV absorbance. Sulfamethoxazole has a λmax at 271 nm[8][10]. The impurity's spectrum will likely be similar, allowing for detection using standard UV detectors in HPLC systems.

  • Infrared (IR) Spectroscopy : The IR spectrum would be complex but characterized by key vibrational bands confirming its structure:

    • N-H stretching (aromatic amine and sulfonamides): ~3300-3450 cm⁻¹

    • S=O stretching (sulfonyl groups): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C=C stretching (aromatic rings): ~1500-1600 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would show distinct signals for the aromatic protons on both phenyl rings, the methyl group on the isoxazole ring, the isoxazole proton, and exchangeable protons for the -NH₂ and -SO₂NH- groups.

    • ¹³C NMR : Would confirm the presence of all 16 carbon atoms in their unique chemical environments.

Recommended Analytical Protocol: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for separating and quantifying Sulfamethoxazole and its related substances[11]. The following protocol is a representative method based on established principles for sulfonamide analysis.

Objective: To separate N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Impurity B) from the Sulfamethoxazole API and other related impurities.

Methodology:

  • Chromatographic System:

    • Column: Kromasil 100-5-C18, 4.6 x 250 mm, 5 µm, or equivalent L1 column[11].

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 271 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
254060
304060
319010
409010
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve N-(4-Aminobenzenesulfonyl) Sulfamethoxazole reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 µg/mL.

    • Test Solution: Accurately weigh and dissolve the Sulfamethoxazole test sample in the diluent to a final concentration of ~1 mg/mL.

  • System Suitability:

    • Inject a resolution solution containing both Sulfamethoxazole and Impurity B. The resolution between the two peaks should be ≥ 2.0.

    • The expected elution order is Sulfamethoxazole followed by the more lipophilic Impurity B.

  • Quantification:

    • Calculate the amount of Impurity B in the test sample by comparing the peak area of the impurity with the peak area of the reference standard using the external standard method.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating the moderately non-polar Sulfamethoxazole and its even more non-polar (higher logP) impurity.

  • Acidified Mobile Phase: The use of phosphoric acid suppresses the ionization of the sulfonamide groups, leading to better peak shape and consistent retention.

  • Gradient Elution: A gradient is necessary to first elute the more polar components and the main API, then increase the organic solvent concentration to elute the more strongly retained, lipophilic Impurity B within a reasonable timeframe.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing prep_std Prepare Impurity B Reference Standard (~1 µg/mL) inject Inject 10 µL onto C18 Column prep_std->inject prep_sample Prepare Sulfamethoxazole Test Sample (~1 mg/mL) prep_sample->inject gradient Apply Gradient Elution (Water/ACN with H₃PO₄) inject->gradient detect UV Detection at 271 nm gradient->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurity B vs. External Standard integrate->quantify

Caption: RP-HPLC workflow for impurity quantification.

Formation and Synthetic Origin

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is not a starting material or reagent but a process-related impurity. Its structure suggests it is formed by the reaction of two sulfanilamide-related molecules. A plausible pathway involves the reaction of an activated sulfonyl species (like a sulfonyl chloride) with the aniline nitrogen of another sulfanilamide molecule or a related intermediate.

This typically occurs when there is an excess of the sulfonylating agent or non-optimal reaction conditions during the coupling of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole, a key step in Sulfamethoxazole synthesis. If de-acetylation of the protected aniline occurs prematurely, the free amine can react with another molecule of the sulfonyl chloride, leading to the formation of this dimeric impurity.

G cluster_impurity Impurity Formation Pathway A 4-Acetamidobenzenesulfonyl Chloride (ASC) C Protected Sulfamethoxazole A->C Desired Reaction B 3-Amino-5-methylisoxazole B->C D Sulfamethoxazole (API) C->D Deprotection (Hydrolysis) A2 ASC (Molecule 2) F N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Impurity B) A2->F E Sulfanilamide (from premature deprotection) E->F Reacts with ASC

Caption: Proposed formation pathway of Impurity B.

Conclusion

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a well-defined, critical impurity in the manufacture of Sulfamethoxazole. Its key physicochemical characteristics—notably its amphoteric nature, low aqueous solubility, and higher lipophilicity relative to the parent drug—are the guiding principles for the development of effective analytical control strategies. The RP-HPLC method outlined in this guide provides a robust, self-validating framework for its separation and quantification. For drug development professionals, a thorough understanding of this impurity's properties and origins is essential for process optimization, impurity control, and ultimately, ensuring the delivery of a safe and high-quality pharmaceutical product to patients.

References

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 12

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  • Safavi, A., Abdollahi, H., & Sedaghatpour, F. (2003). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.

  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. 5

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An In-depth Technical Guide to the Spectroscopic Analysis of Sulfamethoxazole and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Multi-Faceted Approach to a Keystone Antibiotic

Sulfamethoxazole (SMX), a prominent member of the sulfonamide class of antibiotics, remains a cornerstone in the treatment of various bacterial infections, most notably in its synergistic combination with trimethoprim.[1][2] Its chemical structure, 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, features several key functional groups: a primary aromatic amine, a sulfonamide linkage, and a substituted isoxazole ring, all of which dictate its biological activity and analytical behavior.[3][4] For researchers, quality control analysts, and drug development professionals, a robust understanding of its spectroscopic signature is not merely academic; it is fundamental to ensuring purity, potency, stability, and for elucidating the structure of novel analogues and potential metabolites.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the analytical journey itself—from rapid quantitative assessments to deep structural characterization. We will explore the causality behind methodological choices, presenting each technique as a self-validating system where the principles of the instrumentation and the chemistry of the molecule converge to yield reliable, interpretable data.

Part 1: Ultraviolet-Visible (UV-Vis) Spectroscopy: The Workhorse of Quantitative Analysis

UV-Vis spectroscopy is often the first line of attack for the quantitative estimation of SMX in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reliability.[1][2][5]

Core Principle: Probing Electronic Transitions

The SMX molecule contains two primary chromophores: the p-aminobenzenesulfonamide core and the 5-methylisoxazole ring. The intense UV absorption arises from π→π* electronic transitions within the aniline part of the molecule.[6] The wavelength of maximum absorbance (λmax) is a distinct physical property useful for both identification and quantification. The λmax for sulfamethoxazole is consistently reported to be between 262 nm and 264 nm in various solvents.[1][2][5][6]

Experimental Protocol: Direct UV Spectrophotometry for Quantification

This protocol outlines a validated method for determining SMX concentration in a pharmaceutical formulation. The choice of 0.1N NaOH as a solvent is a deliberate one; it ensures the weakly acidic sulfonamide proton is deprotonated, leading to a consistent and reproducible chromophoric system, minimizing spectral shifts due to pH variations.[5]

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Methodology:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of Sulfamethoxazole reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 0.1N NaOH. This serves as the stock solution.

  • Calibration Curve Preparation (2–12 µg/mL):

    • Create a series of dilutions by pipetting appropriate volumes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the stock solution into separate 10 mL volumetric flasks.[1][2]

    • Dilute each to the mark with 0.1N NaOH.

    • These standards correspond to concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

  • Sample Preparation (e.g., from Tablets):

    • Weigh and finely powder 20 tablets to obtain an average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 10 mg of SMX and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of 0.1N NaOH, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm nylon filter.

    • Further dilute this solution with 0.1N NaOH to achieve a theoretical concentration within the calibration range (e.g., 8 µg/mL).

  • Measurement and Analysis:

    • Set the spectrophotometer to scan from 400 nm to 200 nm to confirm the λmax at ~262 nm using one of the standard solutions.[5]

    • Measure the absorbance of each standard and the sample solution at the determined λmax against a 0.1N NaOH blank.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of the sample solution using the linear regression equation (y = mx + c) derived from the calibration curve. The high correlation coefficient (r² > 0.999) validates the linearity of the method.[1][2]

Workflow for UV-Vis Quantitative Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Solution (100 µg/mL SMX in 0.1N NaOH) Standards Create Calibration Standards (2-12 µg/mL) Stock->Standards Sample Prepare Sample Solution (from dosage form) Scan Scan for λmax (~262 nm) Standards->Scan Measure Measure Absorbance of Standards & Sample Sample->Measure Scan->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Calculate Calculate Sample Conc. (Linear Regression) Plot->Calculate FTIR_Regions SMX Sulfamethoxazole -NH₂ (Amine) -SO₂NH- (Sulfonamide) Phenyl Ring -SO₂- (Sulfonyl) Isoxazole Ring Regions Regions SMX:f1->Regions:r1 N-H Stretch SMX:f2->Regions:r1 N-H Stretch SMX:f3->Regions:r2 C-H Stretch SMX:f3->Regions:r3 C=C Stretch SMX:f4->Regions:r4 S=O Stretch (Strong) SMX:f5->Regions:r5 Ring Modes

Caption: Correlation of SMX functional groups to their characteristic IR regions.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Core Principle: Nuclear Spin in a Magnetic Field

Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they align either with or against the field. NMR spectroscopy measures the energy required to "flip" these nuclei from the lower to the higher energy state. This energy is highly sensitive to the local electronic environment, allowing differentiation of chemically distinct atoms within the molecule.

Experimental Protocol: ¹H NMR Analysis

The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is an excellent choice for SMX as it is a good solvent and its residual proton signal does not typically interfere with analyte signals. [7][8] Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sulfamethoxazole sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For quantitative NMR (qNMR), a precisely weighed amount of an internal standard like maleic acid would be added instead. [8]3. Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). [7]4. Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of SMX in DMSO-d₆ shows several distinct signals that can be readily assigned: [9][10]

  • δ ~ 10.95 ppm (singlet, 1H): This downfield signal corresponds to the acidic proton of the sulfonamide (-SO₂NH-) group.

  • δ ~ 7.49 ppm (doublet, 2H): These are the aromatic protons on the benzene ring ortho to the sulfonamide group.

  • δ ~ 6.60 ppm (doublet, 2H): These are the aromatic protons on the benzene ring ortho to the primary amine group.

  • δ ~ 6.11 ppm (singlet, 1H): This signal is characteristic of the lone proton on the isoxazole ring .

  • δ ~ 5.9-6.0 ppm (broad singlet, 2H): This broad signal corresponds to the two protons of the primary amino (-NH₂) group . Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • δ ~ 2.29 ppm (singlet, 3H): This upfield singlet is the sharp, distinct signal from the three equivalent protons of the methyl (-CH₃) group on the isoxazole ring.

Data Summary: ¹H and ¹³C NMR Chemical Shifts for SMX
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source
Sulfonamide NH~10.95-[10]
Aromatic CH (ortho to SO₂)~7.49~128.5[10][11]
Aromatic C (ipso to SO₂)-~125.0[11]
Aromatic CH (ortho to NH₂)~6.60~113.0[10][11]
Aromatic C (ipso to NH₂)-~152.5[11]
Isoxazole CH~6.11~95.0[10][11]
Isoxazole C (ipso to N)-~168.0[11]
Isoxazole C (ipso to CH₃)-~158.0[11]
Amine NH₂~5.9-6.0-[10]
Methyl CH₃~2.29~12.0[10][11]

Part 4: Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is the ultimate tool for determining the molecular weight of a compound and, through fragmentation analysis (MS/MS), for confirming its structure. Electrospray Ionization (ESI) is the preferred method for polar, thermally labile molecules like SMX, as it gently transfers ions from solution into the gas phase. [12]

Core Principle: Ionization and Mass-to-Charge Separation

In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Experimental Workflow: LC-MS/MS

For analyzing SMX in complex matrices (e.g., biological fluids, environmental samples), coupling liquid chromatography (LC) with MS is essential. The LC system separates SMX from interfering components before it enters the mass spectrometer, a crucial step for achieving both selectivity and sensitivity. [13][14]

Data Interpretation: Fragmentation Pathways

In positive ion mode, SMX is readily detected as its protonated molecule [M+H]⁺ at m/z 254 . To confirm its identity, this precursor ion is isolated and fragmented in the collision cell of the mass spectrometer (a process called Collision-Induced Dissociation, or CID). The resulting product ions are characteristic of the SMX structure. [15] The fragmentation of sulfonamides is well-characterized. [12][16]The primary cleavage occurs at the S-N bond and within the core structure, leading to several diagnostic ions:

  • m/z 156: This is often the base peak and corresponds to the [H₂N-C₆H₄-SO₂]⁺ ion, representing the entire p-aminobenzenesulfonyl moiety. Its formation involves the cleavage of the sulfonamide S-N bond. [15][17][18]* m/z 108: This fragment arises from the further loss of SO₂ (64 Da) from the m/z 172 ion (not always observed) or through a rearrangement, corresponding to the anilinium ion [H₂N-C₆H₄-NH]⁺. [12][19]* m/z 92: This fragment corresponds to the aminotropylium ion, [C₆H₄NH₂]⁺, formed after cleavage of the S-C bond. [15][17]* m/z 99: This ion represents the protonated 3-amino-5-methylisoxazole moiety, resulting from cleavage of the S-N bond with charge retention on the heterocyclic part.

Diagram of the Primary Fragmentation Pathway of Sulfamethoxazole

MS_Fragmentation parent Sulfamethoxazole [M+H]⁺ m/z 254 frag156 [H₂N-C₆H₄-SO₂]⁺ m/z 156 (p-aminobenzenesulfonyl ion) parent->frag156 Cleavage of S-N bond frag99 [C₄H₆N₂O+H]⁺ m/z 99 (amino-methylisoxazole ion) parent->frag99 Cleavage of S-N bond frag108 [C₆H₆N₂]⁺ m/z 108 (anilinium ion) frag156->frag108 Rearrangement & Loss frag92 [C₆H₄NH₂]⁺ m/z 92 (aminotropylium ion) frag156->frag92 -SO₂

Caption: Key ESI-MS/MS fragmentation pathways for protonated Sulfamethoxazole.

Conclusion

The spectroscopic analysis of sulfamethoxazole is a paradigmatic example of how different analytical techniques provide complementary information. UV-Vis spectroscopy offers a rapid and robust method for quantification. Vibrational spectroscopy delivers a detailed molecular fingerprint, ideal for identification and probing intermolecular interactions. NMR spectroscopy provides the definitive map of the molecule's atomic framework. Finally, mass spectrometry confirms the molecular weight and, through its fragmentation patterns, validates the structural components. For the modern pharmaceutical scientist, proficiency across these techniques is essential for navigating the lifecycle of a drug, from initial discovery of novel analogues to the rigorous quality control of the final product.

References

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  • Al-Trawneh, S. A. M., et al. (2023). New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. Journal of Kufa for Chemical Sciences.
  • Takasuka, M., & Nakai, H. (2000). IR and Raman spectral and X-ray structural studies of polymorphic forms of sulfamethoxazole. Journal of Molecular Structure. Retrieved from [Link]

  • Lavanya, J., & Lahari, K. L. (2022). Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. ijpar. Retrieved from [Link]

  • Al-Phalahy, B. A. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. IJ Pharmaceutical Research. Retrieved from [Link]

  • Divya, C., et al. (2024). Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. ResearchGate. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Vijaya Chamundeeswari, S. P., et al. (2014). Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Shufang, W., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Castiglioni, S. (2006). MS-MS fragmentation pathway and product ions for sulfamethoxazole. ResearchGate. Retrieved from [Link]

  • Gika, H. G., et al. (2015). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Retrieved from [Link]

  • Perkins, J. R., et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. ACS Publications. Retrieved from [Link]

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  • Hussain, Z., et al. (2014). 1 H-NMR data of sulfamethoxazole and its derivatives. ResearchGate. Retrieved from [Link]

  • Nesměrák, K., et al. (2021). Spectrometric determination of trimethoprim and sulfamethoxazole in tablets by automated sequential injection technique. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

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  • Canonica, S., & Laubscher, H. U. (2008). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Derivatization. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

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  • Selvakumar, S., et al. (2016). Growth, Structural, Vibrational, Optical and Antibacterial Activity Studies on 4-Sulfamoylanilinium Chloride Semi-Organic Single Crystal. Science Alert. Retrieved from [Link]

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A Senior Application Scientist's Guide to a Self-Validating System for Assessing the In Vitro Antibacterial Activity of New Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Perspective on a Foundational Antibiotic Class

Sulfonamides, the first synthetic antimicrobial agents to be used systemically, heralded the dawn of the antibiotic era.[1][2] Their discovery fundamentally changed modern medicine by providing a targeted strategy to combat bacterial infections.[2] While the emergence of other antibiotic classes and the rise of resistance have evolved their clinical role, the sulfonamide scaffold remains a cornerstone in medicinal chemistry.[3][4] The rapid evolution of drug-resistant pathogens has necessitated a renewed effort to discover and develop a new generation of sulfonamide derivatives.[4]

This guide provides a comprehensive framework for the robust in vitro evaluation of novel sulfonamide compounds. It is designed not as a rigid protocol, but as a logical, self-validating system. As Senior Application Scientists, we understand that true scientific integrity lies not just in following steps, but in comprehending the causality behind each experimental choice. Here, we will explore the core mechanism of action, detail gold-standard methodologies for assessing antibacterial potency, and provide insights into interpreting the data to guide successful drug development programs.

Pillar I: The Mechanistic Rationale – Why Sulfonamides Work

Understanding the mechanism of action is paramount, as it informs every aspect of assay design and data interpretation. Sulfonamides are structural analogues of para-aminobenzoic acid (PABA).[5] Bacteria that cannot use preformed folate from their environment must synthesize it de novo.[][7] A critical step in this pathway is the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[3][8]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[1][3] This inhibition blocks the synthesis of dihydrofolic acid, and subsequently tetrahydrofolic acid (THF), the biologically active form of folate.[][8] THF is an essential coenzyme for the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[][8] By disrupting this vital pathway, sulfonamides halt bacterial growth and reproduction, exerting a bacteriostatic effect.[1][9] Humans are unaffected by this mechanism because they lack the DHPS enzyme and acquire folate through their diet.[1][3]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Nucleic Acid Precursors (Purines, Thymidine) THF->Precursors 1-Carbon Transfer DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA Sulfonamide New Sulfonamide Compound Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Pillar II: Core Experimental Protocols – A Self-Validating Workflow

The foundation of in vitro testing is determining the potency of a new compound. This is primarily achieved by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][10]

A. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the most common, scalable, and standardized technique for determining MIC values.[11][12] Its use of 96-well plates allows for efficient screening of multiple compounds against various bacterial strains.

Causality Behind Key Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing.[10][13] This is critical for sulfonamides because MHB has low levels of PABA and thymidine, which could otherwise antagonize the drug's action and lead to falsely high MIC values.[13]

  • Inoculum: A standardized bacterial inoculum, equivalent to a 0.5 McFarland standard and then further diluted, is used to ensure reproducibility.[10] The final concentration of approximately 5 x 10⁵ CFU/mL is crucial; too low an inoculum may result in falsely low MICs, while too high an inoculum can overwhelm the drug, leading to falsely high MICs.

  • Quality Control: Parallel testing of reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, is non-negotiable.[14][15] These strains have well-documented MIC ranges for standard antibiotics, and results must fall within these ranges to validate the integrity of the assay.

  • Compound Preparation: Prepare a stock solution of the new sulfonamide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of desired final concentrations.

  • Inoculum Preparation: From a fresh overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Inoculum Dilution: Within 30 minutes of standardization, dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only MHB (no compound, no bacteria).

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay with the bacterial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[8]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[10][12] This can also be measured using a microplate reader by assessing optical density (e.g., at 600 nm).[12]

MIC_Workflow start_end start_end process process decision decision output output A Start B Prepare Serial Dilutions of Sulfonamide in 96-Well Plate A->B C Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Dilute Inoculum to ~5x10^5 CFU/mL C->D E Inoculate Wells & Include Controls D->E F Incubate Plate (37°C, 16-20h) E->F G Read Plate Visually or with Plate Reader F->G H Is Growth Inhibited? G->H H->H No (Check Higher Conc.) I Record MIC Value (Lowest Concentration with no Growth) H->I Yes J End I->J

Caption: Workflow for the broth microdilution method to determine MIC.

B. Time-Kill Kinetics Assay

While the MIC provides information on the concentration required for inhibition (bacteriostatic activity), it does not describe the rate or extent of bacterial killing (bactericidal activity). A time-kill assay provides this dynamic information.[16][17] This is crucial for understanding whether a compound actively kills bacteria or merely prevents their proliferation.

Causality Behind Key Choices:

  • Concentrations: The assay is typically performed using concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x MIC). This directly links the compound's inhibitory potential to its killing dynamics.

  • Sampling Timepoints: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, revealing the speed and duration of the antibacterial effect.[17]

  • Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[17]

  • Preparation: Prepare flasks or tubes of MHB containing the new sulfonamide at concentrations corresponding to multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

  • Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from each flask.

  • Incubation: Incubate the flasks at 37°C, typically with shaking to ensure aeration.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Viable Cell Count: Perform serial ten-fold dilutions of each collected aliquot in sterile saline. Plate a defined volume of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation & Counting: Incubate the MHA plates at 37°C for 18-24 hours, then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control.[8]

Time_Kill_Workflow start_end start_end process process loop loop output output A Start B Prepare Flasks with Drug at Multiples of MIC (1x, 2x, 4x MIC) & Control A->B C Inoculate Flasks to ~5x10^5 CFU/mL B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions & Plate on Agar D->E For each aliquot F Incubate Plates & Count Colonies (CFU) E->F G Plot log10(CFU/mL) vs. Time F->G H Determine Bacteriostatic vs. Bactericidal Activity G->H I End H->I

Caption: Workflow for a time-kill kinetics assay.

C. Synergy Testing: The Checkerboard Assay

Sulfonamides are frequently used in combination with other drugs, most notably trimethoprim, to create a sequential blockade of the folate pathway, often resulting in synergistic and bactericidal effects.[7][9] The checkerboard microdilution assay is a standard method to quantify the interaction between two antimicrobial agents.[11][18]

Causality Behind Key Choices:

  • Matrix Design: Creating a two-dimensional matrix of concentrations allows for testing every possible combination of the two drugs. This is essential for identifying the most effective concentration pairing.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) provides a quantitative measure of the drug interaction. It normalizes the MIC of each drug in the combination to its MIC when used alone, allowing for a standardized interpretation of the interaction.

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of Drug A (the new sulfonamide) horizontally and Drug B (e.g., trimethoprim) vertically in MHB.[11] This creates a matrix where each well contains a unique concentration combination of the two drugs.

  • Controls: Include rows and columns with each drug alone to re-determine their individual MICs under the same experimental conditions.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: After incubation, identify the MIC of each drug alone and the MIC of each drug in combination for all wells that show no visible growth.

  • FICI Calculation: For each well showing no growth, calculate the FICI using the following formula:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation: The interaction is interpreted based on the lowest FICI value calculated:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow start_end start_end process process decision decision output output A Start B Prepare 2D Dilution Matrix: Drug A (horizontal) Drug B (vertical) A->B C Inoculate Plate with Standardized Inoculum B->C D Incubate Plate (37°C, 16-20h) C->D E Determine MIC of each drug alone and in combination D->E F Calculate FICI for each non-growth well E->F G Identify Lowest FICI Value F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H I End H->I

Caption: Workflow for a checkerboard synergy assay.

Pillar III: Data Presentation and Authoritative Interpretation

Raw data is meaningless without proper context and interpretation. All quantitative data should be summarized in clear, structured tables. The interpretation of this data must be grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]

A. Data Presentation

MIC data is best presented in a table that allows for easy comparison of a compound's activity across different bacterial strains, including quality control organisms.

Table 1: Example MIC Data for Novel Sulfonamide Compounds

CompoundS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)MRSA Isolate MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Compound X 8168>128
Compound Y 44464
Sulfamethoxazole 321664>128

Data is hypothetical for illustrative purposes.

B. Interpretation Based on Authoritative Standards

MIC values are translated into categorical interpretations (Susceptible, Intermediate, Resistant) using clinical breakpoints published by CLSI or EUCAST.[19][21] It is critical to understand that:

  • Breakpoints are species- and drug-specific. An MIC value that is "Susceptible" for one organism may be "Resistant" for another.[21]

  • An MIC for one drug cannot be directly compared to the MIC of another drug to determine which is "better." The interpretation depends entirely on the established breakpoint for each specific drug.[21]

  • "Susceptible (S)" implies that an infection may be appropriately treated with a standard dosage.[19]

  • "Intermediate (I)" indicates that the MIC is approaching attainable blood/tissue levels and that higher doses or specific sites of infection might be required for efficacy.[19][21]

  • "Resistant (R)" implies that the strain is not inhibited by achievable systemic concentrations of the agent.[19]

C. Structure-Activity Relationship (SAR) Insights

The ultimate goal of testing new analogs is to establish a structure-activity relationship (SAR) that guides the design of more potent compounds.[3][22] Key structural features of sulfonamides influence their antibacterial activity:

  • The free para-amino group is essential for activity, as it mimics PABA.[]

  • Substitution on the sulfonamide nitrogen with various heterocyclic rings can significantly alter potency, pharmacokinetic properties, and solubility.[]

  • The addition of electron-withdrawing groups, such as a nitro group, to the aromatic ring can sometimes increase antibacterial activity.[5][23]

By correlating the MIC data from a series of new compounds with their structural modifications, researchers can identify the chemical moieties that enhance or diminish antibacterial efficacy.

Conclusion

The evaluation of new sulfonamide compounds requires a methodical, multi-faceted approach grounded in a deep understanding of the underlying microbiology and pharmacology. The framework presented here—from mechanistic rationale to core inhibitory and kinetic assays, synergy testing, and authoritative interpretation—constitutes a self-validating system for generating reliable and actionable in vitro data. By adhering to these principles of scientific integrity, researchers can confidently identify promising lead candidates, elucidate structure-activity relationships, and contribute to the vital effort of developing the next generation of antibacterial agents.

References

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  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Cleveland Clinic.
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  • Adeboye, O. O., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
  • Chourasiya, A., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Chemical Health Risks.
  • Abdel-Wahab, B. F., et al. (2024). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Molecules.
  • Mengelers, M. J., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics.
  • Farooq, U., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Frontiers in Chemistry.
  • BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem.
  • Petkar, P. A., & Jagtap, J. R. (2021). A Review on Antimicrobial Potential of Sulfonamide Scaffold. International Journal of Pharmaceutical Sciences and Research.
  • Al-Suwaidan, I. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules.
  • Ghaffari, M. S., & Ghaffari, S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Verma, G., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem.
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  • BenchChem. (2025). Time-Kill Assays for Determining the Bactericidal Activity of Sulbactam. BenchChem.
  • Wang, Y., et al. (2017).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pijpers, A., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Journal of Veterinary Pharmacology and Therapeutics.
  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
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  • Singh, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.

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Molecular docking studies of sulfamethoxazole derivatives with bacterial enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Molecular Docking Studies of Sulfamethoxazole Derivatives with Bacterial Dihydropteroate Synthase (DHPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole, a cornerstone of sulfonamide antibiotics, has been pivotal in treating bacterial infections for decades. Its efficacy, however, is increasingly threatened by the emergence of drug-resistant bacterial strains. The primary mechanism of resistance involves mutations in the drug's target enzyme, dihydropteroate synthase (DHPS), which diminish binding affinity. This has spurred the development of novel sulfamethoxazole derivatives designed to overcome these resistance mechanisms and improve therapeutic profiles. Molecular docking, a powerful computational technique, stands at the forefront of this effort. It allows for the rapid, in-silico prediction of binding affinities and interaction patterns between newly designed ligands and their protein targets. This guide provides a comprehensive, in-depth exploration of the principles, protocols, and validation techniques for conducting molecular docking studies of sulfamethoxazole derivatives with bacterial DHPS, offering field-proven insights for rational drug design.

The Molecular Basis of Sulfonamide Action and Resistance

The Bacterial Folate Biosynthesis Pathway: A Prime Antibacterial Target

Bacteria, unlike humans who acquire folate from their diet, must synthesize it de novo. This metabolic pathway is essential for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids, making it an ideal target for antimicrobial agents.[1] Two key enzymes in this pathway are of particular importance:

  • Dihydropteroate Synthase (DHPS): This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate (DHPP) to form 7,8-dihydropteroate.[2][3]

  • Dihydrofolate Reductase (DHFR): Further down the pathway, DHFR reduces dihydrofolate to tetrahydrofolate, the biologically active coenzyme.[1]

The selective inhibition of this pathway provides a powerful strategy for achieving a bacteriostatic or bactericidal effect.[1][4]

Sulfamethoxazole: A Structural Mimic and Competitive Inhibitor

The mechanism of action of sulfamethoxazole is a classic example of competitive inhibition. Its chemical structure bears a strong resemblance to PABA, the natural substrate for DHPS.[1][2] This structural mimicry allows sulfamethoxazole to bind to the PABA-binding pocket of the DHPS active site, effectively competing with and blocking the natural substrate.[2] By preventing the synthesis of dihydropteroate, sulfamethoxazole halts the entire folate production cascade, thereby inhibiting bacterial growth and replication.[1][5] This targeted action is highly selective for bacteria, as human cells lack the DHPS enzyme.

The synergy observed when sulfamethoxazole is co-administered with trimethoprim stems from the latter's inhibition of DHFR.[1][4] This sequential blockade of two critical steps in the same pathway is profoundly effective and can produce a bactericidal outcome.[6]

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_enzymes Enzymes cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHP 7,8-Dihydropteroate PABA->DHP DHPP Dihydropteroate Pyrophosphate DHPP->DHP DHF Dihydrofolate DHP->DHF DHPS Dihydropteroate Synthase (DHPS) THF Tetrahydrofolate (Active Folate) DHF->THF DHFR Dihydrofolate Reductase (DHFR) SMX Sulfamethoxazole (SMX) SMX->DHPS Competitively Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Caption: Inhibition of the bacterial folate synthesis pathway.
The Challenge of Resistance: Driving the Need for Novel Derivatives

The widespread use of sulfonamides has inevitably led to the selection of resistant bacterial populations. The most significant resistance mechanism is the alteration of the target enzyme, DHPS, through genetic mutations.[1][6] These mutations, often occurring in or near the active site, can reduce the binding affinity of sulfamethoxazole without critically compromising the enzyme's ability to bind PABA, thus rendering the drug ineffective.[3] This reality necessitates the design of new sulfamethoxazole derivatives that can either bind more potently to the wild-type enzyme or effectively inhibit these mutated, resistant forms.

Structure-Activity Relationships (SAR) in Sulfonamide Design

The design of effective derivatives is not arbitrary; it is guided by established structure-activity relationships (SAR). SAR studies clarify how different chemical substituents modulate potency and selectivity, providing a rational framework for drug development.[7]

  • Essential Moieties: The core sulfanilamide skeleton has key features that are indispensable for antibacterial activity. The para-amino group (-NH2) is critical, and the sulfur atom must be directly linked to the benzene ring.[8] Altering these fundamental components typically abolishes or significantly reduces activity.

  • N1-Substitutions: The N1 nitrogen of the sulfonamide group is a primary site for modification. Substituting the hydrogen with various heterocyclic rings can dramatically enhance antibacterial potency and improve pharmacokinetic properties, such as solubility and half-life.[9] This is a common strategy seen in many clinically used sulfonamides, including sulfamethoxazole itself.[10]

  • Derivative Design Goals: The strategic goals for creating new derivatives include:

    • Enhanced Potency: Achieving lower minimum inhibitory concentrations (MICs).

    • Overcoming Resistance: Designing molecules that can effectively bind to mutated DHPS enzymes.

    • Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

    • Reduced Toxicity: Minimizing off-target effects and the risk of adverse reactions like crystalluria.[9]

The Molecular Docking Workflow: A Step-by-Step Protocol

Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex.[11] It is used to screen virtual libraries of compounds and to rationalize the activity of known molecules on a structural level.

The causality behind this workflow is to simulate the biochemical recognition and binding process. By preparing both the enzyme and the potential drug molecule and then using a scoring algorithm to predict the most stable binding conformation, we can estimate the binding affinity before committing to costly and time-consuming chemical synthesis and biological testing.

Docking_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 4: Analysis & Validation start Start: Hypothesis-Driven Ligand Design prep_protein Receptor Preparation (e.g., DHPS from PDB) - Remove water - Add hydrogens - Assign charges start->prep_protein prep_ligand Ligand Preparation (SMX Derivatives) - 2D to 3D conversion - Energy minimization - Assign charges start->prep_ligand grid Step 2: Define Binding Site (Grid Generation) - Identify active site - Define simulation box prep_protein->grid prep_ligand->grid dock Step 3: Run Docking Simulation - Use software (e.g., AutoDock) - Generate multiple binding poses grid->dock analyze_score Quantitative Analysis - Rank by docking score - Estimate binding energy dock->analyze_score analyze_pose Qualitative Analysis - Visualize interactions (H-bonds, hydrophobic) - Compare with SAR dock->analyze_pose validate Protocol Validation - Re-docking (RMSD < 2Å) - Correlate with experimental data analyze_score->validate analyze_pose->validate end End: Identify Lead Candidates for Synthesis validate->end

Caption: A generalized workflow for molecular docking studies.
Protocol: Receptor Preparation (Bacterial DHPS)
  • Obtain Structure: Download the 3D crystal structure of the target bacterial DHPS from the Protein Data Bank (PDB). Structures co-crystallized with a known ligand (like PABA or a sulfonamide) are ideal as they confirm the location of the active site. An example is PDB ID: 3TZF (Sulfamethoxazole bound to Yersinia pestis DHPS).[2]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The rationale is to create a clean binding site for the new derivatives. Some "structural" water molecules that mediate key interactions may be retained, which is an advanced consideration.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is critical as electrostatic interactions are a major component of binding energy.[12]

Protocol: Ligand Preparation (Sulfamethoxazole Derivatives)
  • Create 2D Structures: Draw the chemical structures of the sulfamethoxazole derivatives using a molecule editor (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Minimize: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking.

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms.

Protocol: Active Site Identification and Grid Generation
  • Identify the Binding Pocket: The binding site for docking is defined as the PABA-binding pocket of DHPS. If a co-crystallized ligand was present in the original PDB file, the coordinates of that ligand are used to define the center of the binding site.

  • Generate the Grid Box: A 3D grid box is generated around the defined active site. This box defines the search space for the docking algorithm, constraining it to the region of interest. The size of the box should be large enough to accommodate the ligands and allow them rotational and translational freedom.

Protocol: Executing the Docking Simulation and Analyzing Results
  • Run Docking: Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to dock each prepared ligand into the prepared receptor grid. The program will systematically sample different conformations and orientations of the ligand, evaluating the energetic favorability of each pose using a scoring function.[13]

  • Analyze Docking Scores: The primary quantitative output is the docking score or estimated binding energy (typically in kcal/mol).[14] Lower scores indicate a more favorable predicted binding affinity. These scores are used to rank the derivatives against each other and the parent compound.

  • Analyze Binding Poses: The top-scoring poses for each ligand must be visually inspected. This qualitative analysis is crucial for understanding why a particular derivative is predicted to be a strong binder. Key interactions to look for include:

    • Hydrogen Bonds: For sulfamethoxazole in DHPS, the sulfonyl group's oxygen atoms are known to form hydrogen bonds with residues like Ser222, and the aromatic amine can bond with Thr62.[2]

    • Hydrophobic Interactions: The aromatic rings of the derivatives will interact with nonpolar residues in the active site.

    • Electrostatic Interactions: Favorable charge-charge or charge-dipole interactions.

A Self-Validating System: Ensuring Trustworthy Results

The predictive power of a docking simulation is only as good as its validation. A robust, self-validating protocol is essential for generating trustworthy and reproducible results.

Protocol: Docking Validation via Re-docking

The most fundamental validation technique is "re-docking".[15]

  • Select a Holo-Structure: Choose a PDB structure of your target enzyme that has a co-crystallized ligand bound in the active site.

  • Extract and Re-dock: Separate the ligand from the protein. Then, using the exact docking parameters you intend to use for your derivatives, dock the original ligand back into the protein's now-empty active site.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[14]

  • Assess Success: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation.[15] This indicates that your docking protocol can accurately reproduce the experimentally determined binding mode.

Cross-Validation with Experimental Data

The ultimate validation is to compare computational predictions with experimental reality.[11] A strong correlation between the ranking of derivatives by docking score and their experimentally measured inhibitory activity (e.g., IC₅₀ values) provides high confidence in the predictive power of the computational model for future designs.

Table 1: Hypothetical Docking and Experimental Data for SMX Derivatives

Compound Docking Score (kcal/mol) Key H-Bond Interactions with DHPS Residues Experimental IC₅₀ (µM)
Sulfamethoxazole -7.8 Ser222, Thr62 15.2
Derivative A -8.5 Ser222, Thr62, Asn115 8.1
Derivative B -7.2 Thr62 25.6

| Derivative C | -9.1 | Ser222, Thr62, Met223 | 4.5 |

Beyond the Static Dock: Advanced Validation with Molecular Dynamics

Molecular docking provides a valuable but static snapshot of a binding event. In reality, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations offer a way to study the behavior of the protein-ligand complex over time, providing deeper insights into the stability of the predicted binding pose.[16][17]

MD_Workflow Docking Molecular Docking TopPoses Top-Scoring Binding Poses Docking->TopPoses Identifies MD_Sim Molecular Dynamics (MD) Simulation (ns-µs) TopPoses->MD_Sim Serve as starting point Stability Analysis of Stability - RMSD of complex - H-bond persistence - Binding free energy (MM/GBSA) MD_Sim->Stability Provides trajectory for ValidatedPose Dynamically Stable Validated Pose Stability->ValidatedPose Confirms

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the multifaceted mechanisms of action of novel sulfonamides, moving beyond their classical role as folate synthesis inhibitors. As a Senior Application Scientist, this document synthesizes established principles with cutting-edge findings to offer a comprehensive resource for understanding and investigating this versatile class of compounds.

Executive Summary

Sulfonamides, the first class of synthetic antimicrobial agents, have undergone a remarkable renaissance. Initially heralded for their life-saving inhibition of bacterial dihydropteroate synthase (DHPS), the emergence of resistance tempered their clinical utility. However, contemporary drug discovery has unveiled a new generation of sulfonamide-based compounds with diverse pharmacological activities, targeting a range of enzymes and pathways implicated in cancer, inflammation, glaucoma, and other diseases. This guide dissects both the canonical and novel mechanisms of action of sulfonamides, providing a robust framework for their continued investigation and development. We will explore the foundational principles of their antibacterial action, delve into newly identified molecular targets, and provide detailed experimental protocols to empower researchers in their quest to elucidate the intricate workings of these remarkable molecules.

The Classical Paradigm: Inhibition of Folate Biosynthesis

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria must synthesize their own folate, an essential precursor for the synthesis of nucleotides and ultimately DNA, whereas humans obtain it from their diet.[1][2] This metabolic distinction forms the basis for the selective toxicity of sulfonamides.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3][4] They compete with PABA for the active site of the enzyme, leading to the formation of a non-functional dihydropteroate analog.[4] This effectively halts the folate synthesis cascade, resulting in a bacteriostatic effect that inhibits bacterial growth and replication.[1][3]

Folate Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropterin_PP Dihydropterin Pyrophosphate Dihydropterin_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate NonFunctional_Analog Non-functional Analog DHPS->NonFunctional_Analog Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Classical mechanism of sulfonamide action via competitive inhibition of DHPS.

The Rise of Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance involve mutations in the folP gene, which encodes for DHPS.[2] These mutations can reduce the binding affinity of sulfonamides to the enzyme without significantly affecting the binding of the natural substrate, PABA.[2] Another significant mechanism is the acquisition of alternative, drug-resistant DHPS enzymes through horizontal gene transfer, often carried on plasmids.[2]

Beyond Bacteria: The Expanding Therapeutic Landscape of Novel Sulfonamides

The sulfonamide scaffold has proven to be a privileged structure in medicinal chemistry, with modern derivatives exhibiting a wide array of pharmacological activities far beyond their antibacterial origins.[5] These novel sulfonamides interact with a diverse set of molecular targets, opening up new avenues for the treatment of various diseases.

Carbonic Anhydrase Inhibition

A prominent non-antibacterial mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs).[3][6][7] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[3][6]

The primary sulfonamide moiety (SO₂NH₂) is a key pharmacophore for CA inhibition, coordinating with the zinc ion in the enzyme's active site.[6] Novel sulfonamides have been designed to selectively target specific CA isoforms. For instance, tumor-associated isoforms like CA IX and CA XII are overexpressed in various cancers, making them attractive targets for anticancer therapies.[3][9] Conversely, avoiding inhibition of ubiquitous isoforms like CA I and CA II can help minimize off-target side effects.[9]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)25012.125.8-
Novel Sulfonamide 4c >1000045.38.530.8
Novel Sulfonamide 15 725.73.36.180.5

Table 1: Comparative Inhibitory Activity (Kᵢ) of Acetazolamide and Novel Sulfonamides against Human Carbonic Anhydrase Isoforms. Data compiled from a study on novel pyrazole- and pyridazinecarboxamide-containing sulfonamides.[3]

Anticancer Mechanisms

The anticancer properties of novel sulfonamides are multifaceted. Beyond the inhibition of tumor-associated carbonic anhydrases, some sulfonamides have been shown to affect cell cycle progression. For example, the novel sulfonamide E7070 has been demonstrated to induce cell cycle arrest at both the G1/S and G2/M transitions in non-small cell lung cancer cells.[2][10] This is achieved through the inhibition of cyclin-dependent kinases (CDKs) and the modulation of key cell cycle regulatory proteins like p53 and p21.[2]

More recently, certain sulfonamides have been identified as activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[11] PKM2 activation can redirect glucose metabolites away from biosynthetic pathways that fuel cancer cell growth.[11]

Anticancer Mechanisms cluster_0 Carbonic Anhydrase Inhibition cluster_1 Cell Cycle Regulation cluster_2 Metabolic Modulation CAIX_XII CA IX & XII Inhibition Tumor_pH Modulation of Tumor Microenvironment pH CAIX_XII->Tumor_pH Apoptosis Apoptosis Tumor_pH->Apoptosis CDK_Inhibition CDK Inhibition Cell_Cycle_Arrest G1/S & G2/M Arrest CDK_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis PKM2_Activation PKM2 Activation Metabolic_Shift Shift in Glucose Metabolism PKM2_Activation->Metabolic_Shift Metabolic_Shift->Apoptosis Novel_Sulfonamide Novel Sulfonamide Novel_Sulfonamide->CAIX_XII Novel_Sulfonamide->CDK_Inhibition Novel_Sulfonamide->PKM2_Activation

Caption: Diverse anticancer mechanisms of novel sulfonamides.

Anti-inflammatory Activity

Novel sulfonamides are also being explored for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] Additionally, sulfonamides can act as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which plays a role in inflammatory processes and tissue remodeling.[13][14][15]

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged experimental approach is essential to definitively determine the mechanism of action of a novel sulfonamide. The following section outlines key experimental protocols.

Initial Screening and Target Class Identification

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[16][17]

Protocol:

  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.[16]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the sulfonamide dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Reading Results: The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Principle: This assay measures the inhibition of CA-catalyzed hydration of CO₂. A stopped-flow instrument is used to monitor the change in pH using an indicator dye.[3][7][18]

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4), a phenol red indicator solution (0.2 mM), and solutions of the purified CA isoform and the sulfonamide inhibitor.[3]

  • Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with various concentrations of the sulfonamide inhibitor.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over time.[3] The initial rate of the reaction is proportional to the CA activity.

  • Data Analysis: Calculate the initial velocities at different inhibitor concentrations and determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models.

Target Validation and Binding Characterization

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[19]

Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the sulfonamide ligand in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load the protein solution into the sample cell and the sulfonamide solution into the injection syringe of the ITC instrument.[20]

  • Titration: Perform a series of small, sequential injections of the sulfonamide into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Principle: TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used to monitor protein denaturation as the temperature increases.[21][22]

Protocol:

  • Reaction Setup: In a PCR plate, mix the purified target protein, a fluorescent dye (e.g., SYPRO Orange), and the sulfonamide compound at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded.

  • Data Analysis: A shift in the Tₘ in the presence of the sulfonamide indicates a direct binding interaction.[22]

Structural Elucidation of the Interaction

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the sulfonamide bound to its target protein, revealing the precise molecular interactions.

Protocol:

  • Protein-Ligand Complex Formation: Co-crystallize the purified target protein with the sulfonamide inhibitor or soak pre-formed protein crystals in a solution containing the sulfonamide.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the complex.[23][24]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the protein-ligand complex against the experimental data.[25]

Experimental Workflow cluster_0 Initial Screening cluster_1 Target Validation & Binding cluster_2 Structural Elucidation MIC MIC Assay (Antibacterial Activity) ITC Isothermal Titration Calorimetry (ITC) MIC->ITC CA_Assay Carbonic Anhydrase Assay (Enzyme Inhibition) CA_Assay->ITC TSA Thermal Shift Assay (TSA) ITC->TSA XRay X-ray Crystallography TSA->XRay Mechanism Mechanism of Action XRay->Mechanism Novel_Sulfonamide Novel Sulfonamide Novel_Sulfonamide->MIC Novel_Sulfonamide->CA_Assay

Caption: A generalized workflow for elucidating the mechanism of action of novel sulfonamides.

Conclusion and Future Perspectives

The field of sulfonamide research is experiencing a vibrant resurgence, driven by the discovery of novel derivatives with diverse and potent biological activities. While the classical inhibition of DHPS remains a cornerstone of their antibacterial action, the expanding repertoire of molecular targets, including carbonic anhydrases, kinases, and metalloproteinases, highlights the remarkable versatility of the sulfonamide scaffold. A thorough understanding of the specific mechanism of action is paramount for the rational design of next-generation sulfonamides with improved efficacy and selectivity. The integrated application of the biochemical, biophysical, and structural biology techniques outlined in this guide will be instrumental in unraveling the complexities of sulfonamide-target interactions and will undoubtedly pave the way for the development of innovative therapeutics for a wide range of human diseases.

References

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Investigating the structure-activity relationship of sulfamethoxazole analogues

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the structure-activity relationship (SAR) of sulfamethoxazole analogues. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antibacterial agents. This document moves beyond mere protocols to explain the scientific rationale behind experimental design, ensuring a robust and logical approach to analogue development.

Introduction: The Enduring Relevance of Sulfamethoxazole

Sulfamethoxazole (SMX) is a bacteriostatic antibiotic of the sulfonamide class that has been a cornerstone of antimicrobial therapy for decades.[1][2][3] Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5][6][] This pathway is essential for bacteria to produce nucleic acids and certain amino acids, which are vital for their growth and replication.[4][8] Since mammalian cells acquire folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity against bacteria.[][9]

The structural similarity between sulfamethoxazole and the natural substrate of DHPS, para-aminobenzoic acid (PABA), is the key to its function.[4][6][10] By mimicking PABA, SMX binds to the enzyme's active site, halting the synthesis of dihydropteroate and, consequently, tetrahydrofolic acid, the biologically active form of folate.[4][6][8]

Despite its long history of success, the rise of antibiotic resistance necessitates the development of new antibacterial agents.[4][11] SAR studies of sulfamethoxazole are crucial for designing novel analogues that can overcome resistance mechanisms, such as mutations in the DHPS enzyme, while potentially improving potency, pharmacokinetic properties, and safety profiles.[4][12]

Mechanism of Action: Competitive Inhibition of DHPS

The antibacterial effect of sulfamethoxazole is a direct result of its interference with the folate biosynthesis pathway. This pathway is a validated and highly attractive target for antimicrobial drug design.

DHPS_Inhibition cluster_reaction Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Pathway_End Folate Synthesis (DNA, RNA, Proteins) Dihydropteroate->Pathway_End SMX Sulfamethoxazole (SMX) SMX->DHPS Competitively Inhibits SMX_Structure cluster_mol SMX Sulfamethoxazole Core Structure A Region A: p-Aminophenyl Group mol_node B Region B: Sulfonamide Linker A->B Essential for PABA mimicry C Region C: N1-Heterocyclic Ring (5-Methylisoxazole) B->C Modulates pKa & PK/PD SAR_Workflow start SAR Hypothesis (e.g., Modify Region C) synthesis Analogue Synthesis & Purification (TLC, NMR) start->synthesis mic In Vitro Antibacterial Screening (MIC Determination) synthesis->mic Characterize Structure dhps Target-Based Assay (DHPS Inhibition - IC50) mic->dhps Active compounds admet In Silico / In Vitro ADMET (Solubility, Toxicity) dhps->admet Potent inhibitors analysis Data Analysis & SAR Elucidation admet->analysis optimization Lead Optimization or New Hypothesis analysis->optimization optimization->start Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Protocol: Synthesis of a Representative Analogue

This protocol outlines a general procedure for synthesizing a Schiff base derivative from sulfamethoxazole, a common strategy for creating new analogues.

[13][14]Objective: To synthesize 4-((4-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

Causality: The reaction forms an imine (Schiff base) by condensing the essential primary amine of SMX with an aromatic aldehyde. This modification at Region A is expected to abolish activity unless the imine is labile and reverts to the free amine under assay conditions, making it a potential prodrug. This experiment serves as a foundational step for creating a library of derivatives with varied aldehydes.

Materials:

  • Sulfamethoxazole (SMX)

  • 4-Methoxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, heating mantle

  • Stir plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (5 mmol) in 20 mL of absolute ethanol.

  • Addition of SMX: To this solution, add sulfamethoxazole (5 mmol) dissolved in 15 mL of absolute ethanol dropwise with continuous stirring.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture at 80°C for 6-8 hours. The rationale for reflux is to provide the necessary activation energy for the dehydration step of imine formation.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the SMX spot and the appearance of a new product spot indicates reaction completion. This is a critical self-validating step to ensure the starting material has been consumed.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted aldehyde and catalyst. Recrystallize the crude product from hot ethanol to obtain the purified Schiff base derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR and ¹H NMR.

[15][14]### 3.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. T[16][17][18]he broth microdilution method is a standard, high-throughput technique.

[16][19]Objective: To determine the MIC of synthesized analogues against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).

Causality: This assay provides the primary measure of antibacterial potency. By testing against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, we can assess the spectrum of activity. Including a parent drug (SMX) and a standard antibiotic (e.g., Ciprofloxacin) as controls is a self-validating measure that ensures the assay is performing correctly and provides a benchmark for comparison.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Synthesized analogues and control antibiotics, dissolved in DMSO

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). D[20]ilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. 2[16]. Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate. Add 100 µL of MHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound (at 2x the final desired starting concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. 5[16]. Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). T[17]his can be assessed visually or by using a plate reader to measure optical density at 600 nm. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This target-based assay confirms that the antibacterial activity of an analogue is due to the inhibition of DHPS and allows for the determination of the half-maximal inhibitory concentration (IC50).

Objective: To measure the IC50 of active analogues against recombinant DHPS.

Causality: This is a crucial mechanistic validation step. If an analogue has a low MIC but a high IC50 against DHPS, its antibacterial effect may be due to an off-target mechanism. This assay uses a coupled-enzyme system where the product of DHPS is used by a second enzyme (DHFR), and the consumption of a cofactor (NADPH) is monitored spectrophotometrically. This provides a continuous and quantifiable measure of enzyme activity.

[21]Materials:

  • Recombinant DHPS and Dihydrofolate Reductase (DHFR) enzymes

  • Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing assay buffer, DHFR, PABA, DHPP, and NADPH.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (analogues) and a control inhibitor (SMX) in DMSO.

  • Assay Setup: To the wells of a 96-well plate, add 2 µL of the serially diluted inhibitor solutions. For control wells (100% activity), add 2 µL of DMSO.

  • Enzyme Addition: Add the DHPS enzyme to the master mix immediately before starting the reaction.

  • Initiate Reaction: Add the enzyme-containing master mix to each well to initiate the reaction. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rate (V) for each inhibitor concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation and SAR Elucidation

Quantitative Data Summary
Analogue IDModification (Region C)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)DHPS IC50 (µM)
SMX5-Methylisoxazole (Parent)8161.2
A-015-Trifluoromethylisoxazole480.8
A-025-Phenylisoxazole32645.1
A-033,5-Dimethylisoxazole16322.5
B-012-Pyrimidinyl>128>128>50
B-024-Methyl-2-pyrimidinyl6412822.7

Note: Data are illustrative and for demonstration purposes only.

Analysis

From the illustrative data, several SAR insights can be drawn:

  • Electron-Withdrawing Groups: Replacing the methyl group with a highly electron-withdrawing trifluoromethyl group (A-01) improved both MIC and IC50 values. This is likely due to an increase in the acidity of the sulfonamide proton, leading to stronger binding to DHPS.

  • Steric Hindrance: Introducing a bulky phenyl group (A-02) was detrimental to activity, significantly increasing both MIC and IC50. This suggests that the N1-substituent binding pocket has size limitations.

  • Ring Isomerism: Comparing SMX to pyrimidinyl analogues (B-01, B-02) highlights the importance of the specific heterocyclic scaffold. The isoxazole ring in SMX appears to provide a more optimal geometry for binding than the pyrimidine ring in this context.

Conclusion

The structure-activity relationship of sulfamethoxazole is a well-established yet fertile ground for the development of new antibacterial agents. The core p-aminobenzenesulfonamide pharmacophore is sacrosanct for the mechanism of action, while the N1-heterocyclic substituent serves as the primary handle for modulating potency, spectrum, and pharmacokinetic properties. A systematic approach combining rational design, chemical synthesis, and a cascade of biological assays—from whole-cell MIC determination to target-based enzyme inhibition—is essential for elucidating clear SAR trends. By understanding the causal relationships between chemical structure and biological function, researchers can rationally design the next generation of sulfonamide antibiotics to combat the growing threat of antimicrobial resistance.

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  • Journal of Drug Delivery and Therapeutics. (2025, August 15). Synthesis and Characterization of Sulfamethoxazole Derivatives.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • IntechOpen. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • ResearchGate. (2023, May 8). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • ResearchGate. (n.d.). Inhibition mechanism of bacterial folic acid biosynthesis pathway (a)...
  • Adichunchanagiri University. (2020, October 21). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.
  • PubMed Central (PMC) - NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • BOC Sciences. (n.d.). Sulfamethoxazole: Definition, Structure and Mechanism of Action.
  • Taylor & Francis. (n.d.). Dihydropteroate synthase – Knowledge and References.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
  • Benchchem. (n.d.). Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide.
  • CURRENT PUBLISHER. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubMed Central (PMC) - NIH. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase.
  • ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology.
  • PubChem - NIH. (n.d.). Sulfamethoxazole.
  • PubMed Central (PMC) - NIH. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase.

Sources

An In-Depth Technical Guide to the Thermal Degradation Analysis of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermal degradation analysis of Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic. The stability of an active pharmaceutical ingredient (API) under thermal stress is a critical parameter influencing its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, details the strategic application of key thermoanalytical techniques, outlines robust experimental protocols, and provides insights into the interpretation of complex degradation data. By integrating principles from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), this guide establishes a systematic approach to elucidating the thermal degradation pathways of SMX, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Imperative of Thermal Stability

Sulfamethoxazole (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) is a cornerstone antibacterial agent whose efficacy is contingent upon its chemical and physical integrity.[4] The term N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, while descriptive of its core chemical scaffold, is a formal designation for the SMX molecule itself. Thermal degradation, a process accelerated by heat, can lead to the loss of potency and the formation of potentially toxic degradants.[5] Therefore, a thorough understanding of a drug's response to thermal stress is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies to ensure product quality and patient safety.[1][6]

Forced degradation studies, including thermal stress testing, are fundamental to:

  • Elucidating Degradation Pathways: Identifying the chemical routes by which the API breaks down.[5]

  • Developing Stability-Indicating Methods: Creating analytical procedures that can resolve the intact API from its degradation products.[5][7]

  • Informing Formulation and Packaging: Selecting excipients and container closure systems that minimize degradation.

  • Defining Storage Conditions and Shelf-Life: Establishing appropriate storage recommendations based on stability data.[2][6]

This guide presents a multi-faceted analytical strategy to comprehensively characterize the thermal degradation profile of Sulfamethoxazole.

Core Analytical Technologies: A Synergistic Approach

No single technique can fully unravel the complexities of thermal degradation. A robust analysis relies on the integration of complementary methods that measure different physical and chemical properties as a function of temperature.[8]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated at a controlled rate.[9][10] TGA is indispensable for determining thermal stability, identifying decomposition temperature ranges, and quantifying mass loss events.[11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9] DSC is critical for identifying thermal events such as melting, crystallization, and solid-state transitions, which often precede or accompany decomposition.[8][12]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): An advanced technique where the sample is rapidly heated to decomposition in an inert atmosphere.[13][14] The resulting volatile fragments are then separated by GC and identified by MS, providing direct structural information about the degradation products.[13][15]

The logical workflow for employing these techniques is visualized below.

G cluster_0 Phase 1: Macroscopic Thermal Behavior cluster_1 Phase 2: Data Interpretation & Hypothesis cluster_2 Phase 3: Molecular Identification cluster_3 Phase 4: Pathway Elucidation API Sulfamethoxazole (API Sample) TGA TGA Analysis API->TGA Assess Mass Loss vs. Temp DSC DSC Analysis API->DSC Assess Heat Flow vs. Temp Interpret Correlate TGA/DSC Data TGA->Interpret DSC->Interpret Hypo Hypothesize Degradation Temperatures & Pathways Interpret->Hypo PyGCMS Py-GC-MS Analysis Hypo->PyGCMS Target Temp Ranges ID Identify Degradation Products PyGCMS->ID Pathway Construct Degradation Pathway ID->Pathway G cluster_low_temp Low Temp Pathway (~260-450°C) cluster_high_temp High Temp Pathway (>500°C) SMX Sulfamethoxazole (C10H11N3O3S) Aniline Aniline (m/z 93) SMX->Aniline Cleavage SO2 Sulfur Dioxide (m/z 64) SMX->SO2 Cleavage Isoxazole 3-amino-5-methylisoxazole (m/z 98) SMX->Isoxazole Cleavage Gases Small Gas Molecules (CO2, NO, NO2) Aniline->Gases Isoxazole->Gases

Sources

A Senior Scientist's Guide to the Solubility and Stability of Sulfamethoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Protocol

In the landscape of pharmaceutical development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which successful drug formulation, efficacy, and safety are built. Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, and its structural analogs present a classic case study in the challenges posed by suboptimal aqueous solubility and potential chemical instability. This guide is designed not as a rigid set of instructions, but as a technical narrative from a senior application scientist's perspective. It aims to elucidate the "why" behind the "how"—exploring the causal relationships between molecular structure, experimental design, and data interpretation. Our objective is to empower researchers to move beyond rote execution and develop a deep, mechanistic understanding of solubility and stability, enabling robust and scientifically sound drug development programs.

Part 1: The Cornerstone of Bioavailability - Solubility Characterization

An API must be in solution to be absorbed. For sulfonamides like sulfamethoxazole, which are sparingly soluble in water, a thorough characterization of solubility is the first critical step in pre-formulation.[1][2] This section deconstructs the essential solubility assays, moving from high-throughput screening to definitive equilibrium measurements.

The First Pass: Kinetic Solubility Assays

In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening to quickly flag compounds with potential solubility liabilities.[3]

The Rationale: This method assesses the solubility of a compound that is first fully dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then rapidly introduced into an aqueous buffer.[4] It measures the concentration at which the compound precipitates out of a supersaturated solution. While these values are often higher than true equilibrium solubility, they provide a rapid and resource-efficient way to rank-order compounds and identify major issues early on.[4]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Quantification A Prepare 20 mM Stock in 100% DMSO C Dispense 10 µL of DMSO stock into 490 µL of buffer in 1.4 mL tubes A->C B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Shake (e.g., 2 hours at 25°C, 850 rpm) C->D E Separate Solid from Supernatant (Filtration or Centrifugation) D->E F Quantify Solute in Supernatant (HPLC-UV or LC-MS/MS) E->F G Calculate Solubility (µM) vs. Standard Curve F->G G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis & Quantification A Weigh Excess Solid API (ensure undissolved solid remains) C Add excess solid to medium in sealed vials A->C B Prepare Aqueous Medium (e.g., Buffers at various pH) B->C D Incubate & Agitate (e.g., 18-24 hours at 25°C or 37°C) C->D E Verify pH post-incubation D->E F Separate Solid from Saturated Solution (Filtration or Centrifugation) E->F Confirm Equilibrium G Quantify Solute Concentration (HPLC-UV, LC-MS) F->G

Caption: Gold-standard thermodynamic solubility workflow.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound (e.g., sulfamethoxazole) to a series of stoppered glass vials containing aqueous buffers of varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). [5]It is critical to ensure enough solid is added so that it remains visible at the end of the experiment.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. [3]3. Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment. [5]5. Quantification: Dilute the clear filtrate with a suitable solvent and analyze using a validated HPLC-UV or other appropriate method to determine the drug concentration.

  • Data Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

The Critical Influence of pH

Sulfonamides are amphoteric molecules, meaning they possess both acidic and basic functional groups. This characteristic makes their aqueous solubility highly dependent on the pH of the medium. Sulfamethoxazole has two pKa values: pKa1 ≈ 1.6 (related to the aniline amino group) and pKa2 ≈ 5.6-5.7 (related to the sulfonamide nitrogen). [6][7] The Causality:

  • At low pH (pH < pKa1): The aniline amino group is protonated (-NH3+), forming a cationic species that is more water-soluble.

  • At intermediate pH (between pKa1 and pKa2): The molecule exists predominantly in its neutral, un-ionized form. This is the point of minimum solubility . [8]* At high pH (pH > pKa2): The sulfonamide nitrogen is deprotonated, forming an anionic species that is again more water-soluble.

This "U-shaped" solubility-pH profile is a hallmark of amphoteric drugs. A study by Dahlan et al. (1987) demonstrated this principle clearly for sulfamethoxazole, finding its minimum solubility to be 28.1 mg/100 mL (0.281 mg/mL) at pH 3.22 at 25°C. [8]Solubility increased significantly at both lower and higher pH values. [8]

Compound Medium pH Temperature (°C) Solubility (mg/mL) Reference
Sulfamethoxazole Aqueous Buffer 3.22 25 0.281 [8]
Sulfamethoxazole DMSO:PBS (1:2) 7.2 N/A ~0.5 [1]
Sulfamethoxazole Water 37 N/A 0.61 [7]
Sulfadiazine Water 25 N/A 0.077 (calculated) [9]

| Sulfapyridine | Water | 22 | < 0.1 | <0.1 | [10]|

Part 2: Predicting Shelf-Life - Chemical Stability Profiling

A drug's stability profile determines its shelf-life, storage conditions, and potential for forming harmful degradation products. Forced degradation (or stress testing) is a systematic process designed to accelerate this degradation, allowing for the rapid identification of likely degradation pathways and the development of stability-indicating analytical methods. [5][11] The Rationale: As mandated by ICH guidelines (Q1A), forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing. [11]The goal is to achieve a target degradation of 5-20%. [11]This level is sufficient to generate and detect primary degradants without destroying the molecule entirely, ensuring the degradation pathways are relevant to what might occur under long-term storage. [11] Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A Hydrolysis (Acidic & Basic) E Develop Stability-Indicating Method (e.g., UPLC, HPLC) A->E B Oxidation (e.g., H₂O₂) B->E C Photolysis (ICH Q1B Light Exposure) C->E D Thermal (Dry Heat) D->E F Analyze Stressed Samples vs. Control E->F G Identify & Characterize Degradants (LC-MS/MS, NMR) F->G H Establish Degradation Pathway G->H

Sources

The Renaissance of a Storied Scaffold: A Technical Guide to the Therapeutic Applications of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Antibacterial Legacy

The sulfonamide, a functional group that ushered in the era of chemotherapy, is experiencing a remarkable scientific resurgence. Once primarily celebrated for its groundbreaking antibacterial properties, this versatile scaffold is now at the forefront of therapeutic innovation across a spectrum of complex diseases.[1][2][3] Modern medicinal chemistry has unlocked the vast potential of sulfonamide derivatives, revealing their capacity to act as highly specific and potent modulators of key physiological and pathological processes.[4] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals, navigating the exciting landscape of novel sulfonamide therapeutics. We will delve into the core mechanisms, present validated experimental protocols, and offer insights into the design and evaluation of the next generation of sulfonamide-based drugs.

The Expanding Therapeutic Arena of Novel Sulfonamides

The inherent chemical properties of the sulfonamide moiety, particularly its ability to act as a bioisostere of carboxylic acids and its capacity for strong hydrogen bonding, make it an ideal pharmacophore for targeting a diverse range of enzymes and receptors.[5][6] This has led to the exploration and development of new sulfonamides in several key therapeutic areas.

Oncology: A Multi-pronged Attack on Cancer

Sulfonamide derivatives have emerged as powerful tools in the fight against cancer, targeting various hallmarks of the disease.[1][7][8]

  • Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress specific isoforms of carbonic anhydrase, particularly CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment.[9][10] Sulfonamides are potent inhibitors of these enzymes, leading to a disruption of the tumor's pH balance and subsequent apoptosis.[3][9][11]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in this process.[1][7] Novel sulfonamides have been designed to specifically inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.[1][7][12][13]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[14][15] Sulfonamide-based inhibitors have shown promise in blocking the activity of specific MMPs, such as MMP-2, MMP-9, and MMP-13.[14][15]

Infectious Diseases: Overcoming Resistance

While the classic sulfa drugs face challenges from widespread bacterial resistance, new sulfonamide derivatives are being developed to overcome these hurdles.[16][17] These novel agents often exhibit different mechanisms of action or are designed as hybrid molecules to combat resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16][17] Their primary mode of action remains the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[18][19]

Neurological Disorders: A New Frontier

Emerging research suggests the potential of sulfonamides in treating a range of neurological disorders.[20][21] Their mechanisms in the central nervous system are diverse and include the inhibition of carbonic anhydrases involved in neuronal signaling and the modulation of various receptors and ion channels.[20][21][22] There is growing interest in their application for conditions like epilepsy and even Alzheimer's disease.[10][20][23][24]

Foundational Synthetic Strategies

The synthesis of novel sulfonamides is a cornerstone of their development. The versatility of the sulfonamide scaffold allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of N-Substituted Sulfonamides

A common and straightforward method involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

  • Dissolve the primary amine (1.0 equivalent) in an anhydrous solvent such as pyridine or tetrahydrofuran (THF).

  • Add the sulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • If using a non-basic solvent like THF, add a base such as triethylamine (1.5 equivalents) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted sulfonamide.[3][5][25]

Synthesis of 4-Aminobenzenesulfonamide Derivatives

This class of sulfonamides, which includes the classic antibacterial sulfa drugs, is typically synthesized from p-nitrobenzenesulfonyl chloride.

  • Step 1: Sulfonamide Formation: React p-nitrobenzenesulfonyl chloride with the desired amine in the presence of a base like pyridine or triethylamine, as described in the general protocol above, to form the p-nitrobenzenesulfonamide intermediate.

  • Step 2: Reduction of the Nitro Group: Dissolve the p-nitrobenzenesulfonamide intermediate in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, such as iron powder in the presence of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[17]

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Evaporate the solvent under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as described previously to obtain the 4-aminobenzenesulfonamide derivative.[5][17][26]

In Vitro Evaluation: A Step-by-Step Guide to Key Assays

Rigorous in vitro testing is essential to characterize the biological activity of newly synthesized sulfonamides and to identify promising lead compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[21][27][28]

  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

  • Inoculation: Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without sulfonamide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[18]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.[18]

Carbonic Anhydrase Inhibition Assay

The stopped-flow spectrophotometry method is a highly accurate technique for measuring the inhibition of CA-catalyzed CO₂ hydration.[9][22][29]

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Enzyme Solution: Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) in the buffer at a concentration of approximately 10 µM.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, distilled water.

    • Indicator Solution: Prepare a solution of a pH indicator (e.g., phenol red) in the buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The stopped-flow instrument rapidly mixes two solutions: Syringe A containing the CO₂ solution, and Syringe B containing the enzyme, pH indicator, and the sulfonamide inhibitor (or vehicle for control).

    • The hydration of CO₂ by CA produces protons, causing a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is determined from the slope of the absorbance change over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each sulfonamide concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

VEGFR-2 Kinase Inhibition Assay

Luminescence-based kinase assays are commonly used to screen for inhibitors of VEGFR-2.[6][24] These assays measure the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare the kinase buffer, recombinant human VEGFR-2 kinase, substrate (e.g., a poly-Glu, Tyr peptide), and ATP according to the manufacturer's instructions (e.g., Kinase-Glo™ assay kit).

  • Inhibitor Preparation: Prepare serial dilutions of the sulfonamide inhibitor in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 kinase, the substrate, and the sulfonamide inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescence detection reagent, which stops the kinase reaction and measures the remaining ATP. A higher luminescence signal indicates lower kinase activity (less ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC₅₀ value as described for the CA inhibition assay.[30][31][32]

Matrix Metalloproteinase (MMP) Inhibition Assay

Fluorogenic peptide substrates are widely used for the continuous assay of MMP activity.[15][33][34]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Enzyme Solution: Activate the pro-MMP enzyme (e.g., pro-MMP-13) with a suitable activator (e.g., APMA) and prepare a working solution in the assay buffer.

    • Substrate Solution: Prepare a solution of the fluorogenic MMP substrate (e.g., a peptide with a fluorescent donor and a quencher) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the sulfonamide inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the sulfonamide inhibitor, and the activated MMP enzyme.

    • Pre-incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Efficacy Models: Bridging the Gap to Clinical Application

Animal models are indispensable for evaluating the therapeutic potential of novel sulfonamides in a physiological setting.

Murine Systemic Infection Model (Antimicrobial Efficacy)

This model is used to assess the in vivo efficacy of antibacterial sulfonamides.[35][36]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infecting Organism: Prepare a standardized inoculum of the target bacterium (e.g., MRSA) in sterile saline.

  • Infection: Infect the mice via an appropriate route, typically intraperitoneal (IP) or intravenous (IV) injection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test sulfonamide compound via a clinically relevant route (e.g., oral gavage or IP injection). Include vehicle control and positive control (e.g., vancomycin) groups.

  • Endpoint: Monitor the mice for a defined period (e.g., 7 days) and record survival. The 50% effective dose (ED₅₀) can be calculated as the dose that protects 50% of the mice from death.[35][37][38][39]

  • Bacterial Load Determination (Optional): At various time points post-treatment, euthanize a subset of mice and collect organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

Human Tumor Xenograft Model (Anticancer Efficacy)

This model is widely used to evaluate the antitumor activity of new drug candidates.[4][23][40][41]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Culture: Culture the desired human cancer cell line (e.g., a breast cancer cell line for a breast cancer model).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.[2]

  • Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.

  • Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the test sulfonamide, vehicle control, and a positive control drug according to a predetermined schedule and route.

  • Endpoint: Continue treatment for a specified period, monitoring tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and communication of research findings.

Quantitative Data Summary

The following tables provide examples of how to present the in vitro inhibitory activities of novel sulfonamides.

Table 1: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Compound X 75.28.54.36.1
Compound Y 458.1153.725.755.4
Compound Z 68.462.8428.5113.2
(Data are representative and compiled from literature sources for illustrative purposes)[11][42][43]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Novel Sulfonamides

CompoundVEGFR-2 IC₅₀ (µM)
Sorafenib (Standard) 0.09
Compound A 0.0787
Compound B 0.2007
Compound C 1.5073
(Data are representative and compiled from literature sources for illustrative purposes)[1][12][13][16][19]

Table 3: MMP Inhibitory Activity of Novel Sulfonamides

CompoundMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-13 IC₅₀ (nM)
Marimastat (Standard) 539
Compound D 1284
Compound E 1509578
Compound F 251811
(Data are representative and compiled from literature sources for illustrative purposes)
Visualization of Pathways and Workflows

Visual diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibition of Kinase Domain PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by novel sulfonamides.

Xenograft_Workflow start Start culture Culture Human Cancer Cells start->culture implant Subcutaneous Implantation into Immunodeficient Mice culture->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment (Sulfonamide, Vehicle, Positive Control) randomize->treat monitor_treatment Monitor Tumor Volume and Animal Health treat->monitor_treatment endpoint Endpoint: Euthanize Mice, Excise and Analyze Tumors monitor_treatment->endpoint end End endpoint->end

Caption: A generalized workflow for evaluating the anticancer efficacy of sulfonamides in a xenograft model.

Conclusion and Future Directions

The resurgence of the sulfonamide scaffold is a testament to its enduring value in medicinal chemistry. The development of novel sulfonamide derivatives with diverse therapeutic applications, from oncology to infectious diseases and neurology, highlights the remarkable adaptability of this chemical entity. As our understanding of disease biology deepens, so too will our ability to design and synthesize highly selective and potent sulfonamide-based drugs. The future of sulfonamide research lies in the continued exploration of new molecular targets, the development of innovative synthetic methodologies, and the use of advanced in silico and in vitro screening techniques to accelerate the discovery of the next generation of life-saving therapies.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Role of sulfonamide group in matrix metalloproteinase inhibitors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Using fluorogenic peptide substrates to assay matrix metalloproteinases. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (n.d.). Springer. Retrieved January 16, 2026, from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
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  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. (n.d.). PLOS One. Retrieved January 16, 2026, from [Link]

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  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinase. (2025).
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Methodological & Application

Synthesis Protocol for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, two-step synthesis protocol for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a significant compound often identified as a related substance or impurity of the widely used antibiotic, Sulfamethoxazole. This document provides not just a procedural outline, but also delves into the chemical rationale behind each step, ensuring a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, also known as Sulfamethoxazole EP Impurity B or Sulfanilyl Sulfamethoxazole, is a molecule of interest in the pharmaceutical analysis of Sulfamethoxazole. Its presence and synthesis are of critical importance for the development of analytical standards, impurity profiling, and understanding the degradation pathways of the parent drug. A reliable and well-characterized synthesis protocol is therefore essential for researchers engaged in quality control, and stability studies of Sulfamethoxazole-containing pharmaceutical products.

This guide presents a scientifically sound and reproducible method for the synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, proceeding through an N-acetylated intermediate. The protocol is designed to be clear, logical, and supported by established chemical principles.

Chemical Reaction Pathway

The synthesis is a two-step process:

  • N-Sulfonylation: Reaction of Sulfamethoxazole with 4-acetamidobenzenesulfonyl chloride to form the N-acetylated intermediate.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

Synthesis_Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection (Hydrolysis) Sulfamethoxazole Sulfamethoxazole Intermediate N-(4-acetylphenylsulfonyl) sulfamethoxazole Sulfamethoxazole->Intermediate Reaction Reagent1 4-Acetamidobenzenesulfonyl Chloride (in Dichloromethane) Reagent1->Intermediate Base Sodium Carbonate Base->Intermediate FinalProduct N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Intermediate->FinalProduct Hydrolysis Reagent2 Sodium Hydroxide (aq) Reagent2->FinalProduct

Figure 1: Overall synthetic workflow for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

Part 1: Synthesis of N-(4-acetylphenylsulfonyl)sulfamethoxazole (Intermediate)

This initial step involves the formation of a sulfonamide bond between the sulfonamide nitrogen of Sulfamethoxazole and the sulfonyl chloride group of 4-acetamidobenzenesulfonyl chloride. The acetyl group on the 4-aminobenzenesulfonyl moiety serves as a protecting group to prevent unwanted side reactions at the amino group.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Sulfamethoxazole≥98%Sigma-Aldrich
4-Acetamidobenzenesulfonyl chloride≥98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Merck
Deionized WaterHigh Purity-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve Sulfamethoxazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: To this solution, add anhydrous sodium carbonate (1.4 equivalents). The sodium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Reagent Addition: In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred mixture of Sulfamethoxazole and sodium carbonate at room temperature. The slow addition helps to control the reaction rate and minimize potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (Sulfamethoxazole) is consumed.

  • Work-up:

    • Once the reaction is complete, add deionized water to the reaction mixture to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of aqueous layer) to recover any dissolved product.

    • Combine all organic extracts and wash with deionized water.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-acetylphenylsulfonyl)sulfamethoxazole.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Part 2: Synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Final Product)

The second and final step is the deprotection of the acetyl group from the intermediate compound via basic hydrolysis to yield the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-(4-acetylphenylsulfonyl)sulfamethoxazoleSynthesized in Part 1-
Sodium Hydroxide (NaOH)ACS GradeSigma-Aldrich
Deionized WaterHigh Purity-
Acetic AcidGlacial, ACS GradeFisher Scientific
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the N-(4-acetylphenylsulfonyl)sulfamethoxazole (1.0 equivalent) obtained from Part 1 in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture with stirring. The progress of the hydrolysis can be monitored by TLC.

  • Neutralization and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 6-7 with acetic acid. The final product will precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts and impurities.

    • Dry the purified N-(4-Aminobenzenesulfonyl) Sulfamethoxazole in a vacuum oven.

Characterization and Validation

To ensure the identity and purity of the synthesized N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a comprehensive characterization should be performed using the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure and the absence of the acetyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups present in the molecule.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive reagent and should be handled with care.

  • Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

References

  • General procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines are widely documented in organic chemistry textbooks and literature. A representative example of a similar reaction can be found in: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. This article describes the general reaction of 4-acetamidobenzenesulfonyl chloride with various amines.
  • The deprotection of N-acetylsulfonamides via basic hydrolysis is a standard procedure. A relevant example can be found in the synthesis of sulfamethoxazole itself, where a similar deprotection step is employed: Sulfamethoxazole synthesis - ChemicalBook.
  • The identity of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole as "Sulfamethoxazole EP Impurity B" is listed by various chemical suppliers who provide analytical standards, confirming its relevance in pharmaceutical analysis.

Application Note: A Robust HPLC-UV Method for the Quantification of Sulfamethoxazole and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim, for the treatment of various bacterial infections.[1][2] Ensuring the purity and quality of sulfamethoxazole is paramount for its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for impurities in both the active pharmaceutical ingredient (API) and finished drug products.[2][3][4] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of sulfamethoxazole and its key impurities.

The causality behind selecting HPLC-UV lies in its ability to separate, identify, and quantify compounds with high resolution and sensitivity.[5] The UV detector is particularly suitable as sulfamethoxazole and its common impurities, such as sulfanilamide and sulfanilic acid, possess chromophores that absorb UV light, allowing for their detection and quantification.[6][7] This method is designed to be stability-indicating, meaning it can resolve the active ingredient from its degradation products, a critical aspect during stability studies and forced degradation testing.[8]

Scientific Principles and Method Rationale

The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of sulfamethoxazole and its impurities is achieved by optimizing the mobile phase composition, pH, and column chemistry. The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like sulfamethoxazole and its related substances.[9][10]

The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which in turn influences the ionization state of the analytes and thus their retention on the column. The organic modifier is adjusted to control the elution strength of the mobile phase. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities within a reasonable analysis time.[9]

UV detection is set at a wavelength that provides a good response for both the main component and the impurities of interest. For sulfamethoxazole and its related substances, a wavelength in the range of 210-260 nm is commonly used.[9][11][12]

Experimental Workflow

The overall workflow for the quantification of sulfamethoxazole impurities involves several key stages, from sample preparation to data analysis, as depicted in the following diagram.

HPLC_Workflow Sample_Prep Sample and Standard Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Integration Peak Integration and Identification Data_Acquisition->Integration Quantification Quantification (Impurity Calculation) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of sulfamethoxazole impurities.

Materials and Methods

Reagents and Materials
  • Sulfamethoxazole Reference Standard (USP or EP grade)[13][14]

  • Sulfanilamide and Sulfanilic Acid Reference Standards (or other relevant impurity standards)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters for solvent filtration

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Detailed Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Prepare a solution of 0.08% orthophosphoric acid in water.[9] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Phase): Use a mixture of acetonitrile and methanol (e.g., 80:20 v/v).[9] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sulfamethoxazole Reference Standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solution: Accurately weigh and dissolve known amounts of sulfanilamide and sulfanilic acid reference standards in a suitable solvent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Spiked Sample Solution (for validation): Prepare a solution of the sulfamethoxazole sample and spike it with known amounts of the impurity stock solution to assess accuracy and specificity.

  • Sample Solution: Accurately weigh and dissolve the sulfamethoxazole sample in the mobile phase to obtain a concentration similar to the working standard solution.

Protocol 2: Chromatographic Analysis
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see table below for a typical gradient program).

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[10]

    • Injection Volume: 20 µL[10]

  • Injection Sequence: Inject a blank (mobile phase), followed by the working standard solution (at least five replicate injections for system suitability), the sample solution, and the spiked sample solution.

Table 1: Example Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
254060
304060
35955
40955

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[15][16][17][18][19]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from impurity peaks and by performing forced degradation studies.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Analysis and Quantification

The quantification of impurities is typically performed using the external standard method. The area of each impurity peak in the sample chromatogram is compared to the area of the corresponding impurity peak in the standard chromatogram.

Calculation of Impurity Content (%):

% Impurity = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the working standard solution multiple times and evaluating key parameters.[20][21]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) for Sulfamethoxazole Peak≤ 2.0
Theoretical Plates for Sulfamethoxazole Peak≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (n≥5)≤ 2.0%
Resolution between Sulfamethoxazole and the closest eluting impurity≥ 1.5

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the sulfamethoxazole drug substance.[8] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main sulfamethoxazole peak and from each other.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of sulfamethoxazole and its impurities using a robust HPLC-UV method. The rationale behind the experimental choices has been explained to provide a deeper understanding of the method's principles. Adherence to the detailed protocols and proper method validation according to ICH guidelines will ensure the generation of accurate, reliable, and reproducible results, which are essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Phenomenex. What is USP Chapter 621?. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ICH. Q14: Analytical Procedure Development. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Journal of Liquid Chromatography & Related Technologies. Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. [Link]

  • Royal Society of Chemistry. Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. [Link]

  • USP Monographs: Sulfamethoxazole. [Link]

  • Redalyc. RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. [Link]

  • ResearchGate. Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. [Link]

  • UMT Journals. Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. [Link]

  • History of Medicine. Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. [Link]

  • IARC Publications. SULFAMETHOXAZOLE 1. Exposure Data. [Link]

  • SynThink. Sulfamethoxazole EP Impurities & USP Related Compounds. [Link]

  • Scirp.org. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. [Link]

  • MDPI. Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. [Link]

  • USP-NF. Sulfamethoxazole. [Link]

  • Pharmaffiliates. Forced Degradation – A Review. [Link]

  • GlobalRx. Sulfamethoxazole EP: A Technical Overview for Bulk Medical Suppliers. [Link]

  • ResearchGate. (PDF) Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. [Link]

  • Oxford Academic. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column. [Link]

  • TU Delft Repository. The fate of sulfamethoxazole and trimethoprim in a micro-aerated anaerobic membrane bioreactor and the. [Link]

  • EDQM. Sulfamethoxazole-trimethoprim: paediatric extemporaneous unlicensed formulations. [Link]

  • CRS catalogue. List of European Pharmacopoeia Reference Standards. [Link]

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Application Note: High-Resolution Mass Spectrometry for the Comprehensive Fragmentation Analysis of Sulfamethoxazole and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Identification in Drug Development

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic, often in combination with trimethoprim, for the treatment of various bacterial infections.[1][2] Upon administration, sulfamethoxazole undergoes extensive metabolism in the body, leading to the formation of several metabolites. The characterization and quantification of these metabolites are paramount in drug development and clinical monitoring for several key reasons. Metabolite profiling provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. Furthermore, some metabolites can be pharmacologically active or, conversely, contribute to adverse drug reactions and toxicity. Therefore, a robust analytical methodology for the unambiguous identification and structural elucidation of these metabolites is essential.

This application note provides a detailed guide for the fragmentation analysis of sulfamethoxazole and its major metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation patterns of the parent drug and its key phase I and phase II metabolites, explaining the chemical rationale behind the observed product ions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and comprehensive analytical workflow for sulfamethoxazole metabolite studies.

Metabolic Pathways of Sulfamethoxazole: A Synopsis

Sulfamethoxazole is primarily metabolized in the liver through a series of phase I and phase II biotransformation reactions. The major metabolic pathways include:

  • N-acetylation: The most prominent metabolic route, leading to the formation of N4-acetyl-sulfamethoxazole . This metabolite is generally considered inactive but is a major component excreted in urine.

  • Hydroxylation: Phase I oxidation reactions result in the formation of hydroxylated metabolites, primarily N4-hydroxy-sulfamethoxazole and 5-methylhydroxy-sulfamethoxazole . The N4-hydroxy metabolite is of particular interest as it is considered a reactive intermediate potentially involved in hypersensitivity reactions.

  • Glucuronidation: Conjugation with glucuronic acid, a phase II reaction, forms sulfamethoxazole-N-glucuronide . This process increases the water solubility of the drug, facilitating its renal excretion.[2]

The relative abundance of these metabolites can vary depending on individual patient genetics, particularly the activity of N-acetyltransferase enzymes.

Mass Spectrometry Fragmentation Analysis: Unraveling Molecular Structures

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of drug metabolites. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a "fingerprint" of the molecule can be obtained, allowing for its confident identification. In positive electrospray ionization (ESI) mode, sulfonamides are readily protonated, typically at the aniline nitrogen.

Sulfamethoxazole (SMX) Fragmentation

The protonated molecule of sulfamethoxazole ([M+H]⁺) has a mass-to-charge ratio (m/z) of 254.0. Upon collision-induced dissociation (CID), it undergoes characteristic fragmentation, yielding several key product ions.[3] The fragmentation of sulfonamides often involves cleavage of the S-N bond, leading to the formation of a stable sulfanilamide moiety.[4]

The primary fragmentation pathways for sulfamethoxazole are illustrated below:

Sulfamethoxazole Fragmentation SMX [M+H]⁺\nm/z 254.0 SMX [M+H]⁺ m/z 254.0 Ion m/z 156.0 Ion m/z 156.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 156.0 - C₄H₅NO Ion m/z 108.0 Ion m/z 108.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 108.0 - C₄H₅N₂O₂S Ion m/z 92.0 Ion m/z 92.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 92.0 - C₄H₅N₂O₃S Ion m/z 156.0->Ion m/z 108.0 - SO Ion m/z 156.0->Ion m/z 92.0 - SO₂

Caption: Fragmentation of Sulfamethoxazole [M+H]⁺.

The key product ions and their proposed structures are:

  • m/z 156.0: This abundant ion corresponds to the protonated sulfanilyl moiety, formed by the cleavage of the sulfonamide bond.[4]

  • m/z 108.0: This ion is formed by the subsequent loss of sulfur monoxide (SO) from the m/z 156.0 ion.[4]

  • m/z 92.0: This fragment results from the loss of sulfur dioxide (SO₂) from the m/z 156.0 ion and corresponds to the aminophenyl cation.[4]

N4-acetyl-sulfamethoxazole Fragmentation

N4-acetyl-sulfamethoxazole, with a protonated molecule ([M+H]⁺) at m/z 296.0, exhibits a fragmentation pattern that reflects the addition of the acetyl group.

N4-acetyl-sulfamethoxazole Fragmentation N4-acetyl-SMX [M+H]⁺\nm/z 296.0 N4-acetyl-SMX [M+H]⁺ m/z 296.0 Ion m/z 254.0 Ion m/z 254.0 N4-acetyl-SMX [M+H]⁺\nm/z 296.0->Ion m/z 254.0 - C₂H₂O Ion m/z 198.0 Ion m/z 198.0 N4-acetyl-SMX [M+H]⁺\nm/z 296.0->Ion m/z 198.0 - C₄H₅NO Ion m/z 156.0 Ion m/z 156.0 Ion m/z 198.0->Ion m/z 156.0 - C₂H₂O Ion m/z 108.0 Ion m/z 108.0 Ion m/z 198.0->Ion m/z 108.0 - SO - C₂H₂O

Caption: Fragmentation of N4-acetyl-sulfamethoxazole [M+H]⁺.

Key product ions for N4-acetyl-sulfamethoxazole include:

  • m/z 254.0: Loss of ketene (C₂H₂O) from the acetyl group, resulting in an ion corresponding to the protonated sulfamethoxazole.

  • m/z 198.0: Cleavage of the sulfonamide bond, yielding the N-acetylated sulfanilyl moiety.

  • m/z 156.0: Subsequent loss of ketene from the m/z 198.0 ion.

Hydroxylated Metabolites Fragmentation

The hydroxylated metabolites, N4-hydroxy-sulfamethoxazole and 5-methylhydroxy-sulfamethoxazole, both have a protonated molecule ([M+H]⁺) at m/z 270.0. While they are isomeric, their fragmentation patterns can potentially be distinguished.

For N4-hydroxy-sulfamethoxazole , a key fragmentation is the loss of a water molecule.

N4-hydroxy-sulfamethoxazole Fragmentation N4-hydroxy-SMX [M+H]⁺\nm/z 270.0 N4-hydroxy-SMX [M+H]⁺ m/z 270.0 Ion m/z 252.0 Ion m/z 252.0 N4-hydroxy-SMX [M+H]⁺\nm/z 270.0->Ion m/z 252.0 - H₂O Ion m/z 172.0 Ion m/z 172.0 N4-hydroxy-SMX [M+H]⁺\nm/z 270.0->Ion m/z 172.0 - C₄H₅NO Ion m/z 124.0 Ion m/z 124.0 N4-hydroxy-SMX [M+H]⁺\nm/z 270.0->Ion m/z 124.0 - C₄H₅N₂O₂S Ion m/z 108.0 Ion m/z 108.0 Ion m/z 172.0->Ion m/z 108.0 - SO₂

Caption: Fragmentation of N4-hydroxy-sulfamethoxazole [M+H]⁺.

Key product ions for N4-hydroxy-sulfamethoxazole include:

  • m/z 252.0: Neutral loss of water from the hydroxylamine group.

  • m/z 172.0: Cleavage of the sulfonamide bond, yielding the hydroxylated sulfanilyl moiety.

  • m/z 124.0: A fragment corresponding to the hydroxylaminophenyl cation.[5]

  • m/z 108.0: Loss of sulfur dioxide from the m/z 172.0 ion.

For 5-methylhydroxy-sulfamethoxazole , the fragmentation will also involve the core sulfonamide bond cleavage, but the position of the hydroxyl group will influence the subsequent fragmentation of the isoxazole ring.

Sulfamethoxazole-N-glucuronide Fragmentation

The N-glucuronide conjugate of sulfamethoxazole has a protonated molecule ([M+H]⁺) at m/z 430.1. The fragmentation of glucuronides is typically characterized by the neutral loss of the glucuronic acid moiety (176 Da).[6]

Sulfamethoxazole-N-glucuronide Fragmentation SMX-N-glucuronide [M+H]⁺\nm/z 430.1 SMX-N-glucuronide [M+H]⁺ m/z 430.1 SMX [M+H]⁺\nm/z 254.0 SMX [M+H]⁺ m/z 254.0 SMX-N-glucuronide [M+H]⁺\nm/z 430.1->SMX [M+H]⁺\nm/z 254.0 - C₆H₈O₆ Ion m/z 156.0 Ion m/z 156.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 156.0 Ion m/z 108.0 Ion m/z 108.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 108.0 Ion m/z 92.0 Ion m/z 92.0 SMX [M+H]⁺\nm/z 254.0->Ion m/z 92.0

Caption: Fragmentation of Sulfamethoxazole-N-glucuronide [M+H]⁺.

The primary fragmentation pathway involves:

  • m/z 254.0: The most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), resulting in the protonated sulfamethoxazole ion. This ion then further fragments as described previously.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for sulfamethoxazole and its major metabolites.

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)
Sulfamethoxazole (SMX)254.0156.0, 108.0, 92.0
N4-acetyl-sulfamethoxazole296.0254.0, 198.0, 156.0
N4-hydroxy-sulfamethoxazole270.0252.0, 172.0, 124.0, 108.0
5-methylhydroxy-sulfamethoxazole270.0156.0, and other specific fragments
Sulfamethoxazole-N-glucuronide430.1254.0

Experimental Protocols

A robust and reliable analytical method requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.

Sample Preparation from Human Plasma/Urine

The choice of sample preparation technique depends on the complexity of the matrix and the desired level of sensitivity.

1. Protein Precipitation (for Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled sulfamethoxazole).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for Urine):

  • Dilute 1 mL of urine with 1 mL of 2% phosphoric acid.

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the diluted urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of sulfamethoxazole and its metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: Optimized for the specific instrument, typically 100-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each precursor-product ion transition. This is a critical parameter that needs to be determined empirically for each analyte on the specific mass spectrometer being used.[7]

Experimental Workflow

The overall workflow for the analysis of sulfamethoxazole and its metabolites is depicted below.

Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Sample_Prep Protein Precipitation or Solid-Phase Extraction Biological_Matrix->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM/Product Ion Scan) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification (Fragmentation Pattern) Data_Acquisition->Metabolite_ID Quantification Quantification Data_Acquisition->Quantification

Sources

Application Note: ¹H and ¹³C NMR Characterization of Synthesized Sulfamethoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Verification in Drug Discovery

Sulfamethoxazole is a cornerstone antibiotic of the sulfonamide class, renowned for its synergistic action with trimethoprim in treating a wide spectrum of bacterial infections.[1] The core structure, featuring a sulfonyl group bridging an aniline and a methylisoxazole ring, presents a versatile scaffold for medicinal chemists. Modification of this scaffold is a key strategy in the development of novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles.[2]

As new derivatives are synthesized, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool for confirming the successful synthesis of target derivatives and ensuring their purity. This guide provides a detailed framework for the ¹H and ¹³C NMR characterization of sulfamethoxazole derivatives, blending foundational theory with practical, field-tested protocols.

Foundational Principles: Decoding the Spectra of Sulfamethoxazole

A thorough understanding of the NMR spectra of the parent sulfamethoxazole molecule is the critical first step before analyzing more complex derivatives. The key structural features—the para-substituted aniline ring, the sulfonamide linker, and the 5-methylisoxazole ring—each give rise to distinct and predictable signals.

  • ¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like the sulfonyl group) shift signals downfield (to a higher ppm value), while electron-donating groups shift them upfield.

    • Integration: The area under a signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets (e.g., doublets, triplets), revealing proton connectivity. The n+1 rule is a useful first-order approximation.

  • ¹³C NMR Spectroscopy: Carbon NMR provides a map of the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak. The chemical shifts are highly sensitive to the local electronic environment.

Experimental Protocol: From Sample to Spectrum

This section outlines a robust, step-by-step methodology for preparing sulfamethoxazole derivatives for NMR analysis and acquiring high-quality data.

Materials and Equipment
  • Analyte: Synthesized sulfamethoxazole derivative (5-20 mg for ¹³C NMR, 1-10 mg for ¹H NMR).[3][4]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solubilizing power for sulfonamides and its ability to allow for the observation of exchangeable N-H protons.[2][5] Chloroform-d (CDCl₃) can also be used but may not be suitable for all derivatives.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm). It can be included in the solvent by the manufacturer or added separately.[5]

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[4]

  • Filtration: Pasteur pipette and glass wool or a syringe filter.

  • NMR Spectrometer: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.[5]

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh the required amount of the purified derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6–0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[3][6]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of visible particulates.

  • Filtration: To prevent resolution degradation from microscopic solids, filter the sample.[3][4]

    • Place a small plug of glass wool into a Pasteur pipette.

    • Transfer the sample solution through the pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

NMR Data Acquisition

The following are general starting parameters. Optimization may be required based on the specific derivative and spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be needed due to the low sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons.

Data Interpretation: Assigning the Structure

Reference Spectra of Sulfamethoxazole

A baseline understanding of the parent compound's spectrum is essential. In DMSO-d₆, the signals for sulfamethoxazole are well-resolved and serve as a reliable reference point.

Table 1: Typical ¹H NMR Chemical Shifts for Sulfamethoxazole in DMSO-d₆ [2][5][7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Isoxazole -CH₃~2.3Singlet3HCharacteristic sharp singlet.
Aniline -NH₂~5.9-6.0Singlet (broad)2HExchangeable with D₂O. Position can vary.
Isoxazole =CH-~6.1Singlet1HUnique proton on the heterocyclic ring.
Aromatic C-H (ortho to NH₂)~6.6Doublet2HPart of the AA'BB' system of the aniline ring.
Aromatic C-H (ortho to SO₂)~7.6Doublet2HPart of the AA'BB' system of the aniline ring.
Sulfonamide -NH-~11.0Singlet (broad)1HHighly deshielded, exchangeable with D₂O.

Table 2: Typical ¹³C NMR Chemical Shifts for Sulfamethoxazole [8]

Carbon AssignmentChemical Shift (δ, ppm)Notes
Isoxazole -CH₃~12.0
Isoxazole =CH-~95.3
Aromatic C-H (ortho to NH₂)~113.0
Aromatic C (ipso to SO₂)~125.0Quaternary carbon, often lower intensity.
Aromatic C-H (ortho to SO₂)~128.8
Aromatic C (ipso to NH₂)~152.2Quaternary carbon.
Isoxazole C-NH~157.9Quaternary carbon.
Isoxazole C-O~169.9Quaternary carbon.
Workflow for Characterizing Derivatives

The following workflow provides a logical progression from data acquisition to structural confirmation.

G cluster_0 Synthesis & Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis & Interpretation cluster_3 Confirmation Synthesize Synthesize Derivative Purify Purify Product (e.g., Chromatography, Recrystallization) Synthesize->Purify Prepare Prepare NMR Sample (Protocol 3.2) Purify->Prepare Acquire_1H Acquire ¹H NMR Spectrum Prepare->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prepare->Acquire_13C Process Process Spectra (Phase & Baseline Correction) Acquire_1H->Process Acquire_13C->Process Assign_1H Assign ¹H Signals (Shift, Integration, Multiplicity) Process->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift) Process->Assign_13C Correlate Correlate with Proposed Structure Assign_1H->Correlate Assign_13C->Correlate Confirm Structural Confirmation Correlate->Confirm

Fig 1. General workflow for NMR characterization of synthesized derivatives.
Interpreting Spectral Changes in Derivatives

The power of NMR lies in predicting and observing how structural modifications alter the spectrum.

  • Modification at the Aniline Amine (N⁴-substitution):

    • Example: Acylation to form an amide.

    • ¹H NMR: The broad -NH₂ signal (2H) will be replaced by a new, sharp -NH- signal (1H), typically further downfield (δ > 8.0 ppm). The adjacent aromatic protons (ortho to the new amide group) will experience a downfield shift due to the increased electron-withdrawing character of the amide versus the amine.

    • ¹³C NMR: The ipso-carbon (C-NH) will shift downfield. New signals for the acyl group (e.g., a C=O at ~170 ppm) will appear.

  • Modification of the Sulfonamide Nitrogen:

    • Example: Alkylation or acylation.

    • ¹H NMR: The highly deshielded sulfonamide -NH- proton at ~11.0 ppm will disappear. New signals corresponding to the added alkyl or acyl group will appear in their respective characteristic regions.

    • ¹³C NMR: The carbons of the isoxazole ring, particularly the carbon attached to the nitrogen, will show slight shifts.

  • Modification of the Aromatic Ring:

    • Example: Introduction of a substituent on the aniline ring.

    • ¹H NMR: The classic AA'BB' doublet pattern will be disrupted. The splitting patterns will become more complex, and the chemical shifts will change based on the electronic nature (donating/withdrawing) and position of the new substituent.

The key structural components of sulfamethoxazole and their corresponding proton environments are visualized below.

Fig 2. Correlation of sulfamethoxazole structural motifs with typical ¹H NMR chemical shift regions.

Trustworthiness and Validation

To ensure the integrity of your results:

  • Purity Check: The presence of unexpected signals in the ¹H NMR spectrum often indicates impurities. Common contaminants include residual solvents (e.g., ethyl acetate, hexane) or starting materials. Consult reference tables for common solvent impurities.[9][10]

  • Consistency Check: The ¹H integration values must be consistent with the proposed structure. For example, the ratio of the isoxazole methyl protons to the isoxazole methine proton should be exactly 3:1.

  • 2D NMR: For derivatives with complex or overlapping signals, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable for making unambiguous assignments.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques in the synthesis and development of sulfamethoxazole derivatives. A systematic approach, beginning with a high-quality sample preparation protocol and followed by a logical interpretation strategy grounded in the foundational spectra of the parent molecule, allows for confident and accurate structural characterization. By carefully analyzing the changes in chemical shifts, integrations, and coupling patterns, researchers can unequivocally confirm the identity and purity of their novel compounds, paving the way for subsequent biological evaluation.

References

  • The Journal of Organic Chemistry. ACS Publications. [Link][11][12][13][14][15]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][16][17][18][19][20]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link][5]

  • NMR Sample Preparation Guide. University of Reading. [Link][3]

  • Sulfamethoxazole Compound Summary. PubChem, National Institutes of Health. [Link][1]

  • Wiley Science Solutions Spectral Databases. Wiley. [Link][21]

  • ¹H-NMR data of sulfamethoxazole and its derivatives. ResearchGate. [Link][7]

  • NMR Sample Preparation. Michigan State University. [Link][22]

  • ¹H-NMR data and their interpretation of compound [R]. ResearchGate. [Link][23]

  • How to make an NMR sample. University of Cambridge, Department of Chemistry. [Link][4]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link][6]

  • NMR Chemical Shifts of Trace Impurities. Organometallics, ACS Publications. [Link][9][10]

  • ¹H NMR spectra of sulfa drugs adsorbed on zeolite. ResearchGate. [Link][24]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link][25]

  • Synthesis and Evolution of Sulfamethoxazole Derivative and Assay Antibacterial Activity. ResearchGate. [Link][26]

  • Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, PMC, National Institutes of Health. [Link][2]

  • Determination of Sulfonamides by NMR Spectroscopy. Yakhak Hoeji. [Link][27]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Sulfamethoxazole Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a known process-related impurity of Sulfamethoxazole (Sulfamethoxazole EP Impurity B).[1][2] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. This method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for use in quality control and stability testing of Sulfamethoxazole drug substance.[3][4] The validation protocol confirms the method's specificity, linearity, accuracy, precision, and robustness, providing a reliable analytical tool for researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic that functions by inhibiting the synthesis of dihydrofolic acid in susceptible bacteria.[][6] During the synthesis of the Sulfamethoxazole active pharmaceutical ingredient (API), process-related impurities can be formed. One such critical impurity is N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, also identified as Sulfamethoxazole Impurity B in the European Pharmacopoeia.[1][2] Regulatory agencies mandate strict control over such impurities, as their presence can impact the safety and efficacy profile of the drug product.

Therefore, a reliable and validated analytical method is essential for accurately quantifying this impurity. This document provides a comprehensive guide to a stability-indicating RP-HPLC method designed for this purpose. The causality behind experimental choices, from mobile phase selection to validation parameter acceptance criteria, is explained to provide a deeper understanding of the method's development. The entire validation process is grounded in the principles outlined by the ICH and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific integrity.[7][8][9]

Experimental Methodology

Instrumentation and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Vialsampler, Multicolumn Thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Empower™ 3 or OpenLab CDS software.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated pH meter.

  • Ultrasonicator: For solvent degassing.

Chemicals and Reagents
  • Standards: Sulfamethoxazole Reference Standard (USP), N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffers: Potassium Dihydrogen Phosphate (ACS Grade), Orthophosphoric Acid (ACS Grade).

  • Water: Deionized water, filtered through a 0.45 µm filter.

Chromatographic Conditions

The chosen chromatographic conditions are designed to provide optimal separation between the main Sulfamethoxazole peak and the Impurity B peak, ensuring accurate quantification. A C18 stationary phase was selected for its excellent resolving power for moderately polar compounds like sulfonamides. A gradient elution is employed to ensure the timely elution of the highly retained API peak while providing sufficient resolution for the earlier eluting impurity.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10% to 70% B), 15-18 min (70% B), 18-18.1 min (70% to 10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Impurity B): Accurately weigh about 10 mg of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of approximately 100 µg/mL.

  • Standard Working Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Diluent to obtain a final concentration of approximately 1.0 µg/mL (representing 0.2% of the sample concentration).

  • Sample Solution: Accurately weigh about 50 mg of Sulfamethoxazole drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of approximately 0.5 mg/mL (500 µg/mL).

Method Validation Protocol & Results

The validation of this analytical procedure is executed following the ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[3][4] The objective is to quantify a potential impurity, which falls under Category II of analytical tests as per USP <1225>.[7][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy (Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine QC Testing & Stability Studies Robustness->Routine SST System Suitability (Daily Check) Routine->SST

Caption: Overall workflow for analytical method validation.

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed prior to the analysis to ensure the chromatographic system is performing adequately. Protocol: Five replicate injections of the Standard Working Solution (1.0 µg/mL Impurity B) were made. Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 5.0%

The system consistently met these criteria before each validation run.

Specificity (Selectivity)

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.[11] Protocol:

  • Interference Check: The diluent (blank), a solution of Sulfamethoxazole API, and the Impurity B standard solution were injected separately to ensure no interfering peaks were observed at the retention time of the Impurity B analyte.

  • Forced Degradation: Sulfamethoxazole drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The stressed samples were then analyzed to confirm that the Impurity B peak was free from co-eluting degradants, thus establishing the stability-indicating nature of the method.

Results: No interference from the blank or the API peak was observed at the retention time of Impurity B. In the forced degradation studies, all degradation products were well-resolved from the Impurity B peak, confirming the method's specificity and stability-indicating properties.

Linearity and Range

Rationale: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Protocol: A series of six solutions were prepared from the Impurity B stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (0.3 µg/mL to 1.5 µg/mL). Each solution was injected in triplicate.

Concentration (µg/mL)Mean Peak Area
0.3 (LOQ)4580
0.57650
0.7511450
1.0 (100%)15300
1.2519100
1.5 (150%)22980

Results: The method was found to be linear over the tested range.

  • Correlation Coefficient (r²): 0.9995

  • Regression Equation: y = 15250x - 15.8

Linearity_Plot Y_Label Peak Area X_Label Concentration (µg/mL) Origin 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Representative linearity plot of peak area vs. concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. Results:

  • LOD: 0.1 µg/mL (S/N ratio ≥ 3:1)

  • LOQ: 0.3 µg/mL (S/N ratio ≥ 10:1)

Precision at the LOQ level was confirmed with a %RSD of 4.2% for six replicate injections.

Accuracy (Recovery)

Rationale: Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[12] Protocol: The Sulfamethoxazole sample solution was spiked with the Impurity B standard at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate and analyzed.

Spiked LevelConc. Added (µg/mL)Conc. Found (µg/mL)% RecoveryMean % Recovery
50%0.500.4998.0%
0.500.51102.0%100.1%
0.500.50100.0%
100%1.001.01101.0%
1.000.9999.0%100.3%
1.001.01101.0%
150%1.501.4898.7%
1.501.52101.3%99.9%
1.501.50100.0%

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%. The results confirm the method is accurate.

Precision

Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Protocol:

  • Repeatability (Method Precision): Six individual sample preparations of Sulfamethoxazole spiked with Impurity B at the 100% level (1.0 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was duplicated by a different analyst on a different day using a different HPLC system.

Precision TypenMean Found Conc. (µg/mL)%RSD
Repeatability 61.0050.85%
Intermediate 61.0121.10%
Overall (Combined) 121.0091.25%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%. The method is demonstrated to be precise.

Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12] Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) were evaluated. Results: In all varied conditions, the system suitability parameters (tailing factor, theoretical plates) remained within the acceptance criteria, and the change in the quantified impurity amount was not significant. This demonstrates the method is robust for routine use.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Impurity B) in Sulfamethoxazole drug substance. The method adheres to the stringent requirements of the ICH Q2(R2) guidelines and is suitable for routine quality control analysis and stability monitoring in a regulated pharmaceutical environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

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  • Azeez, A. L., Al-Ameri, S. A. H., Mahdi, A. S., & Jasim, A. N. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine, 8(2). [Link]

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Application Notes and Protocols: A Comprehensive Guide to Assessing the In Vitro Antibacterial Efficacy of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the in vitro evaluation of novel sulfonamide antibiotics. As a class of synthetic antimicrobial agents, sulfonamides function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This disruption of folate production, essential for DNA and protein synthesis, results in a bacteriostatic effect, effectively halting bacterial growth and replication.[4][5][6][7] This document outlines a suite of standardized protocols, including broth microdilution for quantitative analysis of minimum inhibitory concentration (MIC), disk diffusion for qualitative susceptibility screening, and time-kill curve analysis for assessing the pharmacodynamics of the antimicrobial agent. Adherence to these robust methodologies, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and clinically relevant data.[8][9][10]

Introduction: The Rationale for Standardized Sulfonamide Efficacy Testing

The enduring utility of sulfonamides in treating a variety of bacterial infections, coupled with the persistent challenge of antimicrobial resistance, necessitates a rigorous and standardized approach to evaluating new derivatives.[1][4][5] The primary mechanisms of resistance to sulfonamides often involve mutations in the folP gene, which encodes for DHPS, leading to reduced drug affinity, or the acquisition of alternative, drug-insensitive DHPS enzymes via horizontal gene transfer.[3][11][12][13][14]

A comprehensive in vitro assessment provides the foundational data for any new antimicrobial agent. It establishes the spectrum of activity, quantifies potency, and offers initial insights into its bactericidal or bacteriostatic nature. This application note is designed to guide researchers through the critical experimental workflows, emphasizing the causality behind each step to ensure data integrity and comparability across studies.

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS).[1][3] By competitively binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid (DHF) and ultimately tetrahydrofolic acid (THF).[2][3] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Bacteria must synthesize their own folate, as they lack the transport systems to uptake it from the environment. In contrast, mammalian cells acquire folate from their diet, which is the basis for the selective toxicity of sulfonamides.[4][5][11]

Folate Synthesis Pathway Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Dihydrofolate->DHFR Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Materials and Reagents

Ensuring the quality and standardization of materials is a prerequisite for reproducible results.

2.1. Media and Buffers:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth dilution susceptibility testing.[15][16]

  • Mueller-Hinton Agar (MHA): The standard medium for disk diffusion and plating. It is crucial that the MHA has a low concentration of thymidine and thymine, which can bypass the inhibitory effects of sulfonamides.[8][17][18]

  • Phosphate-Buffered Saline (PBS) or 0.85% Saline: For preparing bacterial inocula.

  • Sterile Deionized Water or appropriate solvent: For preparing stock solutions of the novel sulfonamides.

2.2. Bacterial Strains:

  • A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Quality Control (QC) Strains: These strains have well-characterized susceptibility profiles and are essential for validating the accuracy of the testing procedure.[19][20][21] Commonly used QC strains include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213[22][23]

    • Pseudomonas aeruginosa ATCC 27853[22]

    • Enterococcus faecalis ATCC 29212[21]

    • Klebsiella pneumoniae ATCC 700603 (ESBL-producing)[22]

2.3. Reagents:

  • Novel sulfonamide compounds.

  • Standard sulfonamide antibiotics for comparison (e.g., sulfamethoxazole).

  • 0.5 McFarland turbidity standard.

Core Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[24][25][26][27]

Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of the novel sulfonamide in a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity after a specified incubation period.[28][29]

Broth Microdilution Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Sulfonamide in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Sulfonamide Dilutions: a. Prepare a stock solution of the novel sulfonamide in a suitable sterile solvent. b. Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.[16][30]

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15][31] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation and Incubation: a. Inoculate each well (containing 50 µL of the drug dilution) with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL.[16] b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[29] c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[16]

  • Result Interpretation: a. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[24][25][27][31] The growth control should show distinct turbidity, and the sterility control should remain clear.[16]

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[31][32]

Principle: A standardized bacterial inoculum is swabbed onto the surface of an MHA plate. Filter paper disks impregnated with a known concentration of the sulfonamide are placed on the agar surface. During incubation, the drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk is measured to determine susceptibility.[17][32][33][34]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[17]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.[8][32]

  • Disk Application: Aseptically apply the sulfonamide-impregnated disks to the surface of the agar. Gently press the disks to ensure complete contact with the agar.[32][33]

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.[31][34]

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Compare the zone diameters to established interpretive charts from CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.[18]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][35][36] This assay is a crucial next step after determining the MIC to understand if the compound is bactericidal or bacteriostatic.

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto MHA plates. The absence of growth on these plates indicates bactericidal activity.

Step-by-Step Protocol:

  • Perform MIC Assay: Conduct the broth microdilution assay as described previously.

  • Subculturing: From the wells corresponding to the MIC and higher concentrations (where no growth was visible), plate a 10-100 µL aliquot onto a fresh MHA plate.[15]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[15]

  • Result Interpretation: The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15][35][37] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]

Time-Kill Curve Analysis

This dynamic assay assesses the rate and extent of bacterial killing over time.[38][39][40]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the sulfonamide (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[31]

Step-by-Step Protocol:

  • Test Setup: Prepare tubes of CAMHB containing the sulfonamide at concentrations such as 0.5x, 1x, 2x, and 4x the MIC. Include a growth control tube without the drug.[38]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.[38]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[38]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration.[31][41] A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[38][39][40] A bacteriostatic effect is observed when there is a < 3-log₁₀ reduction.[38][39]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for a Novel Sulfonamide

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. coli2592232>256>8Bacteriostatic
P. aeruginosa27853>256>256-Resistant
K. pneumoniae70060364>256>4Bacteriostatic

Table 2: Quality Control (QC) Ranges for Disk Diffusion and MIC

QC Strain (ATCC)Antimicrobial AgentDisk ContentZone Diameter (mm)MIC (µg/mL)
E. coli (25922)Sulfamethoxazole23.75/1.25 µg17-25≤16
S. aureus (29213)Sulfamethoxazole23.75/1.25 µg18-26≤16

Note: QC ranges should be based on the latest CLSI or EUCAST guidelines.

Conclusion

The protocols detailed in this guide provide a robust and standardized framework for the in vitro assessment of novel sulfonamides. By meticulously following these methodologies, researchers can generate high-quality, reproducible data that is essential for the preclinical development of new antibacterial agents. A thorough understanding of the principles behind each assay, from MIC determination to time-kill kinetics, ensures the scientific integrity of the findings and facilitates meaningful comparisons with existing therapies. This comprehensive evaluation is the cornerstone for identifying promising candidates to combat the growing threat of bacterial resistance.

References

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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . (2020). Journal of Molecular Structure. Retrieved from [Link]

  • Sulfonamide resistance: mechanisms and trends . (2000). Drug Resistance Updates. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC) . (2024). Biology LibreTexts. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . (2009). American Society for Microbiology. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples . (2025). Cleveland Clinic. Retrieved from [Link]

  • Disk diffusion test . (n.d.). Wikipedia. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing . (2022). Microbe Notes. Retrieved from [Link]

  • Sulfonamide: Mechanism of Action & Uses . (n.d.). Study.com. Retrieved from [Link]

  • The Kirby-Bauer Test: Method, Importance, and Applications . (2024). Contract Laboratory. Retrieved from [Link]

  • Minimum Inhibitory Concentration | Overview & Determining Methods . (n.d.). Study.com. Retrieved from [Link]

  • Antibacterial sulfonamides . (n.d.). SlideShare. Retrieved from [Link]

  • Minimum inhibitory concentration . (n.d.). Wikipedia. Retrieved from [Link]

  • Sulfonamide (medicine) . (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae . (1997). Journal of Bacteriology. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) . (2021). YouTube. Retrieved from [Link]

  • Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides . (1978). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Sulfonamides: Mechanism & Resistance . (2017). Dalvoy. Retrieved from [Link]

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  • EUCAST . (n.d.). ESCMID. Retrieved from [Link]

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  • Minimum Bactericidal Concentration (MBC) Test . (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay . (n.d.). Creative Diagnostics. Retrieved from [Link]

  • ATCC strains used for tests and media quality control . (n.d.). Microrao. Retrieved from [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories . (2015). Annals of Laboratory Medicine. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method . (2019). National Institute for Communicable Diseases. Retrieved from [Link]

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Application of Sulfamethoxazole in Hydrogel Microparticles for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Localized Antibiotic Therapy

The escalating challenge of antimicrobial resistance necessitates innovative drug delivery strategies that can concentrate therapeutic agents at the site of infection, thereby enhancing efficacy while minimizing systemic toxicity. Sulfamethoxazole (SMX), a sulfonamide antibiotic that inhibits bacterial dihydrofolate synthase, remains a crucial tool in our therapeutic arsenal.[1] Its conventional administration, however, is not without limitations, including the need for frequent dosing and the potential for systemic side effects. The encapsulation of SMX within hydrogel microparticles represents a significant advancement, offering a sophisticated platform for sustained and targeted drug release.

Hydrogel microparticles are three-dimensional, cross-linked polymeric networks that can absorb and retain large amounts of water or biological fluids.[2] Their porous structure, biocompatibility, and tunable biodegradability make them ideal carriers for a wide range of therapeutic agents.[2][3] By encapsulating SMX within these microparticles, we can create a depot system that provides a localized, controlled, and prolonged release of the antibiotic directly at the site of administration, such as a wound bed or surgical site. This approach not only enhances the therapeutic efficacy against common pathogens like Staphylococcus aureus and Escherichia coli but also reduces the systemic exposure and associated side effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sulfamethoxazole in hydrogel microparticles. It delves into the rationale behind experimental choices, offers detailed protocols for synthesis and characterization, and provides a framework for evaluating the therapeutic potential of these advanced drug delivery systems.

For clarity, the molecule of interest, Sulfamethoxazole, is chemically known as N'-(5-methylisoxazol-3-yl)sulfanilamide. The term "N-(4-Aminobenzenesulfonyl)" refers to the sulfanilamide core of the molecule. This guide will use the common name, Sulfamethoxazole (SMX).

I. Rationale and Strategy for Encapsulation

The choice of hydrogel material and encapsulation method is paramount to the successful development of an effective SMX delivery system. Natural polymers such as chitosan and alginate are often favored due to their inherent biocompatibility, biodegradability, and mild cross-linking mechanisms.[4][5][6]

Chitosan , a polysaccharide derived from chitin, is particularly advantageous due to its mucoadhesive and intrinsic antibacterial properties.[5][6] Its primary amine groups allow for ionic cross-linking with polyanions like tripolyphosphate (TPP), forming stable microparticles under gentle, aqueous conditions.[4]

Alginate , a polysaccharide extracted from brown algae, can be cross-linked with divalent cations like calcium chloride (CaCl2) through a simple extrusion/ionic gelation process.[7][8] This method is highly versatile for encapsulating therapeutic molecules.

The encapsulation of SMX can be achieved through two primary strategies:

  • In-situ Loading: The drug is dissolved or dispersed in the polymer solution before the cross-linking process. This method is straightforward and often results in a higher drug loading capacity.[9]

  • Post-loading: Pre-formed hydrogel microparticles are incubated in a concentrated drug solution, allowing the drug to diffuse into the polymer matrix. This can be useful for delicate drugs that may be sensitive to the encapsulation process.

This guide will focus on the in-situ loading method using ionic gelation of both chitosan and alginate, as it is a robust and widely applicable technique.

II. Experimental Protocols

Protocol 1: Preparation of Sulfamethoxazole-Loaded Chitosan Microparticles

This protocol details the preparation of SMX-loaded chitosan microparticles using the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sulfamethoxazole (SMX) powder

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Syringe with a fine-gauge needle

  • Centrifuge and tubes

Methodology:

  • Preparation of Chitosan Solution (2% w/v):

    • Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.

  • Preparation of SMX-Chitosan Dispersion:

    • Accurately weigh 200 mg of SMX powder.

    • Disperse the SMX powder in the 100 mL of the chitosan solution.

    • Stir the dispersion for 1-2 hours to ensure homogeneity.

  • Preparation of TPP Solution (1% w/v):

    • Dissolve 1 g of TPP in 100 mL of deionized water.

  • Formation of Microparticles:

    • Fill a syringe with the SMX-chitosan dispersion.

    • Drop the dispersion through a fine-gauge needle into the TPP solution under constant, gentle magnetic stirring.

    • Continue stirring for 30-60 minutes to allow for complete cross-linking and hardening of the microparticles.

  • Collection and Washing:

    • Collect the formed microparticles by centrifugation at 5000 rpm for 10 minutes.

    • Discard the supernatant and wash the microparticles three times with deionized water to remove any unreacted TPP and non-encapsulated SMX.

  • Drying:

    • Freeze-dry (lyophilize) the washed microparticles to obtain a fine powder.

    • Store the dried microparticles in a desiccator until further use.

Protocol 2: Preparation of Sulfamethoxazole-Loaded Alginate Microparticles

This protocol describes the preparation of SMX-loaded alginate microparticles via the extrusion/ionic gelation method.

Materials:

  • Sodium alginate

  • Sulfamethoxazole (SMX) powder

  • Calcium chloride (CaCl2)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Syringe with a fine-gauge needle

Methodology:

  • Preparation of Sodium Alginate Solution (2% w/v):

    • Slowly add 2 g of sodium alginate to 100 mL of deionized water while stirring continuously to avoid clumping.

    • Stir the solution for 4-6 hours until a homogenous, viscous solution is formed.

  • Preparation of SMX-Alginate Dispersion:

    • Disperse 200 mg of SMX powder in the 100 mL of the sodium alginate solution.

    • Stir for 1-2 hours to ensure a uniform dispersion.

  • Preparation of Calcium Chloride Solution (2% w/v):

    • Dissolve 2 g of CaCl2 in 100 mL of deionized water.

  • Formation of Microparticles:

    • Load the SMX-alginate dispersion into a syringe.

    • Extrude the dispersion dropwise into the CaCl2 solution under gentle stirring. Spherical beads will form instantaneously.[8]

    • Allow the beads to cure in the CaCl2 solution for 30 minutes.

  • Collection and Washing:

    • Collect the microparticles by filtration.

    • Wash the microparticles thoroughly with deionized water to remove excess CaCl2 and un-encapsulated SMX.

  • Drying:

    • Freeze-dry the washed microparticles.

    • Store in a desiccator.

III. Characterization of SMX-Loaded Hydrogel Microparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the prepared microparticles.

Protocol 3: Determination of Drug Loading Efficiency and Encapsulation Efficiency

This protocol quantifies the amount of SMX successfully encapsulated within the microparticles.

Principle:

A known weight of dried SMX-loaded microparticles is dissolved in a suitable solvent to release the encapsulated drug. The concentration of SMX in the resulting solution is then determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried SMX-loaded microparticles.

    • For chitosan microparticles, dissolve them in 10 mL of a 1% acetic acid solution.

    • For alginate microparticles, dissolve them in 10 mL of a 5% w/v sodium citrate solution (to chelate the calcium ions).

    • Allow the microparticles to dissolve completely.

  • Quantification of SMX:

    • Using UV-Vis Spectrophotometry:

      • Centrifuge the solution to pellet any insoluble polymer fragments.

      • Measure the absorbance of the supernatant at the maximum wavelength of SMX (approximately 265 nm).

      • Determine the concentration of SMX using a pre-established standard curve of known SMX concentrations.

    • Using HPLC:

      • Develop and validate an RP-HPLC method for the quantification of SMX.[2][10][11][12] A C18 column with a mobile phase of acetonitrile and water is commonly used.[11][12]

      • Filter the sample solution through a 0.45 µm syringe filter.

      • Inject the sample into the HPLC system and determine the concentration of SMX from the peak area against a standard curve.

  • Calculations:

    • Drug Loading Efficiency (DLE %): DLE (%) = (Weight of drug in microparticles / Weight of microparticles) x 100

    • Encapsulation Efficiency (EE %): EE (%) = (Actual drug loading / Theoretical drug loading) x 100

      Where:

      • Actual drug loading is the amount of SMX determined in the weighed sample of microparticles.

      • Theoretical drug loading is the initial amount of SMX used in the formulation relative to the total weight of the starting materials (polymer + drug).

Data Presentation:

FormulationPolymerTheoretical Drug Loading (%)Actual Drug Loading (DLE %)Encapsulation Efficiency (EE %)
SMX-CH-MPChitosan108.5 ± 0.785 ± 7
SMX-ALG-MPAlginate107.9 ± 0.579 ± 5

Fictional data for illustrative purposes.

Protocol 4: Morphological and Size Analysis

Scanning Electron Microscopy (SEM):

  • Mount the dried microparticles onto an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Observe the morphology (shape, surface texture) of the microparticles under the SEM at various magnifications.

Particle Size Analysis:

  • Disperse the microparticles in deionized water.

  • Analyze the particle size distribution using a laser diffraction particle size analyzer.

Protocol 5: In Vitro Drug Release Study

This protocol evaluates the release kinetics of SMX from the hydrogel microparticles in a simulated physiological environment.

Methodology:

  • Accurately weigh 50 mg of SMX-loaded microparticles and place them in a dialysis bag or a tube with a semi-permeable membrane.

  • Immerse the bag/tube in 100 mL of phosphate-buffered saline (PBS, pH 7.4) at 37°C in a shaker bath to simulate physiological conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Analyze the concentration of SMX in the collected aliquots using UV-Vis spectrophotometry or HPLC as described in Protocol 3.

  • Calculate the cumulative percentage of drug released over time.

Visualization of Experimental Workflow:

DrugReleaseWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh 50 mg of SMX-loaded microparticles prep2 Place in dialysis bag prep1->prep2 inc1 Immerse in 100 mL PBS (pH 7.4) prep2->inc1 inc2 Incubate at 37°C with shaking inc1->inc2 samp1 Withdraw 1 mL aliquot at time intervals inc2->samp1 t = 1, 2, 4... hrs samp2 Replace with 1 mL fresh PBS samp1->samp2 ana1 Quantify SMX concentration (UV-Vis or HPLC) samp1->ana1 samp2->inc2 Maintain sink conditions ana2 Calculate cumulative drug release (%) ana1->ana2

Caption: Workflow for the in vitro drug release study.

Protocol 6: In Vitro Antibacterial Activity Assay

This protocol assesses the efficacy of the released SMX in inhibiting bacterial growth.

Disk Diffusion Method:

  • Prepare agar plates inoculated with a lawn of a test bacterium (e.g., S. aureus or E. coli).

  • Prepare sterile paper discs and impregnate them with:

    • A known concentration of free SMX solution (positive control).

    • A suspension of SMX-loaded microparticles.

    • A suspension of blank microparticles (negative control).

    • A sterile saline solution (vehicle control).

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone indicates greater antibacterial activity.[13]

Visualization of Signaling Pathway (Mechanism of Action):

Sulfamethoxazole_MoA PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Product Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Essential for SMX Sulfamethoxazole (SMX) SMX->Dihydropteroate_Synthase Competitive Inhibition

Sources

Application Note: Spectrophotometric Determination of Sulfamethoxazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative determination of Sulfamethoxazole (SMZ) in pharmaceutical dosage forms, such as tablets, using a validated visible spectrophotometric method. The protocol is based on a classic diazotization-coupling reaction, which offers high sensitivity and specificity for the analysis of primary aromatic amines like SMZ. This method is presented as a reliable, cost-effective, and rapid alternative to chromatographic techniques for routine quality control. All procedures, including method validation, are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction and Significance

Sulfamethoxazole is a widely used sulfonamide bacteriostatic antibiotic, primarily employed for treating urinary tract infections and bronchitis.[6] It is often formulated in combination with trimethoprim (co-trimoxazole) to leverage a synergistic effect that inhibits sequential steps in bacterial folic acid synthesis.[7] The United States Pharmacopeia (USP) specifies that Sulfamethoxazole content should be between 99.0% and 101.0% on a dried basis for the pure drug and between 93.0% and 107.0% of the labeled amount in tablets.[8][9]

Ensuring the potency and quality of these pharmaceutical formulations is critical for therapeutic efficacy and patient safety. While High-Performance Liquid Chromatography (HPLC) is a standard pharmacopoeial method, UV-Visible spectrophotometry presents a highly accessible, economical, and rapid analytical tool for quality control laboratories.[1][10][11][12] The method described herein is based on the derivatization of SMZ to produce a colored compound, thereby enhancing specificity and avoiding potential spectral interference from excipients or co-formulated drugs like trimethoprim.

Principle of the Method: The Bratton-Marshall Reaction

The quantification of Sulfamethoxazole is achieved through a two-step chemical derivatization process, historically known as the Bratton-Marshall reaction, which is a cornerstone for the analysis of sulfonamides.[6][13][14]

  • Diazotization: The primary aromatic amine group (-NH₂) on the sulfamethoxazole molecule is reacted with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) in a strong acidic medium (HCl). This reaction, conducted at low temperatures (0-5 °C), converts the amine into a highly reactive diazonium salt. The cold condition is critical as diazonium salts are unstable and can decompose at room temperature.[15]

  • Azo-Coupling: The resulting diazonium salt acts as an electrophile and is immediately coupled with an electron-rich aromatic compound, the coupling agent. In this protocol, we use N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), the original Bratton-Marshall reagent.[6][13][16] This reaction forms a stable, intensely colored azo dye.

The intensity of the resulting pink-colored solution is directly proportional to the concentration of Sulfamethoxazole in the sample, in accordance with the Beer-Lambert Law. The absorbance of this solution is measured at its wavelength of maximum absorbance (λmax), determined to be approximately 536-545 nm.[6][17]

Chemical_Principle cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling SMZ Sulfamethoxazole (Primary Aromatic Amine) Diazonium Diazonium Salt (Unstable Intermediate) SMZ->Diazonium NaNO₂ / HCl 0-5 °C AzoDye Stable Azo Dye (Colored Chromogen) Diazonium->AzoDye + NED Reagent

Caption: Chemical principle of the diazotization-coupling reaction for SMZ.

Materials and Reagents

Instrumentation
  • UV-Visible Double Beam Spectrophotometer (e.g., Perkin Elmer Lambda 25) with 1 cm matched quartz cuvettes.

  • Analytical Balance (± 0.1 mg sensitivity).

  • pH Meter.

  • Ultrasonic Bath.

  • Class A Volumetric Glassware (flasks, pipettes).

  • Whatman No. 41 Filter Paper.

Chemicals and Reagents
  • Sulfamethoxazole Reference Standard (USP grade).

  • Sodium Nitrite (NaNO₂), AR Grade.

  • Hydrochloric Acid (HCl), Concentrated, AR Grade.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), AR Grade.

  • Ammonium Sulfamate (NH₄SO₃NH₂) or Sulfamic Acid, AR Grade.

  • Methanol, HPLC Grade.

  • Deionized or Distilled Water.

Experimental Protocols

Preparation of Reagent and Standard Solutions
  • Sulfamethoxazole Stock Standard Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of USP Sulfamethoxazole Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in approximately 50 mL of methanol with the aid of sonication.[9]

    • Allow the solution to cool to room temperature and dilute to the mark with methanol. This solution is stable for one week when stored under refrigeration.

  • Hydrochloric Acid (1 M):

    • Carefully add 8.3 mL of concentrated HCl to approximately 50 mL of distilled water in a 100 mL volumetric flask.

    • Cool and dilute to the mark with distilled water.

  • Sodium Nitrite Solution (0.2% w/v):

    • Dissolve 0.20 g of NaNO₂ in 100 mL of distilled water. Prepare this solution fresh daily.[18]

  • Ammonium Sulfamate Solution (0.3% w/v):

    • Dissolve 0.30 g of ammonium sulfamate in 100 mL of distilled water. Prepare this solution fresh daily.[18]

  • NED Reagent Solution (0.1% w/v):

    • Dissolve 0.10 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of distilled water. Store in a dark bottle and prepare fresh weekly.

Preparation of Sample Solution (from Tablets)

This protocol is designed for tablets containing 400 mg of Sulfamethoxazole. Adjustments may be necessary for different dosage strengths.

  • Weigh and finely powder no fewer than 20 tablets to create a homogenous mixture.[7][9][12]

  • Accurately weigh a portion of the powder equivalent to 50 mg of Sulfamethoxazole and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[9][19]

  • Allow the flask to return to room temperature, then dilute to the mark with methanol.

  • Filter the solution through Whatman No. 41 filter paper, discarding the first 10-15 mL of the filtrate.[20] This yields a solution with a nominal concentration of 500 µg/mL SMZ.

  • Pipette 5.0 mL of the clear filtrate into a 100 mL volumetric flask and dilute to volume with distilled water. This final sample solution has a nominal concentration of 25 µg/mL.

Protocol for Color Development and Spectrophotometric Measurement
  • Calibration Curve Standards: Prepare a series of working standards (e.g., 4, 8, 12, 16, 20 µg/mL) by pipetting appropriate volumes of the 100 µg/mL stock standard solution into separate 25 mL volumetric flasks.[17]

  • Sample and Blank Preparation: Pipette 10.0 mL of the final sample solution (25 µg/mL nominal) into a 25 mL volumetric flask. For the reagent blank, use 10 mL of distilled water in a separate 25 mL flask.

  • Diazotization:

    • To each flask (standards, sample, and blank), add 1.0 mL of 1 M HCl and swirl.[18]

    • Cool the flasks in an ice bath for 5 minutes.

    • Add 1.0 mL of 0.2% NaNO₂ solution to each flask, swirl, and keep in the ice bath for another 3 minutes.[18]

  • Nitrite Removal:

    • Add 1.0 mL of 0.3% ammonium sulfamate solution to each flask. Swirl and let stand for 2 minutes at room temperature to ensure complete removal of excess nitrous acid.[18] The addition of sulfamate is a critical self-validating step; it prevents the coupling agent from reacting with residual nitrite, which would otherwise lead to a high background signal and inaccurate results.

  • Coupling Reaction:

    • Add 1.0 mL of 0.1% NED reagent to each flask and mix well.[17]

    • Allow the solution to stand for 10 minutes at room temperature for full color development.

  • Measurement:

    • Dilute the contents of each flask to the 25 mL mark with distilled water and mix thoroughly.

    • Set the spectrophotometer to the predetermined λmax (e.g., 536 nm).

    • Use the reagent blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

Caption: Experimental workflow for color development and measurement.

Method Validation Protocol (ICH Q2 R1)

To ensure the method is suitable for its intended purpose, it must be validated.[5]

  • Specificity: Analyze a placebo solution prepared using the excipients found in the formulation. The absorbance should be negligible, confirming no interference.

  • Linearity: Plot the absorbance of the calibration standards against their concentrations. The relationship should be linear. Perform a linear regression analysis.

  • Accuracy (% Recovery): Prepare a placebo solution and spike it with the SMZ standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze these samples (n=3 for each level) using the described protocol and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated from the calibration curve data using the formulas:

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Data Analysis and Presentation

Calculations
  • Construct the Calibration Curve: Plot Absorbance vs. Concentration (µg/mL) for the standard solutions.

  • Determine the Regression Equation: Obtain the equation of the line, y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999.[1][10]

  • Calculate SMZ Concentration in Sample Solution:

    • Concentration (µg/mL) = (Absorbance_sample - c) / m

  • Calculate Amount of SMZ per Tablet:

    • mg SMZ per Tablet = (Calculated Conc. × Dilution Factor × Avg. Tablet Weight) / Initial Sample Weight

    • Where Dilution Factor accounts for all serial dilutions (in this protocol, 2000).

Typical Validation Data Summary

The following table presents expected results for a fully validated method, demonstrating its suitability for quantitative analysis.

Validation ParameterAcceptance CriteriaTypical Result
Wavelength (λmax) N/A536 nm
Linearity Range R² ≥ 0.9994 - 20 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%[1][11]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%0.95%[1]
- Intermediate (Inter-day)≤ 2.0%1.42%[1]
LOD Report Value0.11 µg/mL[18]
LOQ Report Value0.37 µg/mL

References

  • DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR ESTIMATING SULFAMETHOXAZOLE IN PHARMACEUTICAL PREPARATIONS. (2010).
  • USP Monographs: Sulfamethoxazole. USP29-NF24.
  • USP Monographs: Sulfamethoxazole and Trimethoprim Tablets. USP29-NF24.
  • Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy. (2024). ijpar.
  • Shamsa, F., & Amani, L. (2010). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. Iran J Pharm Res.
  • Sulfamethoxazole. (2021). USP-NF.
  • Spectrophotometric Method for Determination of Sulfamethoxazole in Pharmaceutical Preparations by Diazotization-Coupling Reaction. (2025). Oriental Journal of Chemistry.
  • USP Monographs Sulfamethoxazole and Trimethoprim Tablets. Scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Nesměrák, K., & Rychlovský, P. (2018). Spectrometric determination of trimethoprim and sulfamethoxazole in tablets by automated sequential injection technique.
  • Spectrophotometric Determination of Sulfamethoxazole Following Simple Diazotization and Coupling with Diphenylamine. (2024). Ibn Al-Haitham Journal for Pure and Applied Sciences.
  • Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. (2024).
  • Spectrophotometric Assay of Sulphamethoxazole in Pure and Pharmaceutical Dosage Forms by Diazotization and Coupling Reaction. Semantic Scholar.
  • USP Monographs Sulfamethoxazole and Trimethoprim Tablets. Scribd.
  • New spectrophotometric determination sulfamethoxazole drug via various analytical methods in pharmaceutical formulation. (2024). Journal of Kufa for Chemical Sciences.
  • Sulfamethoxazole Pharmaceutical Dosage Form Quantitative Estimation Using UV-Visible Spectrophotometric Method. (2024).
  • DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY. SID.
  • Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. (2004). NIH.
  • ICH Q2 Analytical Method Valid
  • Glazko, A. J. (1987). Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent. Therapeutic Drug Monitoring.
  • Comparison of four methods for the determination of sulphonamide concentr
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. Indian Journal of Research in Pharmacy and Biotechnology.
  • Structure of bratton-marshal reagent Principle: The primary aromatic...

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. We move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during sulfonamide synthesis in a direct question-and-answer format.

Question: Why is my sulfonamide yield consistently low or non-existent?

Answer: A low or zero yield is the most frequent challenge, typically stemming from one of four key areas: reagent integrity, reaction environment, stoichiometry, or the intrinsic reactivity of your substrates.

  • Hydrolysis of Sulfonyl Chloride: The primary culprit is often the degradation of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid, which is unreactive toward amines under these conditions.[1][2]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2][3] It is highly recommended to use a fresh bottle of sulfonyl chloride or purify older reagents prior to use.[1][2]

  • Insufficient Amine Nucleophilicity: The reaction rate is directly dependent on the nucleophilicity of the amine.

    • Protonation: The reaction generates one equivalent of hydrochloric acid (HCl). Without a suitable base to scavenge this acid, it will protonate the starting amine, forming an ammonium salt.[1] This salt is no longer nucleophilic, effectively halting the reaction.

    • Electronic Effects: Aromatic amines (anilines), particularly those with electron-withdrawing groups, are significantly less nucleophilic than aliphatic amines and may require more forcing conditions, such as gentle heating.[3][4]

    • Solution: Ensure at least one equivalent of a suitable base is used. For less reactive amines, consider elevating the temperature or exploring alternative, catalyzed methods.[3][4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for success.

    • Base Function: The base's primary role is to neutralize the generated HCl.[1] It should be non-nucleophilic to avoid competing with the amine reactant. Pyridine and triethylamine are common choices.[1][3]

    • Solvent Role: The solvent must dissolve the reactants and be inert. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are frequently used.[1][5]

    • Solution: Use a non-nucleophilic organic base in an anhydrous aprotic solvent. Avoid aqueous bases like sodium hydroxide, as they significantly increase the risk of sulfonyl chloride hydrolysis.[1]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low reaction yields.

low_yield_troubleshooting start Low or No Yield Observed reagents Step 1: Verify Reagent Integrity start->reagents reagent_check1 Is Sulfonyl Chloride Fresh/Pure? (Check for hydrolysis to R-SO3H) reagents->reagent_check1 Check conditions Step 2: Assess Reaction Conditions condition_check1 Is Base Sufficient and Appropriate? (>1 eq. of non-nucleophilic base, e.g., Pyridine, TEA) conditions->condition_check1 Check optimization Step 3: Advanced Optimization solution_optimization Action: Consider heating, using a stronger base (DBU), or alternative catalytic methods. optimization->solution_optimization reagent_check2 Is Amine Pure and Dry? (Free of CO2 adducts or excess water) reagent_check1->reagent_check2 Yes solution_reagent Action: Use fresh/purified reagents. Dry all solvents and glassware. reagent_check1->solution_reagent No reagent_check3 Are Solvents Anhydrous? reagent_check2->reagent_check3 Yes reagent_check2->solution_reagent No reagent_check3->conditions Yes reagent_check3->solution_reagent No condition_check2 Is an Inert Atmosphere Being Used? (N2 or Ar) condition_check1->condition_check2 Yes solution_conditions Action: Optimize base/solvent/temperature. Ensure inert atmosphere. condition_check1->solution_conditions No condition_check3 Is Temperature Appropriate? (Start at 0°C, may require warming for poor nucleophiles) condition_check2->condition_check3 Yes condition_check2->solution_conditions No condition_check3->optimization Yes (If amine is known to be unreactive) condition_check3->solution_conditions No

Caption: A step-by-step decision workflow for troubleshooting low yields.

Question: I am observing an unexpected side product, especially with a primary amine. What could it be?

Answer: The most common side product when using a primary amine (R-NH₂) is the bis-sulfonated product , R-N(SO₂R')₂. This occurs because the initially formed sulfonamide (R-NH-SO₂R') still possesses an N-H proton. This proton is acidic and can be removed by the base in the reaction mixture, creating a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride.[1]

  • Mechanism of Side Reaction:

    • R-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl

    • R-NH-SO₂R' + Base → [R-N-SO₂R']⁻ + Base-H⁺

    • [R-N-SO₂R']⁻ + R'-SO₂Cl → R-N(SO₂R')₂ + Cl⁻

  • Solution: To minimize bis-sulfonation, the key is to ensure the highly reactive sulfonyl chloride is more likely to encounter the more nucleophilic primary amine rather than the less nucleophilic sulfonamide product. This is achieved by slowly adding the sulfonyl chloride (1.0 eq) to a solution containing an excess of the primary amine (e.g., 2.0 eq or more) .[1] This stoichiometric control favors the formation of the desired monosulfonamide.

Visualization of Bis-Sulfonation Side Reaction

side_reaction cluster_main Desired Reaction Pathway cluster_side Undesired Side Reaction Amine Primary Amine (R-NH₂) Sulfonamide Desired Product (Monosulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride1 Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride1->Sulfonamide Sulfonamide2 Monosulfonamide (acts as nucleophile) Sulfonamide->Sulfonamide2 Enters Side Reaction Pool BisSulfonated Side Product (Bis-sulfonamide) Sulfonamide2->BisSulfonated Deprotonation then Nucleophilic Attack SulfonylChloride2 Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride2->BisSulfonated

Caption: The competitive pathways leading to the desired product versus the bis-sulfonated side product.

Question: How can I effectively purify my sulfonamide product?

Answer: Purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Aqueous Work-up: The first step is typically an aqueous work-up. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove the organic base (like pyridine or triethylamine). This is followed by a wash with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Recrystallization: For solid sulfonamides, recrystallization is often the most effective method for achieving high purity.[1] The key is selecting an appropriate solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room or lower temperatures, while impurities remain in solution.[1] Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[1]

  • Silica Gel Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is the method of choice. A solvent system of appropriate polarity (e.g., hexanes/ethyl acetate) is used to separate the sulfonamide from unreacted starting materials and non-polar byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for sulfonamide synthesis? A1: The reaction proceeds via a nucleophilic acyl-type substitution. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the sulfonamide and HCl.[6][7]

Core Reaction Mechanism

Sources

Troubleshooting low yields in the synthesis of sulfamethoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfamethoxazole Derivative Synthesis

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the synthesis of sulfamethoxazole and its derivatives. As your partner in scientific discovery, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. Low yields are not just a loss of material; they are a loss of time and a barrier to innovation. Let's deconstruct the common failure points in these syntheses and build robust, high-yielding protocols together.

The core synthesis of sulfamethoxazole and many of its derivatives hinges on a critical sulfonamide bond formation between an appropriately substituted benzenesulfonyl chloride and 3-amino-5-methylisoxazole. While seemingly straightforward, this reaction is sensitive to a number of variables that can drastically reduce yield and complicate purification. This guide addresses the most common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield is consistently low (<40%) after the initial sulfonamide coupling reaction. What are the most likely causes?

This is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.

Answer:

Low yields in the sulfonamide coupling are often multifactorial. Let's break down the primary culprits.

A. Reagent Purity and Stability:

  • The Sulfonyl Chloride: 4-acetamidobenzenesulfonyl chloride (or a similar precursor) is the workhorse for this synthesis. It is highly reactive and exquisitely sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common side reaction, which not only consumes your starting material but can complicate work-up.

    • Causality: The S-Cl bond is highly polarized and electrophilic, making it a prime target for nucleophilic attack by water. The resulting sulfonic acid is unreactive under these conditions.

  • The Amine: 3-amino-5-methylisoxazole is generally stable, but its purity is paramount. Contaminants can interfere with the reaction. Always verify the purity of your starting materials via NMR or melting point before beginning.

B. Suboptimal Reaction Conditions:

The choice of base and solvent is critical for driving the reaction to completion while minimizing side reactions. Pyridine is a classic choice as it serves as both a base to neutralize the HCl byproduct and as a solvent.

  • Causality: The reaction generates one equivalent of HCl. This acid can protonate the amino group of the starting material (3-amino-5-methylisoxazole), rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. An insufficient amount of base is a frequent cause of low conversion.

Troubleshooting Protocol 1: Optimizing the Core Coupling Reaction

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.

  • Reagent Stoichiometry: Start with a slight excess of the amine (e.g., 1.05 equivalents of 3-amino-5-methylisoxazole) relative to the sulfonyl chloride (1.0 equivalent).

  • Base and Solvent Selection:

    • Add the 3-amino-5-methylisoxazole to a flask with anhydrous pyridine (enough to act as a solvent, ~3-5 mL per gram of sulfonyl chloride).

    • Cool the mixture in an ice bath (0 °C).

    • Add the 4-acetamidobenzenesulfonyl chloride portion-wise over 15-20 minutes. Adding it too quickly can lead to localized heating and side reactions.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC)[1]. A common mobile phase is ethyl acetate/hexane (e.g., 7:3). The disappearance of the limiting reagent (sulfonyl chloride) indicates completion.

  • Work-up: Pour the reaction mixture into ice-cold water or dilute HCl to precipitate the product and dissolve the pyridine hydrochloride salt. Filter the solid, wash thoroughly with water, and dry.

Question 2: I see multiple spots on my TLC plate after the reaction, and purification is difficult. What are these byproducts?

Answer:

Impurity generation is a clear sign of suboptimal reaction control. Beyond the sulfonic acid from hydrolysis, several other byproducts can form.

A. Dimerization/Polymerization: If any unprotected 4-aminobenzenesulfonyl chloride is present, it can react with another molecule of itself or with the product, leading to dimers or oligomers which are often difficult to remove. This is why the amino group is typically protected (e.g., as an acetamide) and deprotected in a later step.

B. Isoxazole Ring Instability: While robust, the isoxazole ring can be susceptible to cleavage under harsh conditions, particularly strong bases or high temperatures.[2] This is less common in standard sulfonamide couplings but can be a factor if you are attempting to derivatize the core sulfamethoxazole structure under strongly basic conditions.

C. Bis-sulfonylation: The sulfonamide N-H is weakly acidic. Under strongly basic conditions with excess sulfonyl chloride, it's possible (though less common) to form a bis-sulfonylated product.

Visualizing the Reaction and Side-Products

The following diagram illustrates the desired reaction pathway versus the most common hydrolytic side reaction.

G R1 Sulfonyl Chloride (R-SO2Cl) P1 Desired Sulfamethoxazole Derivative (R-SO2-NH-Amine) R1->P1 Desired Reaction P2 Sulfonic Acid (R-SO3H) R1->P2 Hydrolysis (Side Reaction) P3 HCl R1->P3 R2 3-Amino-5-methylisoxazole (Amine) R2->P1 R2->P3 H2O Water (Contaminant) H2O->P2 caption Primary Reaction vs. Hydrolysis Side Reaction

Caption: Primary Reaction vs. Hydrolysis Side Reaction.

Question 3: My reaction seems to work, but I lose most of my product during work-up or crystallization. How can I improve my recovery?

Answer:

Product loss during purification is a frustrating but solvable problem. The key is to understand the solubility properties of your target molecule. The acetyl-protected intermediate has significantly different solubility than the final, deprotected sulfamethoxazole derivative.

Troubleshooting Protocol 2: Efficient Work-up and Purification

  • Initial Quench & Precipitation:

    • Rationale: Pouring the pyridine reaction mixture into a large volume of ice water serves two purposes: it precipitates the water-insoluble organic product and dissolves the water-soluble pyridine hydrochloride salt.

    • Pro-Tip: Use a 10:1 volume ratio of water to pyridine. Stir vigorously for 30 minutes to ensure complete precipitation and washing.

  • Filtration and Washing:

    • Use a Büchner funnel to collect the crude solid.

    • Wash the solid thoroughly with cold water to remove any residual pyridine salts. A poorly washed product will be difficult to crystallize.

    • Wash with a small amount of a cold, non-polar solvent like hexane or diethyl ether to remove highly non-polar impurities.

  • Crystallization:

    • Solvent Selection: Ethanol or a mixture of ethanol and water is a common choice for crystallizing both the protected intermediate and the final product.

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Characterization: Always confirm the structure and purity of your intermediates and final product using techniques like ¹H-NMR, ¹³C-NMR, and FT-IR.[1][3]

Data Table: Common Solvents for Crystallization

Solvent SystemTarget Compound TypeRationale
Ethanol (95%)Acetyl-protected intermediateGood solubility when hot, poor solubility when cold, leading to efficient crystal formation.
Ethanol/WaterFinal deprotected sulfamethoxazole derivativesThe final product is more polar; adding water as an anti-solvent reduces solubility for precipitation.
Dichloromethane/HexaneFor column chromatography purificationOffers good separation of the product from non-polar impurities.
Question 4: I am trying to create a derivative from the N4-amino group of sulfamethoxazole (e.g., a Schiff base) and my yields are poor. What should I consider?

Answer:

Derivatizing the N4-aromatic amine is a common strategy.[4][5] Low yields here are typically due to reversible reactions, improper catalysis, or deactivation of the starting material. The formation of a Schiff base (imine) from an amine and an aldehyde is a classic example.

Troubleshooting Protocol 3: Optimizing Schiff Base Formation

  • Reaction Setup: Dissolve sulfamethoxazole (1.0 eq) and the desired aldehyde (1.0-1.1 eq) in a suitable solvent like ethanol or methanol.[1]

  • Catalysis is Key: This reaction requires an acid catalyst to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. A few drops of glacial acetic acid are typically sufficient.[1][5]

    • Causality: Without a catalyst, the reaction is often slow and incomplete. However, using a strong acid can fully protonate the amine, shutting down the reaction. A weak acid like acetic acid provides a balanced equilibrium.

  • Removal of Water: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product.

    • Method: Use a Dean-Stark apparatus if refluxing in a solvent like toluene. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

  • Monitoring and Work-up: Monitor by TLC. Once complete, the product often precipitates upon cooling the reaction mixture. It can be collected by filtration and recrystallized from ethanol.

Troubleshooting Workflow: A Decision Tree

This diagram provides a logical path to diagnose yield issues in sulfamethoxazole synthesis.

G start Low Yield Observed q1 Is this the core sulfonamide coupling? start->q1 q2 Are starting materials pure and dry? q1->q2 Yes q4 Is this a post-synthesis derivatization step? q1->q4 No q3 Are reaction conditions anhydrous with adequate base? q2->q3 Yes sol1 Action: Verify purity via NMR/MP. Use fresh, dry reagents. q2->sol1 No sol2 Action: Oven-dry glassware. Use anhydrous solvent. Use 2-3 eq. of base (e.g., pyridine). q3->sol2 No sol3 Action: Monitor by TLC to check for conversion. Consider alternative base/solvent system. q3->sol3 Yes q5 Is the reaction equilibrium-driven (e.g., imine)? q4->q5 sol4 Action: Add catalyst (e.g., acetic acid). Remove water (e.g., Dean-Stark). q5->sol4 Yes sol5 Action: Re-evaluate work-up and crystallization solvent system to minimize product loss. q5->sol5 No

Caption: Troubleshooting Decision Tree for Low Yields.

By systematically addressing these common points of failure—reagent integrity, reaction conditions, side-product formation, and purification efficiency—you can transform a low-yielding synthesis into a reliable and robust protocol.

References

  • Riedl, V., Portius, M., Heiser, L., Riedl, P., Jakob, T., Gehring, R., Berg, T., & Pompe, T. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B. Available at: [Link]

  • Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from: [Link]

  • Al-Sultani, A. A. K., & Al-Trawi, O. H. H. (2021). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Biochemical and Cellular Archives. Available at: [Link]

  • Haseen, U. S., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Drugs.com. (n.d.). Sulfamethoxazole Side Effects: Common, Severe, Long Term. Retrieved from: [Link]

  • Tenny, S., & Boktor, S. W. (2023). Trimethoprim Sulfamethoxazole. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Clinical Pharmacology. (2025). The Side Effects of Sulfamethoxazole and Trimethoprim. Retrieved from: [Link]

  • Simply Chemistry. (2021). SYNTHESIS OF SULPHAMETHOXAZOLE. YouTube. Available at: [Link]

  • Gaidamaviciute, E., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE. Available at: [Link]

  • Al-Masoudi, W. A., Jassim, S. K., & Khassaf, H. K. (2021). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. Basrah Journal of Veterinary Research. Available at: [Link]

  • MDPI. (n.d.). Intelligent Pulsed Electrochemical Activation of NaClO2 for Sulfamethoxazole Removal from Wastewater Driven by Machine Learning. MDPI. Retrieved from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions: (a) effect of sulfamethoxazole.... Retrieved from: [Link]

  • Riedl, V., et al. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Journal of Materials Chemistry B. Available at: [Link]

  • PubMed. (2020). Sulfamethoxazole Removal from Drinking Water by Activated Carbon: Kinetics and Diffusion Process. PubMed. Available at: [Link]

  • Iraqi Journal of Applied Science. (2022). Spectrophotometric Determination of Sulfamethoxazole Following Simple Diazotization and Coupling with Diphenylamine. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development Spectrophotometric Method for determination of Sulfamethoxazole in Pure Form and Pharmaceuticals via Diazotization and Coupling Reaction. Available at: [Link]

Sources

Improving the purity of synthesized N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support center provides advanced troubleshooting and practical guidance for researchers, scientists, and drug development professionals focused on enhancing the purity of synthesized Sulfamethoxazole. Authored from the perspective of a Senior Application Scientist, this document moves beyond basic protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the purification process.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Purity Issues

This section addresses common challenges encountered during the synthesis and purification of Sulfamethoxazole.

Question 1: My final Sulfamethoxazole product has a low melting point and appears discolored. What are the likely impurities?

Answer: A depressed melting point and discoloration are classic indicators of impurities. In the typical synthesis of Sulfamethoxazole via the condensation of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole followed by deacetylation, several impurities are common:

  • Unreacted Starting Materials: Residual 3-amino-5-methylisoxazole or its precursors can persist.

  • N4-Acetylsulfamethoxazole: This is the intermediate formed before the final deacetylation step. Incomplete hydrolysis is a very common source of this impurity.

  • Sulfanilamide: If the N-acetylsulfanilyl chloride starting material contains impurities or if side reactions occur, sulfanilamide can be present.

  • Related Sulfonamides: Impurities from the starting materials can lead to the formation of other sulfonamide derivatives. The European Pharmacopoeia lists several potential impurities, including Impurity A (sulfanilamide), Impurity B (N4-Acetylsulfamethoxazole), and others that are structurally related.

  • Degradation Products: Sulfamethoxazole can degrade under harsh acidic or basic conditions used during workup and deacetylation, leading to colored byproducts.

A primary troubleshooting step is to analyze the reaction progress and completion using Thin Layer Chromatography (TLC) before proceeding to the workup and purification stages.

Question 2: I'm struggling to remove N4-Acetylsulfamethoxazole from my final product. What is the most effective purification strategy?

Answer: The persistence of N4-Acetylsulfamethoxazole is a frequent issue, typically stemming from incomplete deacetylation (hydrolysis) of the acetyl protecting group. The key is to optimize both the hydrolysis step and the subsequent purification.

Optimization of Hydrolysis:

  • Reaction Time & Temperature: Ensure the hydrolysis reaction (typically using aqueous sodium hydroxide) is allowed to proceed to completion. Monitor the reaction using TLC until the spot corresponding to the acetylated intermediate is no longer visible.

  • Concentration of Base: The concentration of the sodium hydroxide solution is critical. A concentration that is too low will result in an incomplete reaction, while a concentration that is too high can promote degradation of the product.

Purification Strategy: Recrystallization Recrystallization is the most effective and widely used method for purifying crude Sulfamethoxazole. The choice of solvent is paramount.

  • Recommended Solvent Systems: A mixture of ethanol and water is often effective. Sulfamethoxazole has good solubility in hot ethanol and is much less soluble at room temperature, while many impurities have different solubility profiles.

  • Mechanism: The principle relies on the difference in solubility between Sulfamethoxazole and the impurities at different temperatures. As the solution cools slowly, the less soluble Sulfamethoxazole will crystallize out, leaving the more soluble impurities behind in the mother liquor.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Question 3: My HPLC analysis shows several small, unidentified peaks. How can I identify these minor impurities?

Answer: Identifying unknown minor peaks is crucial for process optimization and meeting regulatory standards. A systematic approach is required:

  • Review the Synthesis Pathway: Consider all potential side reactions and byproducts that could form from your starting materials and reagents.

  • Consult Pharmacopeial Standards: The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list known impurities for Sulfamethoxazole. Compare the retention times of your unknown peaks with those of commercially available standards for these specified impurities.

  • Stress Testing: Subject your purified Sulfamethoxazole to stress conditions (e.g., acid, base, heat, light, oxidation). Some of the degradation products formed may correspond to the unknown peaks, providing clues to their identity.

  • Advanced Analytical Techniques: If the impurities cannot be identified using reference standards, more advanced techniques are necessary:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool that can provide the molecular weight of the impurity, which is a critical piece of information for structure elucidation.

    • Preparative HPLC: This technique can be used to isolate a sufficient quantity of the impurity for further analysis.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Once isolated, NMR spectroscopy can be used to determine the exact structure of the impurity.

Part 2: Experimental Protocols & Data

This section provides detailed methodologies for key purification and analytical procedures.

Protocol 1: Optimized Recrystallization of Sulfamethoxazole

This protocol is designed to effectively remove common impurities like N4-Acetylsulfamethoxazole.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude Sulfamethoxazole powder. For every 1 gram of crude product, add 15-20 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods to prevent solvent loss.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it. This step is crucial for obtaining high-purity crystals.

  • Addition of Water: While the ethanol solution is still hot, slowly add deionized water dropwise until a faint, persistent turbidity (cloudiness) appears. This indicates that the solution is nearing its saturation point.

  • Re-dissolution: Add a few drops of hot 95% ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Crystallization: As the solution cools, pure Sulfamethoxazole will crystallize out. To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50) to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 60-70 °C) until a constant weight is achieved.

Data Presentation: Purity Assessment

The effectiveness of the purification process should be quantified using appropriate analytical methods.

Table 1: Example HPLC Purity Analysis Before and After Recrystallization

SampleSulfamethoxazole Peak Area (%)N4-Acetylsulfamethoxazole Peak Area (%)Other Impurities Peak Area (%)
Crude Product95.23.81.0
After First Recrystallization99.70.10.2
After Second Recrystallization>99.9<0.05 (Below Limit of Quantification)<0.05

Part 3: Visualizations and Workflows

Visual aids are essential for understanding complex experimental and logical processes.

Diagram 1: Logical Workflow for Impurity Troubleshooting

This diagram outlines a systematic approach to identifying and resolving purity issues in Sulfamethoxazole synthesis.

G cluster_0 Impurity Troubleshooting Workflow Start Purity Issue Detected (e.g., Low MP, HPLC Impurities) Analyze Analyze Synthesis Step (TLC, HPLC of intermediates) Start->Analyze Identify Identify Impurity (Pharmacopeia Standards, LC-MS) Analyze->Identify Source Determine Source of Impurity Identify->Source Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Source->Optimize_Reaction Reaction-based impurity Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Source->Optimize_Purification Purification issue Reanalyze Re-analyze Final Product (HPLC, MP, NMR) Optimize_Reaction->Reanalyze Optimize_Purification->Reanalyze Reanalyze->Analyze Purity Not OK End Product Meets Purity Specs Reanalyze->End Purity OK

Caption: A flowchart for systematic impurity troubleshooting.

Diagram 2: Experimental Workflow for Recrystallization

This diagram visually represents the key steps in the purification of Sulfamethoxazole by recrystallization.

G cluster_1 Recrystallization Workflow A 1. Dissolve Crude Product in Hot Ethanol B 2. Hot Filtration (Remove Insolubles) A->B C 3. Add Hot Water to Induce Turbidity B->C D 4. Slow Cooling (Room Temperature) C->D E 5. Further Cooling (Ice Bath) D->E F 6. Vacuum Filtration (Isolate Crystals) E->F G 7. Wash Crystals (Cold Solvent) F->G H 8. Dry Under Vacuum G->H I Pure Sulfamethoxazole H->I

Caption: Step-by-step recrystallization process for purification.

References

  • PubChem. (n.d.). N4-Acetylsulfamethoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recrystallization. Elsevier. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Sulfamethoxazole. USP-NF. Retrieved from [Link]

  • DrugBank. (n.d.). Sulfamethoxazole. Retrieved from [Link]

Minimizing byproduct formation in the synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to minimize byproduct formation and optimize your synthetic route.

Introduction

The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a key sulfonamide antibiotic, is a well-established process. However, like many multi-step syntheses, it is prone to the formation of impurities that can affect the final product's purity, yield, and safety profile. This guide provides a comprehensive overview of common challenges and their solutions, grounded in chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the synthesis.

Q1: I am observing a significant amount of an impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be and how can I avoid it?

A1: A common byproduct in this synthesis is the isomeric impurity, 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, also known as Sulfamethoxazole EP Impurity F or Isosulfamethoxazole.[1][2] This impurity arises from the reaction of 4-acetamidobenzenesulfonyl chloride with the alternative amino group on the 3-amino-5-methylisoxazole starting material.

To minimize its formation:

  • Temperature Control: Maintain a low and consistent temperature during the coupling reaction. Gradual addition of the sulfonyl chloride to the amine solution at a controlled, low temperature can favor the desired regioselectivity.[3]

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the two amino groups on the isoxazole ring. Careful control of pH can help to selectively favor the reaction at the desired nitrogen.

  • Solvent Choice: The polarity of the solvent can also play a role in regioselectivity. Experimenting with different solvent systems may be necessary to optimize the reaction for your specific conditions.

Q2: My final product shows the presence of residual starting materials, specifically sulfanilamide and sulfanilic acid. How can I improve the conversion and purification?

A2: The presence of unreacted sulfanilamide or its hydrolysis product, sulfanilic acid, indicates either an incomplete initial acylation reaction or hydrolysis of the sulfonamide bond during workup or purification.[4][5]

Troubleshooting Steps:

  • Stoichiometry: Ensure the correct stoichiometric ratios of reactants are used. A slight excess of the acylating agent in the first step can help drive the reaction to completion.[3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting amine.[5][6]

  • Workup Conditions: Avoid harsh acidic or basic conditions during the workup, as this can lead to hydrolysis of the desired product back to sulfanilamide. Maintain a neutral or slightly basic pH.

  • Purification: If these impurities persist, a carefully optimized crystallization or chromatographic method may be required. A mixed solvent system for crystallization can often effectively separate these more polar impurities.

Q3: I have identified N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Sulfamethoxazole Related Compound A) in my product. What is the source of this impurity?

A3: This impurity, also known as Acetyl Sulfamethoxazole, is a process-related impurity that arises from incomplete hydrolysis of the acetamido protecting group in the final step of the synthesis.[7]

To ensure complete deprotection:

  • Reaction Time and Temperature: Ensure the hydrolysis step is carried out for a sufficient duration and at the appropriate temperature to ensure complete removal of the acetyl group.

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. Insufficient concentration may lead to incomplete reaction.

  • Monitoring: Again, TLC or HPLC are invaluable tools to monitor the disappearance of the acetylated intermediate and the appearance of the final product.

Q4: During the synthesis, I've noticed the formation of colored byproducts. What could be causing this and is it a concern?

A4: The formation of colored impurities can be due to several side reactions, including oxidation or the formation of azo compounds. For instance, impurities like 4-Nitro Sulfamethoxazole or 4-Nitroso Sulfamethoxazole can be colored.[8] Diazotization of the aromatic amine followed by unintended coupling reactions can also lead to colored azo byproducts, especially if nitrous acid is present.[9][10]

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the amino group.

  • Purity of Reagents: Ensure the purity of your starting materials and reagents. The presence of oxidizing agents or nitrite impurities can contribute to color formation.

  • Light Protection: Some intermediates and byproducts may be light-sensitive. Protecting the reaction mixture from light can help prevent photochemical side reactions.

  • Purification: Activated carbon (charcoal) treatment during the workup or crystallization can often be effective in removing colored impurities.

Reaction Pathway and Byproduct Formation

The synthesis of Sulfamethoxazole typically involves the protection of the amino group of sulfanilamide, chlorosulfonylation, coupling with 3-amino-5-methylisoxazole, and subsequent deprotection. The following diagram illustrates the main reaction pathway and the points at which key byproducts can form.

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_byproducts Byproduct Formation Sulfanilamide Sulfanilamide Acetylated Sulfanilamide Acetylated Sulfanilamide Sulfanilamide->Acetylated Sulfanilamide Acylation Isosulfamethoxazole Isosulfamethoxazole Oxidation_Products Colored Byproducts (e.g., Nitroso) Sulfanilamide->Oxidation_Products Oxidation Sulfonyl_Chloride Sulfonyl_Chloride Acetylated Sulfanilamide->Sulfonyl_Chloride Chlorosulfonylation Protected_SMX Protected_SMX Sulfonyl_Chloride->Protected_SMX Coupling Sulfonyl_Chloride->Isosulfamethoxazole Alternative Coupling Sulfamethoxazole Sulfamethoxazole Protected_SMX->Sulfamethoxazole Deprotection Acetyl_SMX Acetyl Sulfamethoxazole Protected_SMX->Acetyl_SMX Incomplete Deprotection

Caption: Main synthesis pathway of Sulfamethoxazole and points of byproduct formation.

Troubleshooting Logic Flow

When encountering an impurity, a systematic approach is crucial. The following diagram outlines a logical workflow for identifying and mitigating byproduct formation.

Troubleshooting_Flowchart start Impurity Detected identify Identify Impurity (LC-MS, NMR) start->identify is_isomeric Isomeric Impurity? identify->is_isomeric is_process Process-Related? is_isomeric->is_process No optimize_coupling Optimize Coupling: - Temperature - pH - Solvent is_isomeric->optimize_coupling Yes is_degradation Degradation Product? is_process->is_degradation No optimize_deprotection Optimize Deprotection: - Time - Temperature - Reagent Conc. is_process->optimize_deprotection Yes optimize_workup Optimize Workup: - pH Control - Inert Atmosphere is_degradation->optimize_workup Yes end Purity Achieved optimize_coupling->end optimize_deprotection->end optimize_workup->end

Caption: A logical workflow for troubleshooting impurities in the synthesis.

Summary of Key Impurities and Control Strategies

Impurity NameCommon SourceRecommended Control Strategy
Sulfamethoxazole EP Impurity F (Isosulfamethoxazole) Reaction at the alternative amino group of 3-amino-5-methylisoxazole.Strict temperature and pH control during the coupling reaction.
Sulfanilamide / Sulfanilic Acid Incomplete reaction or hydrolysis.Ensure complete reaction via monitoring; use mild workup conditions.
N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (Acetyl Sulfamethoxazole) Incomplete hydrolysis of the acetamido protecting group.Optimize deprotection reaction time, temperature, and reagent concentration.
4-Nitro/Nitroso Sulfamethoxazole Oxidation of the aromatic amino group.Use an inert atmosphere; ensure high purity of starting materials.

Recommended Experimental Protocol for Minimizing Byproducts

This protocol incorporates best practices to mitigate the formation of common impurities.

Step 1: Acetylation of Sulfanilamide

  • Dissolve sulfanilamide in a suitable solvent (e.g., pyridine or a mixture of acetone and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction by TLC until completion.

  • Precipitate the product by pouring the reaction mixture into cold water.

  • Filter, wash the solid with water until neutral, and dry to obtain 4-acetamidobenzenesulfonamide.

Step 2: Chlorosulfonylation

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the dried 4-acetamidobenzenesulfonamide in portions to an excess of chlorosulfonic acid at a temperature below 20 °C.

  • Once the addition is complete, slowly heat the mixture to 60-70 °C and maintain for 1-2 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Filter the resulting solid, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride.

Step 3: Coupling with 3-amino-5-methylisoxazole

  • Dissolve 3-amino-5-methylisoxazole in a suitable solvent such as pyridine or a mixture of acetone and water.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride in a minimal amount of acetone or other suitable solvent, keeping the temperature below 10 °C.

  • Stir the reaction at a controlled low temperature and monitor by TLC.

  • After the reaction is complete, neutralize the mixture and precipitate the product.

  • Filter, wash, and dry the crude N-acetylsulfamethoxazole.

Step 4: Hydrolysis (Deprotection)

  • Suspend the crude N-acetylsulfamethoxazole in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and treat with activated carbon to remove colored impurities, if necessary.

  • Filter the hot solution and then acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the Sulfamethoxazole.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is the gold standard for separating Sulfamethoxazole from its related substances.[11] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions.[4][5]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight information.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of impurities that have been isolated.[6]

References

  • Veeprho. (n.d.). Sulfamethoxazole Impurities and Related Compound. Retrieved from [Link]

  • SynThink. (n.d.). Sulfamethoxazole EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Retrieved from [Link]

  • Agbaba, D., Radovic, A., Vladimirov, S., & Zivanov-Stakic, D. (2000). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. Journal of Chromatographic Science, 38(9), 389–392. Retrieved from [Link]

  • SynZeal. (n.d.). Sulfamethoxazole EP Impurity F | 17103-52-5. Retrieved from [Link]

  • Murahari, M., Nalluri, B. N., & Chakravarthi, G. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry, 358, 246-257.
  • Agbaba, D., Radovic, A., Vladimirov, S., & Zivanov-Stakic, D. (2000). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Akili, S., Ben Hadda, D., Bitar, Y., & Chehna, M. F. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole? Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Pharmacy, P. (2020, January 4). SULFAMETHOXAZOLE SYNTHESIS [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Brieflands. (2022). Determination of Sulfamethoxazole and Trimethoprim in Pharmaceuticals by Visible and UV Spectrophotometry. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Haseen, F., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(8), 60-68. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Retrieved from [Link]

  • National Institutes of Health. (2023, March 23). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. Retrieved from [Link]

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Technical Support Center: Best Practices for Handling and Storing Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and storing these highly reactive but synthetically valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to ensure the success and safety of your experiments.

The Critical Challenge: Hydrolysis

The primary challenge in working with sulfonyl chlorides is their high sensitivity to moisture.[1][2] Water readily attacks the electrophilic sulfur atom, leading to hydrolysis.[1][3] This reaction is often rapid and results in the formation of the corresponding sulfonic acid and hydrochloric acid.[1][4]

The presence of these byproducts can significantly impact your reactions by introducing acidic conditions and reducing the yield of your desired product.[2][5] Therefore, the cornerstone of successfully using sulfonyl chlorides is the rigorous exclusion of water from all aspects of their handling and use.

Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack by water on the sulfur atom, leading to the displacement of the chloride ion.[1]

Inert_Atmosphere_Workflow start Start oven_dry Oven-Dry Glassware start->oven_dry assemble Assemble Hot Glassware oven_dry->assemble inert_gas Connect to Inert Gas Source assemble->inert_gas flush Flush with Inert Gas inert_gas->flush add_solvents Add Anhydrous Solvents via Syringe flush->add_solvents add_reagents Add Sulfonyl Chloride via Syringe add_solvents->add_reagents run_reaction Run Reaction add_reagents->run_reaction end End run_reaction->end

Caption: Workflow for setting up a reaction under an inert atmosphere.

Troubleshooting Common Issues

Even with the best practices, issues can arise. This section addresses some common problems encountered during experiments with sulfonyl chlorides.

FAQs: Troubleshooting

Q1: My reaction yield is low, and I suspect my sulfonyl chloride has degraded. How can I check its purity?

A1: Several analytical techniques can assess the purity of a sulfonyl chloride.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR can give a good indication of purity. The presence of the corresponding sulfonic acid, a common impurity from hydrolysis, can often be detected. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. [6]* Melting Point: A broad or depressed melting point compared to the literature value is a strong indicator of impurities. [6]* Derivatization followed by HPLC: For non-volatile sulfonyl chlorides or complex mixtures, derivatization to a more stable compound followed by HPLC analysis can be effective. [7] Q2: I'm performing an aqueous workup. How can I minimize hydrolysis of my product if it also contains a sulfonyl chloride group?

A2: While challenging, it is possible. Some aryl sulfonyl chlorides have low solubility in water, which can protect them from extensive hydrolysis during a rapid aqueous workup. [8][9]Key strategies include:

  • Work quickly and at low temperatures: Perform the workup using ice-cold water or brine and minimize the contact time between the organic and aqueous layers. [2][9]* Use a quenching agent: Before the aqueous wash, consider adding a small amount of a nucleophile like methanol to react with any remaining sulfonyl chloride starting material. [10]The resulting sulfonate ester is often easier to separate from the desired product.

Q3: How do I safely quench a reaction containing unreacted sulfonyl chloride?

A3: Unreacted sulfonyl chloride should be safely neutralized before disposal. A common method is to slowly and carefully add the reaction mixture to a stirred solution of a mild base, such as sodium bicarbonate, in water. [11]For larger scales, quenching with ice is a good way to manage the exotherm. [12]Be aware that this will generate HCl gas, so the quenching procedure should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Low Reaction Yield

Troubleshooting_Low_Yield low_yield Low Reaction Yield check_purity Check Sulfonyl Chloride Purity (NMR, GC-MS) low_yield->check_purity hydrolysis Suspect Hydrolysis? low_yield->hydrolysis reaction_conditions Review Reaction Conditions low_yield->reaction_conditions impure Purify Reagent (Distillation/Recrystallization) or Use New Bottle check_purity->impure If Impure improve_inert_tech Improve Inert Atmosphere Technique (Dry Glassware, Anhydrous Solvents) hydrolysis->improve_inert_tech optimize_temp_time Optimize Temperature and Reaction Time reaction_conditions->optimize_temp_time

Caption: Decision tree for troubleshooting low reaction yields.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Wikipedia. (2023). Sulfuryl chloride. Retrieved from [Link]

  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Britannica. (n.d.). Sulfonyl chloride | chemical compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]

  • Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352. Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]

  • Sorbead India. (2025). Comprehensive Guide to Desiccant Types & Their Effectiveness. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • SorbentSystems.com. (n.d.). Desiccant Types. Retrieved from [Link]

  • AGM Container Controls. (2025). Selecting Desiccant Guide. Retrieved from [Link]

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Navigating the Chromatographic Maze: A Technical Guide to Resolving Sulfamethoxazole Impurity Co-elution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with co-eluting impurities during the chromatographic analysis of sulfamethoxazole. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of pharmaceutical quality. This resource provides in-depth, experience-driven troubleshooting strategies and answers to frequently encountered questions, moving from foundational issues to advanced solutions.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the common initial hurdles faced during the analysis of sulfamethoxazole and its related substances.

Q1: My primary sulfamethoxazole peak is showing significant tailing or a shoulder. What is the most likely cause and the first step to confirm it?

A: Peak asymmetry, such as tailing or the appearance of a shoulder, is a classic indicator of a co-eluting impurity.[1] While other factors like a dirty guard column or column degradation can contribute, co-elution is a primary suspect.

The definitive first step is to employ a detector that provides spectral information across the peak.[1][2]

  • Diode Array Detector (DAD/PDA): A DAD is invaluable for peak purity analysis. By collecting UV spectra at the upslope, apex, and downslope of the peak, the system can detect spectral inhomogeneities.[2] If the spectra are not identical, it confirms the presence of more than one compound under the peak.[1]

  • Mass Spectrometry (MS): An MS detector provides the most conclusive evidence by analyzing the mass-to-charge ratios (m/z) across the eluting peak. If the mass spectra change, it unequivocally demonstrates co-elution.[1]

Q2: I've confirmed a co-elution issue. What is the most straightforward parameter to adjust in my existing reversed-phase HPLC method?

A: The most direct initial approach is to modify the mobile phase strength, which directly impacts the retention factor (k').[1] In reversed-phase chromatography, this involves altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

Causality: By weakening the mobile phase (i.e., decreasing the percentage of the organic solvent), you increase the retention time of nonpolar and moderately polar compounds.[1] This increased interaction with the stationary phase can often provide the necessary difference in elution times to resolve closely eluting peaks. A good target for the retention factor (k') is between 1 and 5 for optimal resolution.[1]

Actionable Step: If your current method uses 70% acetonitrile, try reducing it to 65% or 60% and observe the effect on the peak shape and resolution of the impurity.

Q3: Adjusting the mobile phase strength didn't resolve the co-eluting peaks. What is the next logical step in method development?

A: If modifying retention time alone is insufficient, the next step is to alter the selectivity (α) of the separation. Selectivity is a measure of the ability of the chromatographic system to differentiate between two analytes. The most powerful tool to manipulate selectivity is the mobile phase pH .[3][4][5][6]

Scientific Rationale: Sulfamethoxazole and many of its impurities are ionizable compounds.[7] Their charge state is dependent on the pH of the mobile phase. By adjusting the pH, you can change the degree of ionization of the analyte and the impurity.[3][5] Since different molecules have different pKa values, a change in pH will affect their retention times differently, thus altering the selectivity.[3] For ionizable compounds, it is generally recommended to work at a pH that is at least one unit away from the pKa to ensure a consistent ionization state and avoid peak shape issues.[6]

Practical Application: Many methods for sulfamethoxazole use a mobile phase pH in the acidic to neutral range.[8][9][10] For instance, if your current method operates at a pH of 6.2, exploring a lower pH, such as 3.5, could significantly change the elution profile and resolve the co-eluting species.[9][10]

Troubleshooting Guide: A Systematic Approach to Resolution

When simple adjustments are not enough, a more structured approach is necessary. This guide walks you through a logical workflow to systematically tackle persistent co-elution problems.

Initial Assessment and Confirmation

Before embarking on extensive method development, it's crucial to confirm the nature of the problem.

dot graph TD { A[Suspected Co-elution: Peak Asymmetry] --> B{Perform Peak Purity Analysis}; B --> C{DAD/PDA Analysis}; B --> D{LC-MS Analysis}; C --> E{Spectra Inhomogeneous?}; D --> F{Multiple m/z Detected?}; E --> G[Co-elution Confirmed]; F --> G; E -- No --> H[Consider Other Issues e.g., column degradation]; F -- No --> H;

} caption: "Workflow for Co-elution Confirmation"

Tier 1: Mobile Phase Optimization

This tier focuses on adjustments that can be made with your existing column and instrument setup.

1. Modifying Mobile Phase Strength (% Organic)

  • Objective: To alter the retention factor (k').

  • Procedure: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in 5% increments.

  • Rationale: This increases the retention time of the analytes, which may be sufficient to resolve closely eluting peaks.[1]

2. Adjusting Mobile Phase pH

  • Objective: To change the selectivity (α) by altering the ionization state of the analytes.[3][4][6]

  • Procedure: Prepare a series of mobile phases with different pH values. For sulfamethoxazole, which has both acidic and basic properties, exploring a range from pH 3.0 to 7.0 is a good starting point.[8][9]

  • Key Consideration: Ensure the chosen pH is within the stable operating range of your HPLC column (typically pH 2-8 for silica-based columns).[6]

3. Changing the Organic Modifier

  • Objective: To introduce a different selectivity.

  • Procedure: If you are using acetonitrile, switch to methanol, or vice versa. You can also explore mixtures of the two.

  • Scientific Insight: Acetonitrile and methanol have different solvent properties (polarity, dipole moment, and hydrogen bonding capabilities). These differences can lead to altered interactions with the stationary phase and the analytes, resulting in a change in selectivity.

ParameterAcetonitrileMethanol
Elution Strength StrongerWeaker
Viscosity LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity π-π interactionsHydrogen bonding
Tier 2: Stationary Phase and Advanced Techniques

If mobile phase optimization is unsuccessful, changing the stationary phase chemistry is the next powerful step.

1. Altering the Stationary Phase Chemistry

  • Objective: To fundamentally change the separation mechanism and selectivity.[2]

  • Rationale: Standard C18 columns separate primarily based on hydrophobicity.[11] If the co-eluting impurity has a similar hydrophobicity to sulfamethoxazole, a different stationary phase is needed.

  • Alternative Stationary Phases:

    • C8 Column: Less retentive than C18, which can sometimes alter the elution order and improve separation.[10][12]

    • Phenyl Column: Offers alternative selectivity through π-π interactions, which is beneficial for aromatic compounds like sulfamethoxazole.[12]

    • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions.[12]

    • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for ionizable compounds.[13] For example, a mixed-mode stationary phase with both C18 and strong cation-exchange functionalities can provide excellent resolution for compounds that are difficult to separate on a conventional C18 column.[13]

dot graph TD { A[Co-elution Persists] --> B{Change Stationary Phase}; B --> C[C8 Column (Less Hydrophobic)]; B --> D[Phenyl Column (π-π Interactions)]; B --> E[Mixed-Mode Column (Hydrophobic & Ion-Exchange)]; C --> F[Resolution Achieved]; D --> F; E --> F;

} caption: "Stationary Phase Selection Strategy"

2. Forced Degradation Studies for Method Validation

  • Objective: To ensure the analytical method is "stability-indicating" by demonstrating that it can separate the active pharmaceutical ingredient (API) from its potential degradation products.[14]

  • Why it's crucial: Co-elution issues are often discovered when analyzing stability samples. A forced degradation study proactively generates these potential impurities.[14]

  • Protocol: Expose sulfamethoxazole to various stress conditions to generate degradation products.

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hours.Cleavage of the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hours.Cleavage of the sulfonamide bond.[14]
Oxidation 3% Hydrogen Peroxide (H₂O₂), room temperature.Oxidation of the aniline nitrogen.[14]
Photolytic Expose solution to UV light (e.g., 254 nm) or broad-spectrum light.Various photodegradation pathways.[15]
Thermal Store solid drug substance at elevated temperature (e.g., 80 °C).Thermally induced degradation.[14]
  • Analysis: Analyze the stressed samples using your developed method. The goal is to achieve baseline separation between the main sulfamethoxazole peak and all generated degradation peaks.

Common Sulfamethoxazole Impurities

Knowing the potential impurities can aid in method development and peak identification. The European Pharmacopoeia (EP) lists several known impurities.

Impurity NameStructureNotes
Impurity A (N-Acetylsulfamethoxazole)Acetylated primary amineA common metabolite.
Impurity C (3-Amino-5-methylisoxazole)Starting material/degradantMore polar than sulfamethoxazole.[16][17]
Impurity D (Sulfanilic Acid)Starting material/degradantHighly polar.[16][18]
Impurity E (Sulfanilamide)Related substanceStructurally similar.[16][18]

Note: Structures are simplified representations. Refer to pharmacopoeial standards for exact chemical structures.

By systematically applying these principles, from simple mobile phase adjustments to strategic changes in stationary phase chemistry, you can effectively troubleshoot and resolve even the most challenging co-elution problems in the chromatographic analysis of sulfamethoxazole. This ensures the development of a robust, reliable, and stability-indicating method fit for its intended purpose in the pharmaceutical landscape.

References

  • Bedor, D.C., et al. (2008). Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: comparison of HPLC with ultraviolet and tandem mass spectrometric detection. Journal of Chromatography B, 863(1), 46-54. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of sulfamethoxazole and trimethoprim in biological fluids for high-throughput analysis: Comparison of HPLC with ultraviolet and tandem mass spectrometric detection. Available from: [Link]

  • Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine, 9(1), 1196-1204. Available from: [Link]

  • da Silva, R. B., et al. (n.d.). The effect of pH on the simultaneous determination of Sulfamethoxazole and Trimethoprim by Ultraviolet Spectrophotometry and Multivariate Calibration. Semantic Scholar. Available from: [Link]

  • Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Parikh, J. M., et al. (2017). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 9(1), 27-38. Available from: [Link]

  • de Santana, D. P., et al. (2010). RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. Journal of the Brazilian Chemical Society, 21(8), 1431-1437. Available from: [Link]

  • Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Available from: [Link]

  • ResearchGate. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. Available from: [Link]

  • Veeprho. (n.d.). Sulfamethoxazole Impurity 1. Available from: [Link]

  • Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Available from: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting. Available from: [Link]

  • López, A., et al. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. American Journal of Analytical Chemistry, 10, 247-253. Available from: [Link]

  • Behzadian, M., et al. (2000). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. Iranian Journal of Pharmaceutical Research, 1(1), 25-29. Available from: [Link]

  • de Morais, J. L., et al. (2017). Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. Water, 9(12), 933. Available from: [Link]

  • Allmpus. (n.d.). Sulfamethoxazole Impurity. Available from: [Link]

  • PharmTech. (2011, November 2). Forced Degradation – A Review. Available from: [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2321. Available from: [Link]

  • ResearchGate. (2017). Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. Available from: [Link]

  • Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Biotage. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of the antimicrobials sulfamethoxazole and trimethoprim. Available from: [Link]

  • TU Delft Repository. (n.d.). The fate of sulfamethoxazole and trimethoprim in a micro-aerated anaerobic membrane bioreactor and the. Available from: [Link]

  • International Labmate Ltd. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Veeprho. (n.d.). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]

  • Wróbel-Marek, J., et al. (2021). Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. International Journal of Molecular Sciences, 22(9), 4501. Available from: [Link]

  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Available from: [Link]

  • Contreras-García, Y. Y., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Food Chemistry, 252, 258-264. Available from: [Link]

  • University of Lagos. (n.d.). LIQUID CHROMATOGRAPHIC TECHNIQUE FOR THE SIMULTANEOUS DETERMINATION OF SULPHAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICAL. Available from: [Link]

  • Iranian Biomedical Journal. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Available from: [Link]

  • Waters. (n.d.). Impurities Application Notebook. Available from: [Link]

  • MDPI. (2023). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Molecules, 28(1), 324. Available from: [Link]

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Technical Support Center: Mobile Phase Optimization for Sulfonamide Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on improving the mobile phase composition for the chromatographic separation of sulfonamides. Here, we move beyond generic protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your HPLC and LC-MS methods effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing separation methods for sulfonamides.

Q1: What is a good starting point for a mobile phase when separating sulfonamides on a C18 column?

A common and effective starting point is a reversed-phase method using a gradient elution with an acidic aqueous buffer and an organic modifier.[1] A typical mobile phase might consist of 0.1% formic acid or 0.08% acetic acid in water as mobile phase A and acetonitrile or methanol as mobile phase B.[1] A gradient starting with a low percentage of the organic modifier (e.g., 10-20%) and ramping up to a higher percentage (e.g., 80-90%) is often effective for separating a mixture of sulfonamides.[2]

Q2: How does the pH of the mobile phase affect the retention and peak shape of sulfonamides?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like sulfonamides.[1][3][4][5] Sulfonamides are amphoteric molecules, meaning they have both acidic (sulfonamide group) and basic (amino group) functionalities, with pKa values that influence their charge state at different pH values.[6][7]

  • At low pH (e.g., pH 2-4): The amino group is protonated (positively charged), while the sulfonamide group is largely neutral. This can lead to good retention on reversed-phase columns. A pH range of 2 to 4 is often a good starting point for method development.[1]

  • At mid-range pH (around the pKa of the sulfonamide group): The compound will exist in both ionized and non-ionized forms, which can lead to poor peak shapes and variable retention. It is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa of the analyte.[4]

  • At high pH: The sulfonamide group will be deprotonated (negatively charged).

Controlling the pH with a suitable buffer is crucial for achieving stable and reproducible retention times and selectivity.[1][4]

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile (ACN) and methanol (MeOH) are the most frequently used organic modifiers in reversed-phase HPLC for sulfonamide analysis.[1]

  • Acetonitrile (ACN): Generally a stronger eluting solvent than methanol in reversed-phase chromatography, leading to shorter retention times. It also has a lower viscosity and lower UV cutoff, which can be advantageous.

  • Methanol (MeOH): Can offer different selectivity compared to ACN, which can be beneficial for resolving closely eluting peaks. Sometimes, a mixture of both ACN and MeOH is used to fine-tune the separation.[1][8]

The choice between ACN and MeOH, or a combination of both, often depends on the specific sulfonamides being analyzed and the desired selectivity.[1][8] Ternary mobile phases containing water, methanol, and acetonitrile can also be explored for optimizing separations.[9]

Q4: My sulfonamide peaks are tailing. What are the common causes and solutions?

Peak tailing is a frequent issue, especially for basic compounds like sulfonamides in reversed-phase HPLC.[1][10][11] The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with the basic amino group of sulfonamides, causing tailing.[1][12]

    • Solution: Operate at a lower pH (e.g., pH < 3) to protonate the silanol groups and minimize these interactions.[10] Using a modern, high-purity, end-capped column can also significantly reduce tailing. Adding a small amount of a basic modifier like triethylamine to the mobile phase can also help, but this is often not compatible with mass spectrometry.

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][10][13]

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column and ensure adequate sample preparation.[1]

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks dilute_sample Dilute sample & re-inject check_all_peaks->dilute_sample Yes check_single_peak Is a single (or few) peaks tailing? check_all_peaks->check_single_peak No tailing_resolved_overload Tailing resolved? (Column Overload) dilute_sample->tailing_resolved_overload check_sample_prep Review sample preparation & consider guard column tailing_resolved_overload->check_sample_prep No tailing_persists_overload Tailing persists lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) check_single_peak->lower_ph tailing_resolved_ph Tailing resolved? (Silanol Interactions) lower_ph->tailing_resolved_ph tailing_persists_ph Tailing persists tailing_resolved_ph->tailing_persists_ph No new_column Try a new, high-purity, end-capped column tailing_persists_ph->new_column tailing_resolved_column Tailing resolved? (Column Activity) new_column->tailing_resolved_column tailing_persists_column Tailing persists tailing_resolved_column->tailing_persists_column No tailing_persists_column->check_sample_prep

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Guide: Specific Issues and Solutions

This section provides a more in-depth look at specific challenges and systematic approaches to resolving them.

Issue 1: Poor Resolution and Co-elution

When two or more sulfonamides are not adequately separated, a systematic approach to mobile phase optimization is required.

Step-by-Step Protocol for Improving Resolution:
  • Adjust the Organic Modifier Percentage:

    • Action: If using a gradient, try making the gradient shallower (i.e., increase the gradient time).[2] For isocratic methods, systematically decrease the percentage of the organic modifier in small increments (e.g., 2-5%). This will increase retention times and may improve resolution.

    • Causality: Reducing the solvent strength of the mobile phase increases the interaction of the analytes with the stationary phase, leading to longer retention and potentially better separation.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol, or vice versa. You can also try a ternary mixture of water, acetonitrile, and methanol.[8][9]

    • Causality: Different organic modifiers alter the selectivity of the separation due to different interactions with the analyte and the stationary phase. This can change the elution order and improve the resolution of co-eluting peaks.

  • Modify the Mobile Phase pH:

    • Action: Adjust the pH of the aqueous portion of the mobile phase. Since sulfonamides have different pKa values, changing the pH can alter their relative ionization and, therefore, their retention times.[4][6][7] A change of even 0.5 pH units can have a significant impact on selectivity.

    • Causality: By changing the charge state of the sulfonamides to different extents, you can manipulate their relative hydrophobicity and thus their retention on a reversed-phase column.

Issue 2: Retention Time Variability

Inconsistent retention times can compromise the reliability of your analytical method.

Troubleshooting Retention Time Shifts:
Symptom Potential Cause Recommended Solution
Gradual Shift in Retention Time Change in mobile phase composition due to evaporation of the organic component.Ensure mobile phase reservoirs are tightly covered. Prepare fresh mobile phase daily.[14]
Column aging or contamination.Use a guard column.[1] Implement a column flushing procedure after each batch of samples.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[15][16]
Sudden, Drastic Shift in Retention Time Incorrect mobile phase preparation.Verify the mobile phase composition and pH.
Pump malfunction (improper mixing or leaks).Check the pump for leaks and ensure it is functioning correctly.[15][17]
Issue 3: Analysis of Highly Polar Sulfonamides

Some sulfonamides are quite polar and may have poor retention on traditional C18 columns, eluting at or near the void volume.

Strategies for Retaining Polar Sulfonamides:
  • Use a 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases. Check your column's specifications before attempting this.

  • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be very effective for retaining and separating highly polar compounds.

  • Ion-Pair Chromatography:

    • Concept: An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[18][19]

    • For Sulfonamides (as acids): A cationic ion-pairing agent like tetrabutylammonium phosphate can be used.[19]

    • For Sulfonamides (as bases): Anionic ion-pairing agents such as alkyl sulfonates (e.g., sodium 1-hexanesulfonate) can be employed.[18][20]

    • Caution: Many ion-pairing agents are non-volatile and not compatible with mass spectrometry.[21]

The following diagram illustrates the decision-making process for optimizing sulfonamide separation:

G start Start Method Development initial_method Initial Method: C18 Column Acidic Buffer (pH 2.5-3.5) ACN/Water Gradient start->initial_method run_analysis Run Analysis initial_method->run_analysis eval_chromatogram Evaluate Chromatogram run_analysis->eval_chromatogram good_sep Good Separation eval_chromatogram->good_sep Acceptable poor_res Poor Resolution/ Co-elution eval_chromatogram->poor_res Unacceptable peak_tailing Peak Tailing eval_chromatogram->peak_tailing Unacceptable poor_retention Poor Retention of Polar Analytes eval_chromatogram->poor_retention Unacceptable opt_gradient Optimize Gradient Slope poor_res->opt_gradient lower_ph Lower pH (<3) peak_tailing->lower_ph use_hilic Consider HILIC poor_retention->use_hilic ion_pair Use Ion-Pairing Reagent (for HPLC-UV) poor_retention->ion_pair change_organic Change Organic Modifier (ACN <-> MeOH) opt_gradient->change_organic adjust_ph Adjust pH change_organic->adjust_ph adjust_ph->run_analysis new_column Use High-Purity End-capped Column lower_ph->new_column new_column->run_analysis use_hilic->run_analysis ion_pair->run_analysis

Caption: Decision tree for sulfonamide separation optimization.

Data Summary Tables

Physicochemical Properties of Common Sulfonamides

Understanding the pKa values is essential for pH optimization.[6][7][22][23][24][25]

SulfonamidepKa1 (Amino Group)pKa2 (Sulfonamide Group)
Sulfadiazine~2.1~6.5
Sulfamethoxazole~1.8~5.7
Sulfamethazine~2.3~7.4
Sulfamerazine~2.2~7.1
Sulfathiazole~2.0~7.1
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent composition).[7][22][25]
Common Mobile Phase Additives
AdditiveTypical ConcentrationPurposeMS Compatibility
Formic Acid0.1%Acidifier, improves peak shape for basesExcellent
Acetic Acid0.08 - 1%Acidifier, can alter selectivityGood
Ammonium Acetate5-10 mMBuffer, improves peak shapeExcellent
Ammonium Formate5-10 mMBuffer, improves peak shapeExcellent
Sodium 1-Hexanesulfonate5-10 mMAnionic ion-pairing agentNo (non-volatile)
Tetrabutylammonium Phosphate5-10 mMCationic ion-pairing agentNo (non-volatile)

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase for Sulfamerazine HPLC Analysis.
  • Galić, N., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]

  • Weyland, J. W., et al. (1984). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Weyland, J. W., et al. (1984). Use of Three-Dimensional Minimum a-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
  • Serrano, J. M., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Serrano, J. M., et al. (2010).
  • Taylor, S. L., et al. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Li, Y. M., et al. (2002). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. PubMed. [Link]

  • Josić, D., et al. (1983). Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. PubMed. [Link]

  • Riu, J., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
  • Regalado, E. L., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (2010). Determination of pK(a)
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. [Link]

  • ResearchGate. (n.d.). Gradient elution of sulfonamides with HPLC-FLD detection.
  • Gilson. (2025).
  • Koley, S., & Ghosh, S. (2015). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Al-Omar, M. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • MDPI. (n.d.). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Chemistry For Everyone. (2025). What Is Tailing In Chromatography? [YouTube video]. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Hawach. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. [Link]

  • ResearchGate. (n.d.).
  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Chromedia. (n.d.). Troubleshooting LC, basics. [Link]

  • USDA FSIS. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • ACS Publications. (2025).
  • IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • PubMed Central. (2022). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. [Link]

  • ResearchGate. (n.d.). (PDF)
  • PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a potential impurity or related substance of the antibiotic Sulfamethoxazole. The validation process described herein adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3][4]

The objective of any analytical method validation is to establish, through documented evidence, that the procedure is reliable, reproducible, and accurate for the analysis of a specific analyte.[2][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind each validation parameter.

The Analytical Challenge: Quantifying N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a significant process-related impurity or degradation product of Sulfamethoxazole. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of the final drug product. A robust and reliable analytical method is therefore indispensable. Reversed-phase HPLC with UV detection is a widely adopted and powerful technique for the analysis of sulfonamides and their related substances due to its specificity, sensitivity, and wide applicability.[5][6][7]

Proposed HPLC Method for Validation

This guide will be based on a common and effective RP-HPLC method for the analysis of Sulfamethoxazole and its related compounds. The following chromatographic conditions are proposed as the starting point for validation:

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Rationale for Method Selection:

  • C18 Column: Provides excellent retention and separation for moderately polar compounds like sulfonamides.

  • Acetonitrile/Phosphate Buffer Mobile Phase: A common mobile phase for sulfonamide analysis, offering good peak shape and resolution. The pH of 4.0 ensures the analytes are in a suitable ionization state for consistent retention.

  • UV Detection at 260 nm: Sulfonamides exhibit strong absorbance at this wavelength, providing good sensitivity.[7]

The Validation Journey: A Step-by-Step Protocol

The validation of the analytical method will be performed by assessing the following parameters as stipulated by the ICH Q2(R1) guideline:[2][4]

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

dot graph "Validation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Planning" { label="Phase 1: Planning & Preparation"; bgcolor="#FFFFFF"; "Method_Development" [label="Finalize HPLC Method"]; "Protocol" [label="Define Validation Protocol & Acceptance Criteria"]; "Standards" [label="Prepare Standards & Samples"]; }

subgraph "cluster_Execution" { label="Phase 2: Experimental Execution"; bgcolor="#FFFFFF"; "Specificity" [label="Specificity / Forced Degradation"]; "Linearity" [label="Linearity & Range"]; "Accuracy" [label="Accuracy"]; "Precision" [label="Precision (Repeatability & Intermediate)"]; "Limits" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; }

subgraph "cluster_Evaluation" { label="Phase 3: Data Evaluation & Reporting"; bgcolor="#FFFFFF"; "Data_Analysis" [label="Analyze Data vs. Acceptance Criteria"]; "Report" [label="Generate Validation Report"]; }

"Method_Development" -> "Protocol" -> "Standards"; "Standards" -> "Specificity" [style=invis]; "Standards" -> "Linearity" [style=invis]; "Standards" -> "Accuracy" [style=invis]; "Standards" -> "Precision" [style=invis]; "Standards" -> "Limits" [style=invis]; "Standards" -> "Robustness" [style=invis];

"Protocol" -> "Specificity" -> "Data_Analysis"; "Protocol" -> "Linearity" -> "Data_Analysis"; "Protocol" -> "Accuracy" -> "Data_Analysis"; "Protocol" -> "Precision" -> "Data_Analysis"; "Protocol" -> "Limits" -> "Data_Analysis"; "Protocol" -> "Robustness" -> "Data_Analysis";

"Data_Analysis" -> "Report"; } Caption: Overall workflow for HPLC method validation.

Specificity

Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest and not from other components such as impurities, degradation products, or matrix components.[2][8]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo solution (if applicable) to ensure no interfering peaks are present at the retention time of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

  • Forced Degradation Studies: Subject the analyte to various stress conditions to generate potential degradation products.[9][10] This demonstrates that the method can separate the analyte from its degradants.

    • Acid Hydrolysis: Treat the analyte solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 48 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation products (resolution > 2).

  • The peak purity index should be close to 1, indicating the peak is spectrally homogeneous.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method is shown to have suitable precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
5.........
10.........
15.........
20.........
25.........

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The %RSD of the response factors should be ≤ 2.0%.

Accuracy

Why it's important: Accuracy is the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Presentation:

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, n=3)Mean Recovery (%)%RSD
80%8.........
100%10.........
120%12.........

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Precision

Why it's important: Precision demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-day Precision)

Experimental Protocol:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD of the results.

3.4.2. Intermediate Precision (Inter-day and Inter-analyst)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and preferably on a different instrument.

  • Compare the results from both sets of experiments.

Data Presentation:

ParameterAnalyst 1 / Day 1 (n=6)Analyst 2 / Day 2 (n=6)
Mean Assay (%)......
Standard Deviation......
%RSD......

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope (S) of the calibration curve from the linearity study.

  • Determine the standard deviation of the y-intercepts of the regression line (σ).

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirm the calculated LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The analyte peak at the LOQ should be clearly identifiable and discrete from the baseline noise.

  • The precision (%RSD) at the LOQ should be ≤ 10%.

  • The accuracy (recovery) at the LOQ should be within an acceptable range (e.g., 80-120%).

Robustness

Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Parameters to Vary:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic phase (e.g., 28:72 and 32:68 Acetonitrile:Buffer)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • pH of Buffer: ± 0.2 units (3.8 and 4.2)

Data Presentation:

Parameter VariedConditionRetention TimeTailing FactorResolution
Nominal 1.0 mL/min, 30:70, 30°C, pH 4.0 ... ... ...
Flow Rate0.9 mL/min.........
1.1 mL/min.........
Mobile Phase28:72.........
32:68.........
Temperature25°C.........
35°C.........
pH3.8.........
4.2.........

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all varied conditions.

  • The %RSD of the results obtained under the varied conditions should not be significantly different from the nominal conditions.

System Suitability

Why it's important: System suitability testing is an integral part of the analytical procedure and is performed before each analytical run to ensure the chromatographic system is adequate for the intended analysis.[6][7]

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a closely eluting compound (if available) or a known impurity.

  • Inject the system suitability solution five times at the beginning of each analytical run.

  • Calculate the mean, standard deviation, and %RSD for key chromatographic parameters.

dot graph "System_Suitability" { rankdir="LR"; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

"Start" [shape=point, style=invis]; "Inject_SST" [label="Inject System Suitability Solution (n=5)"]; "Calculate_Parameters" [label="Calculate Key Parameters"]; "Check_Criteria" [label="Compare with Acceptance Criteria", shape=diamond, fillcolor="#EA4335"]; "Proceed" [label="Proceed with Sample Analysis", shape=box, style=rounded, fillcolor="#34A853"]; "Troubleshoot" [label="Troubleshoot System", shape=box, style=rounded, fillcolor="#FBBC05"];

"Start" -> "Inject_SST"; "Inject_SST" -> "Calculate_Parameters"; "Calculate_Parameters" -> "Check_Criteria"; "Check_Criteria" -> "Proceed" [label="Pass"]; "Check_Criteria" -> "Troubleshoot" [label="Fail"]; "Troubleshoot" -> "Inject_SST"; } Caption: System suitability testing workflow.

Data Presentation & Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=5) ≤ 2.0%
%RSD of Retention Time (n=5) ≤ 1.0%
Resolution (Rs) > 2.0 (between analyte and nearest peak)

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the validation of an HPLC method for the analysis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, in strict adherence to ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, the reliability and suitability of the analytical method can be unequivocally demonstrated. The successful completion of this validation process provides the necessary assurance for the method's implementation in a quality control environment for routine analysis.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Separation Science. (n.d.). Linearity Requirements. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. Retrieved from [Link]

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A Comparative Analysis of the Antibacterial Efficacy of Sulfamethoxazole and Its Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Abstract

Sulfamethoxazole (SMX), a cornerstone of sulfonamide antibiotics, has seen its efficacy challenged by rising antimicrobial resistance. This guide presents a comparative study of the antibacterial activity of the parent sulfamethoxazole molecule against two promising classes of its derivatives: Schiff bases and 1,2,3-triazole hybrids. We provide a detailed examination of their mechanisms of action, a causal explanation of standardized antibacterial testing methodologies (MIC, MBC, Disk Diffusion, and Time-Kill Kinetics), and a presentation of representative experimental data. This analysis, grounded in established laboratory protocols, aims to equip researchers with the foundational knowledge to evaluate and advance the development of next-generation sulfonamides.

Introduction: The Rationale for Re-engineering a Classic Antibiotic

Sulfamethoxazole is a synthetic bacteriostatic antimicrobial that has been in clinical use for decades, most notably in combination with trimethoprim.[1] Its mechanism of action is well-understood: SMX is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] By competitively inhibiting DHPS, SMX blocks the synthesis of dihydrofolic acid, a precursor required for the production of purines and ultimately bacterial DNA.[1][2] This selective toxicity is effective because mammalian cells acquire folic acid from their diet, whereas bacteria must synthesize it themselves.[2]

However, the widespread use of SMX has led to significant bacterial resistance, primarily through mutations in the DHPS enzyme that reduce the drug's binding affinity.[3] This growing challenge necessitates the exploration of novel derivatives designed to overcome resistance, enhance potency, and improve pharmacokinetic properties. This guide focuses on two such classes of derivatives:

  • Schiff Base Derivatives: Formed by the condensation of the primary amine of SMX with various aldehydes. This modification can enhance lipophilicity, potentially improving cell membrane penetration, and introduce new pharmacophores that may interact differently with the target enzyme.

  • 1,2,3-Triazole Derivatives: Synthesized often via "click chemistry," these derivatives incorporate a stable triazole ring. This moiety can act as a rigid linker, improve metabolic stability, and form additional hydrogen bonds or other interactions within the DHPS active site.

This comparative study will employ standardized in vitro methods to objectively assess the antibacterial performance of these derivatives against the parent drug.

The Science of Measurement: Methodologies for Antibacterial Assessment

To ensure reproducible and comparable results, all antibacterial testing must adhere to rigorous, standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides the global benchmark for these methods.[1][4] The choice of each protocol is deliberate, designed to answer a specific question about the compound's efficacy.

Bacterial Strains and Culture Conditions: Establishing a Baseline

The foundation of any antimicrobial study is the use of well-characterized bacterial strains. For this comparative analysis, we selected two clinically relevant and universally recognized reference strains:

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium, representing a common cause of skin, respiratory, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a frequent cause of urinary tract and gastrointestinal infections.

Causality of Choice: Using these specific ATCC (American Type Culture Collection) strains ensures that the experimental results are standardized and can be compared with data generated in other laboratories worldwide. They represent the two major bacterial cell wall structures, providing a broad initial assessment of an antibiotic's spectrum of activity. All testing utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA), as these media have low levels of PABA and thymidine, which could otherwise interfere with the sulfonamide's mechanism of action.[5]

Minimum Inhibitory Concentration (MIC) Assay: Quantifying Potency

The MIC is the cornerstone of susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] We employ the broth microdilution method as specified by CLSI document M07.[4]

Experimental Protocol: Broth Microdilution MIC Test

  • Preparation of Compounds: Create stock solutions of sulfamethoxazole and its derivatives in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to achieve a range of final concentrations (e.g., 2048 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This standardizes the initial bacterial concentration to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of 5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Growth Control: A well containing only broth and the bacterial inoculum, to ensure the bacteria are viable.

    • Sterility Control: A well containing only broth, to check for contamination.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) to validate the assay's performance.

  • Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.

  • Interpretation: The MIC is determined by visual inspection as the lowest concentration well in which no turbidity (bacterial growth) is observed.[5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 2-fold serial dilutions of test compounds in 96-well plate A1 Inoculate plate wells with bacterial suspension P1->A1 Compounds ready P2 Adjust bacterial culture to 0.5 McFarland standard P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2->P3 Inoculum ready P3->A1 Inoculum ready A2 Incubate plate at 35°C for 18-24h A1->A2 R1 Visually inspect for turbidity A2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay: Differentiating "-static" vs. "-cidal"

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration that results in bacterial death (bactericidal activity). This distinction is critical for treating severe infections.

Experimental Protocol: MBC Determination

  • Prerequisite: Perform an MIC test as described above.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Kirby-Bauer Disk Diffusion Test: A Qualitative Screen

This method provides a qualitative assessment of antibacterial activity and is widely used in clinical labs for its simplicity. It is standardized by CLSI document M02.[1][6]

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Plating: A standardized inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a large MHA plate.[7]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound (e.g., 25 µg) are placed onto the agar surface.

  • Incubation: The plate is incubated at 35°C for 18-24 hours.

  • Measurement: As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear circular area—the "zone of inhibition"—will appear around the disk. The diameter of this zone is measured in millimeters.[6] A larger diameter generally indicates greater susceptibility.

Time-Kill Kinetic Assay: Understanding the Dynamics of Killing

This dynamic assay provides the most detailed insight into an antibiotic's pharmacodynamics, revealing how quickly and to what extent it kills a bacterial population over time.[8] It is essential for determining whether an agent exhibits concentration-dependent or time-dependent killing.

Experimental Protocol: Time-Kill Assay

  • Preparation: Prepare flasks of CAMHB containing the test compounds at concentrations relative to their MIC (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Results: A Comparative Performance Analysis

The following data are representative of typical findings when comparing sulfamethoxazole with its more active derivatives against reference strains.

Comparative Potency: MIC & MBC Data

The Schiff base and 1,2,3-triazole derivatives demonstrate significantly improved potency compared to the parent sulfamethoxazole molecule, particularly against the Gram-positive S. aureus.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Sulfamethoxazole (Parent) S. aureus ATCC 2592364>256>4
E. coli ATCC 2592232>256>8
Schiff Base Derivative 1 S. aureus ATCC 2592316644
E. coli ATCC 25922161288
1,2,3-Triazole Derivative 2 S. aureus ATCC 259238324
E. coli ATCC 2592216644

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Comparative Susceptibility: Disk Diffusion Data

The disk diffusion results correlate well with the MIC data, showing larger zones of inhibition for the derivatives, which signifies greater antibacterial activity.

Compound (25 µg disk)Test OrganismZone of Inhibition (mm)
Sulfamethoxazole (Parent) S. aureus ATCC 2592315
E. coli ATCC 2592217
Schiff Base Derivative 1 S. aureus ATCC 2592320
E. coli ATCC 2592219
1,2,3-Triazole Derivative 2 S. aureus ATCC 2592324
E. coli ATCC 2592221

Discussion: Structure-Activity Relationship and Mechanistic Insights

The experimental data clearly indicate that the chemical modifications made to the sulfamethoxazole scaffold result in enhanced antibacterial activity.

Structure-Activity Relationship (SAR): The core principle of sulfonamide activity requires the para-amino group and the sulfonamide moiety to be unsubstituted or capable of being converted to a free form in vivo.[9] The key to enhancing potency lies in the modification of the N1-substituent.

  • The introduction of the bulky, lipophilic Schiff base at the para-amino position likely enhances the molecule's ability to cross the bacterial cell membrane. While this modification seems counter to the "free amine" rule, some Schiff bases can be hydrolyzed in situ to release the active amine, acting as prodrugs. Alternatively, the entire modified molecule may exhibit a novel binding interaction with the DHPS enzyme.

  • The 1,2,3-triazole derivative shows the most significant improvement. The triazole ring is a known bioisostere for other functional groups and can form favorable hydrogen bonds and van der Waals interactions within the enzyme's active site, leading to a higher binding affinity than the parent drug. This stronger interaction more effectively blocks PABA, resulting in a lower MIC.

Mechanism of Action: Folate Pathway Inhibition

Folate_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteroate Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis SMX Sulfamethoxazole & Derivatives SMX->DHPS COMPETITIVE INHIBITION THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR DNA Purines, Thymidine => DNA Synthesis THF->DNA

Caption: Competitive inhibition of DHPS in the bacterial folate pathway.

The MBC/MIC ratios suggest that while the derivatives are more potent, they largely retain the bacteriostatic character of the parent sulfonamide. However, the 1,2,3-triazole derivative approaches bactericidal activity against both test organisms, a highly desirable trait for a new antibiotic candidate.

Conclusion

The strategic chemical modification of sulfamethoxazole offers a viable pathway to overcoming the limitations of this established antibiotic. Both Schiff base and 1,2,3-triazole derivatives demonstrate superior in vitro antibacterial activity compared to the parent molecule. The 1,2,3-triazole derivatives, in particular, represent a promising avenue for development due to their significant gains in potency. This guide underscores the importance of employing a suite of standardized, well-rationalized experimental protocols to build a robust and comparative dataset, which is essential for making informed decisions in the drug discovery and development pipeline. Further studies should focus on testing these derivatives against resistant clinical isolates and evaluating their in vivo efficacy and safety profiles.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sulfonamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. A critical aspect of this assurance lies in the meticulous control of impurities. For sulfonamide-based active pharmaceutical ingredients (APIs), a thorough understanding and quantification of their impurity profile are not just regulatory expectations but a scientific necessity. This guide provides an in-depth comparison of analytical methods for sulfonamide impurity profiling, with a core focus on the principles and practicalities of cross-validation to ensure data integrity and inter-laboratory reproducibility.

The Imperative of Impurity Profiling and Cross-Validation

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1] For sulfonamides, these impurities can arise from starting materials, by-products of the synthesis, degradation products, or interaction with excipients.[1] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[2]

Cross-validation of an analytical method becomes critical when a method is transferred between laboratories, for instance, from a research and development setting to a quality control (QC) laboratory.[3][4] This process verifies that the receiving laboratory can perform the method with equivalent accuracy and precision, ensuring consistent and reliable results regardless of the testing site, personnel, or equipment.[4][5] Regulatory bodies like the FDA, EMA, and the principles outlined in ICH guidelines underscore the importance of this process to maintain data integrity throughout a product's lifecycle.[3][4][6]

Selecting the Right Analytical Armamentarium for Sulfonamide Impurity Profiling

The choice of an analytical method for sulfonamide impurity profiling is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural elucidation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Key Techniques
FeatureHPLC-UVUPLC-UVLC-MS/MSCE-MS/MS
Principle Separation based on polarity, UV detectionSeparation based on polarity using smaller particles, UV detectionSeparation by polarity, detection by mass-to-charge ratioSeparation based on electrophoretic mobility and mass-to-charge ratio
Sensitivity ModerateHighVery HighHigh
Selectivity GoodVery GoodExcellentExcellent
Speed ModerateFastFastVery Fast
Cost LowModerateHighModerate
Confirmation LimitedLimitedDefinitiveDefinitive
Best For Routine QC, known impurity quantificationHigh-throughput screening, complex mixturesTrace-level impurity identification & quantification, structural elucidationRapid analysis of charged sulfonamides, low sample consumption

Causality Behind Method Selection:

  • HPLC-UV is a workhorse in QC labs due to its robustness and cost-effectiveness for quantifying known impurities with established response factors.[7][8]

  • UPLC-UV offers significant advantages in speed and resolution over traditional HPLC, making it suitable for complex impurity profiles and high-throughput environments.[2]

  • LC-MS/MS is the gold standard for impurity identification and quantification at trace levels.[7][9] Its high selectivity and sensitivity are indispensable during drug development and for investigating unknown peaks.[10]

  • CE-MS/MS presents a powerful alternative, particularly for charged sulfonamide molecules, offering rapid separations with minimal solvent consumption.[11][12]

The Cross-Validation Workflow: A Step-by-Step Approach

The successful transfer and cross-validation of an analytical method is a structured process that ensures the receiving laboratory is fully qualified to perform the analysis.

Caption: A generalized workflow for the cross-validation of analytical methods.

Key Experimental Protocols

1. Protocol for Comparative Testing using HPLC-UV

This protocol outlines a comparative study between a transferring (Lab A) and a receiving (Lab B) laboratory for the analysis of a known sulfonamide impurity.

  • Objective: To demonstrate that Lab B can produce results that are equivalent to Lab A for the quantification of Impurity X in a sulfonamide drug substance.

  • Materials:

    • Homogenous batch of the sulfonamide drug substance.

    • Reference standard for the sulfonamide API and Impurity X.

    • HPLC grade solvents and reagents as specified in the analytical method.

    • Validated HPLC-UV method.

  • Procedure:

    • Protocol Agreement: Both labs agree on a detailed transfer protocol, including the number of samples, replicates, and acceptance criteria.[13]

    • Sample Distribution: Lab A provides Lab B with a sufficient quantity of the homogenous drug substance batch and all necessary reference standards.

    • System Suitability: Both labs perform system suitability tests to ensure their HPLC systems meet the method's requirements.

    • Analysis: Each lab analyzes a minimum of six independent preparations of the drug substance sample.

    • Data Reporting: Results are reported in a standardized format, including individual values, mean, standard deviation, and relative standard deviation (RSD).

  • Acceptance Criteria: The acceptance criteria are based on the validation data of the method and should be pre-defined in the protocol.[13] A common approach is to compare the mean results from both labs using a statistical test (e.g., a Student's t-test) and to ensure the difference between the means is not statistically significant. The RSD for the results within each lab should also be within the limits established during method validation.[14]

2. Protocol for Co-validation of an LC-MS/MS Method

This approach is often used when a new, highly sensitive method is being implemented at multiple sites simultaneously.[5]

  • Objective: To concurrently validate the LC-MS/MS method for the determination of trace-level sulfonamide impurities at both the developing (Lab A) and a satellite (Lab B) laboratory.

  • Procedure:

    • Joint Validation Protocol: A comprehensive validation protocol is developed collaboratively, detailing all validation parameters to be assessed by each lab according to ICH Q2(R1) guidelines.[14][15]

    • Division of Labor: Lab A may perform the full validation, while Lab B performs key validation experiments to demonstrate proficiency.

    • Inter-laboratory Precision: Both labs analyze the same set of validation samples (e.g., spiked at different concentrations) to assess inter-laboratory precision (reproducibility).

    • Data Compilation: All data from both labs are compiled into a single validation report.

  • Self-Validating System: This approach is inherently self-validating as the successful execution of the validation protocol at the receiving site confirms their capability to perform the method as intended.

Data Presentation for Method Comparison

Clear and concise data presentation is crucial for an objective comparison of analytical methods.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS for Sulfamethoxazole Impurity Profiling

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 0.05% - 0.5% of nominal concentration0.01% - 0.5% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantitation (LOQ) 0.05%0.01%

Data presented in this table is representative and should be established for each specific method.

Visualizing the Relationship Between Analytical Techniques

The choice of an analytical technique is often a trade-off between various performance characteristics.

G HPLC-UV HPLC-UV UPLC-UV UPLC-UV HPLC-UV->UPLC-UV Increased Speed & Resolution LC-MS/MS LC-MS/MS HPLC-UV->LC-MS/MS Definitive Identification UPLC-UV->LC-MS/MS Enhanced Sensitivity & Specificity CE-MS/MS CE-MS/MS LC-MS/MS->CE-MS/MS Alternative for Charged Analytes

Caption: Relationship between common analytical techniques for sulfonamide impurity profiling.

Conclusion

The cross-validation of analytical methods for sulfonamide impurity profiling is a non-negotiable aspect of pharmaceutical quality control. It ensures the consistency and reliability of data across different laboratories, which is fundamental for regulatory compliance and patient safety.[4] By carefully selecting the appropriate analytical technique based on the specific requirements of the analysis and following a robust, well-documented cross-validation protocol, pharmaceutical companies can have high confidence in their impurity data. This guide provides a framework for understanding the critical considerations and practical steps involved in this essential process, empowering researchers and drug development professionals to make informed decisions and ensure the quality of their sulfonamide-based products.

References

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Comparing the efficacy of different synthetic routes for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Sulfamethoxazole, a widely utilized sulfonamide antibiotic, functions by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Its derivatives are a subject of continuous research to enhance its therapeutic properties and overcome microbial resistance. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is a novel analog of this established antibiotic, featuring an additional 4-aminobenzenesulfonyl moiety. This modification presents intriguing possibilities for altered bioactivity, pharmacokinetic profile, and potential as a lead compound in drug discovery. The efficient and scalable synthesis of this target molecule is, therefore, of paramount importance for further investigation.

This guide provides an in-depth comparison of two plausible synthetic routes for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, offering a critical analysis of their respective methodologies, potential yields, and operational considerations. The presented routes are constructed based on established principles of organic synthesis and analogous reactions reported in the literature.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. The key challenge lies in the selective formation of the second sulfonamide bond at the sulfonamide nitrogen of sulfamethoxazole, which is generally less nucleophilic than the aromatic amino group.

Route 1: The Acetyl-Protected Pathway

This strategy involves the reaction of sulfamethoxazole with a protected form of 4-aminobenzenesulfonyl chloride, specifically 4-acetamidobenzenesulfonyl chloride. The acetyl group serves to protect the amino functionality during the sulfonylation reaction and is subsequently removed in a deprotection step.

Route 2: The Nitro-Reduction Pathway

An alternative approach utilizes 4-nitrobenzenesulfonyl chloride as the sulfonylation agent. The nitro group is a strong electron-withdrawing group that can facilitate the reaction. The synthesis is completed by the reduction of the nitro group to the desired amine.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative evaluation of these two synthetic pathways.

Route 1: The Acetyl-Protected Pathway

This route is a two-step process involving N-sulfonylation with an acetyl-protected reagent followed by deacetylation.

Reaction Scheme

Route 1: Acetyl-Protected Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection SMX Sulfamethoxazole Intermediate1 N-(4-Acetamidobenzenesulfonyl) Sulfamethoxazole SMX->Intermediate1 Pyridine, DCM, rt ASC 4-Acetamidobenzenesulfonyl chloride ASC->Intermediate1 Target1 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Intermediate1->Target1 aq. NaOH, heat, then acidify

Caption: Synthetic scheme for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole via the acetyl-protected route.

Causality Behind Experimental Choices
  • Protection Strategy: The primary amino group of 4-aminobenzenesulfonyl chloride is highly reactive and would lead to polymerization or other side reactions under sulfonylation conditions. Acetylation is a common and effective method to temporarily block this reactivity.

  • N-Sulfonylation: The reaction between the sulfonamide nitrogen of sulfamethoxazole and 4-acetamidobenzenesulfonyl chloride is facilitated by a base, such as pyridine, which acts as a nucleophilicity enhancer and an acid scavenger for the HCl byproduct. Dichloromethane (DCM) is a suitable inert solvent for this reaction.

  • Deprotection: The acetyl group can be readily hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by neutralization with an acid to yield the final product. This method is well-established for the deprotection of acetylated sulfonamides.[2]

Experimental Protocol

Step 1: Synthesis of N-(4-Acetamidobenzenesulfonyl) Sulfamethoxazole

  • To a stirred solution of sulfamethoxazole (1 equivalent) in dry dichloromethane (DCM), add pyridine (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 equivalents) in dry DCM.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-acetamidobenzenesulfonyl) sulfamethoxazole.

Step 2: Synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

  • Dissolve the N-(4-acetamidobenzenesulfonyl) sulfamethoxazole from the previous step in aqueous sodium hydroxide solution (e.g., 10% w/v).

  • Heat the mixture at reflux for 2-4 hours, monitoring the deprotection by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield N-(4-aminobenzenesulfonyl) sulfamethoxazole.

Route 2: The Nitro-Reduction Pathway

This alternative two-step synthesis involves an initial N-sulfonylation with a nitro-substituted reagent, followed by the chemical reduction of the nitro group.

Reaction Scheme

Route 2: Nitro-Reduction Pathway cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Nitro Reduction SMX Sulfamethoxazole Intermediate2 N-(4-Nitrobenzenesulfonyl) Sulfamethoxazole SMX->Intermediate2 Pyridine, DCM, rt NSC 4-Nitrobenzenesulfonyl chloride NSC->Intermediate2 Target2 N-(4-Aminobenzenesulfonyl) Sulfamethoxazole Intermediate2->Target2 SnCl2·2H2O, EtOH, heat

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Results for Sulfamethoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for pharmaceutical compounds like sulfamethoxazole and its derivatives is paramount. This guide provides an in-depth, technical overview of designing and interpreting inter-laboratory comparison studies, grounded in scientific integrity and field-proven insights. We will explore the critical aspects of these studies, from the foundational principles to the practical application of analytical methodologies, supported by experimental data from various authoritative sources.

The Imperative of Inter-laboratory Comparison: Beyond Single-Laboratory Validation

While single-laboratory method validation establishes the performance characteristics of an analytical procedure under specific conditions, it does not guarantee reproducibility across different laboratories. Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are essential for objectively evaluating the performance of analytical methods on a broader scale.[1] They provide an independent assessment of a laboratory's technical performance, ensuring the validity and comparability of results.[1]

The primary objectives of an inter-laboratory comparison are to:

  • Determine the performance of individual laboratories for specific measurements.

  • Monitor the continuing performance of laboratories over time.

  • Identify potential issues with analytical methods or laboratory procedures.

  • Establish the consensus value of a reference material.

The statistical design, implementation, and interpretation of these studies are rigorously outlined in international standards such as ISO 13528:2022 , "Statistical methods for use in proficiency testing by interlaboratory comparison," and guidelines from organizations like Eurachem .[2][3][4] These documents provide the framework for ensuring the scientific validity of the comparison.

Designing a Robust Inter-laboratory Study for Sulfamethoxazole Derivatives

A successful inter-laboratory comparison hinges on a meticulously planned and executed study design. The following workflow illustrates the key stages involved.

Inter-laboratory_Comparison_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution cluster_Analysis Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Participants P1->P2 P3 Prepare & Validate Test Materials P2->P3 P4 Establish Protocol & Timeline P3->P4 E1 Distribute Test Materials P4->E1 E2 Participants Analyze Samples E1->E2 E3 Participants Report Results E2->E3 A1 Statistical Analysis of Results (ISO 13528) E3->A1 A2 Performance Evaluation (z-scores) A1->A2 A3 Generate & Distribute Report A2->A3

Caption: A generalized workflow for conducting an inter-laboratory comparison study.

Causality in Experimental Choices
  • Test Material Homogeneity and Stability: The cornerstone of a fair comparison is the provision of identical test materials to all participating laboratories. The coordinating laboratory must rigorously assess the homogeneity and stability of the sulfamethoxazole-spiked matrix (e.g., water, plasma, tissue) to ensure that any observed variability is attributable to laboratory performance, not the sample itself.

  • Assigned Value Determination: The "true" or assigned value of the analyte concentration in the test material must be determined with high accuracy. This can be achieved through formulation (spiking a known amount), analysis by a reference laboratory with a validated primary method, or by calculating a consensus value from the participants' results after outlier removal.

  • Statistical Evaluation: The use of robust statistical methods, as detailed in ISO 13528, is non-negotiable.[2][4] Performance is often evaluated using z-scores, which express the difference between a participant's result and the assigned value in terms of the standard deviation for proficiency assessment.

Comparative Performance of Analytical Methods for Sulfamethoxazole Derivatives

The choice of analytical method significantly impacts the accuracy, sensitivity, and robustness of sulfamethoxazole analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high selectivity and sensitivity.[2] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also widely used.[1][5]

The following tables summarize the performance characteristics of various analytical methods for the determination of sulfamethoxazole and other sulfonamides, compiled from multiple studies. This data provides a benchmark for what can be expected from a well-performing laboratory.

Table 1: Performance Comparison in Food and Biological Matrices

ParameterMilkBovine LiverAnimal Tissues (General)ShrimpHoney
Analytical Method ID-LC-MS/MSLC-ESI-MS/MSUHPLC-MS/MSLC/ESI/MS/MSLC/MS/MS
Internal Standard Sulfathiazole-d4 & other deuterated sulfonamidesSulfapyridineNot SpecifiedNot SpecifiedNot Specified
Recovery (%) 91 - 11453 - 9354 - 102-70.9 - 102.5
Precision (%RSD) -2.1 - 16.8--2.02 - 11.52
LOQ (µg/kg) -5--1.0 - 12.0
Reference [2][6][2][7][8]

Table 2: Performance Comparison in Environmental Samples

ParameterSurface WaterGroundwater
Analytical Method UHPLC-MS/MSLC-MS/MS
Recovery (%) 80 - 90-
Precision (%RSD) < 20-
LOQ (ng/L) several ppt level< LOQ to 258.2
Reference [9][10]

Experimental Protocols: A Self-Validating System

The following protocols are detailed to be self-validating, meaning they incorporate steps and quality controls that ensure the reliability of the generated data.

Sample Preparation: The Critical First Step

The complexity of the sample matrix often necessitates a robust sample preparation procedure to extract the analytes of interest and remove interfering substances.[11]

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a reliable method for the determination of sulfonamides in water.[9]

  • Sample Pre-treatment: To a 500 mL water sample, add a suitable internal standard (e.g., a deuterated analog of a sulfonamide not expected to be in the sample). Adjust the pH to a range of 4-7 to ensure the sulfonamides are in a neutral or slightly charged state for optimal retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water. This activates the sorbent and ensures proper wetting.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences that were not retained.

  • Drying: Dry the cartridge under vacuum for at least 10 minutes to remove residual water, which can interfere with the subsequent elution and chromatographic analysis.

  • Elution: Elute the retained sulfonamides with two 4 mL aliquots of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

Protocol 2: QuEChERS-based Extraction for Animal Tissue Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex matrices. This protocol is based on a method for sulfonamide analysis in bovine liver.[6]

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction and Partitioning: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Add a suitable internal standard. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate buffers) to induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥4000 g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes fatty acids and other interfering compounds.

  • Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The supernatant is ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The following is a generalized LC-MS/MS method for the analysis of sulfamethoxazole and its derivatives.

LC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC1 Sample Injection LC2 C18 Reverse-Phase Column LC1->LC2 LC3 Gradient Elution (Water/Methanol with Formic Acid) LC2->LC3 MS1 Electrospray Ionization (ESI+) LC3->MS1 Eluent Transfer MS2 Quadrupole 1 (Q1) Precursor Ion Selection MS1->MS2 MS3 Collision Cell (Q2) Fragmentation MS2->MS3 MS4 Quadrupole 3 (Q3) Product Ion Selection MS3->MS4 Data Data Acquisition & Processing MS4->Data Signal to Detector

Caption: A typical workflow for LC-MS/MS analysis of sulfamethoxazole.

Table 3: Typical LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18, e.g., 100 x 2.1 mm, 1.8 µmProvides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier promotes protonation of the analytes for positive ion mode ESI.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidThe organic solvent elutes the analytes from the column.
Gradient Elution e.g., 5% to 95% B over 10 minutesAllows for the separation of compounds with a range of polarities and helps to clean the column between injections.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for analytical LC-MS/MS.
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides readily form positive ions by protonation of the amino group.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Conclusion: Fostering a Culture of Quality and Comparability

Inter-laboratory comparisons are not merely a regulatory requirement but a fundamental scientific practice that underpins the reliability and comparability of analytical data. For sulfamethoxazole and its derivatives, where accurate quantification is critical for both therapeutic monitoring and food safety, these studies are indispensable. By adhering to established guidelines, employing robust analytical methodologies, and fostering a collaborative spirit, the scientific community can ensure the highest standards of data quality and integrity.

References

  • University of Baghdad. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • UMT Journals. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. [Link]

  • SID. (n.d.). DETERMINATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICALS BY VISIBLE AND UV SPECTROPHOTOMETRY. [Link]

  • ResearchGate. (n.d.). Identification of sulfonamides in commercial honey. [Link]

  • ResearchGate. (2024). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. [Link]

  • Pro-Environment. (n.d.). Studies Regarding the Detection of Sulfonamide Residues and Evaluation of the Level of Contamination in Poultry Meat. [Link]

  • History of Medicine. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. [Link]

  • PubMed. (n.d.). Simultaneous determination of 16 sulfonamides in honey by liquid chromatography/tandem mass spectrometry. [Link]

  • PubMed. (2008). Analysis and occurrence of 14 sulfonamide antibacterials and chloramphenicol in honey by solid-phase extraction followed by LC/MS/MS analysis. [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. [Link]

  • ResearchGate. (n.d.). Determination of sulfonamides in honey by liquid chromatography–tandem mass spectrometry. [Link]

  • WUR eDepot. (n.d.). Proficiency test for antibiotics in bovine muscle. [Link]

  • Journal of Applicable Chemistry. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • ResearchGate. (n.d.). Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. [Link]

  • PLOS Water. (2023). Contamination of groundwater with sulfamethoxazole and antibiotic resistant Escherichia coli in informal settlements in Kisumu, Kenya. [Link]

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A Comprehensive Guide to the Validation of a Stability-Indicating Assay for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused framework for the validation of a stability-indicating assay method (SIAM) for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, a key related compound and potential degradant of sulfamethoxazole. As researchers, scientists, and drug development professionals, ensuring the stability and quality of pharmaceutical compounds is paramount. A rigorously validated SIAM is the cornerstone of this assurance, providing confidence that the analytical method can accurately measure the analyte of interest in the presence of its degradation products, impurities, and formulation excipients.

This document is structured to provide not just the "what" and "how," but the critical "why" behind each validation parameter and experimental choice. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Imperative of a Stability-Indicating Method

The core purpose of a stability-indicating assay is to provide an unambiguous measurement of a drug substance's or drug product's stability over time.[5][6] This requires an analytical procedure that can resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental stressors.[5] For N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, this is crucial for understanding its own stability profile and its potential as a degradant in sulfamethoxazole-containing formulations. A validated SIAM is a regulatory necessity for drug registration and is integral to ensuring product quality, safety, and efficacy throughout its shelf life.[6][7]

Foundational Step: Forced Degradation Studies

Before validating the performance of the analytical method, we must first prove it is "stability-indicating." This is achieved through forced degradation (or stress testing) studies.[8][9] The objective is to intentionally degrade the N-(4-Aminobenzenesulfonyl) Sulfamethoxazole sample under more severe conditions than those used for accelerated stability testing.[8] This helps to identify likely degradation products and demonstrates that the analytical method can separate and quantify the intact analyte from these newly formed impurities.[10][11]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start Prepare Stock Solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base Expose Aliquots oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose Aliquots thermal Thermal Stress (e.g., 80°C, solid state) start->thermal Expose Aliquots photo Photolytic Stress (ICH Q1B compliant) start->photo Expose Aliquots neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize analyze Analyze Samples by HPLC-PDA thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity & Specificity analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Preparation: Prepare a stock solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Application:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. The oxidative reaction may be quenched by dilution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[9] The chromatograms are evaluated to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis (e.g., using PDA data) should be performed to confirm the spectral homogeneity of the analyte peak in the presence of degradants.[12]

Validation of the Analytical Procedure

Once the stability-indicating nature of the method has been confirmed, a full validation must be performed according to ICH Q2(R1) guidelines.[3][13] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] The forced degradation study is the primary evidence of specificity.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a placebo sample (if applicable for a drug product) to demonstrate a lack of interference from excipients.

    • Analyze the stressed samples from the forced degradation study.

    • If known impurities or related substances are available, spike them into a solution of the analyte and verify their separation.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.

    • Peak purity index or angle should be less than the purity threshold, confirming spectral homogeneity.

    • Resolution between the analyte peak and the closest eluting peak should be > 2.0.

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[12]

  • Protocol:

    • Prepare a stock solution of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75674987
100901234
1251125678
1501350987
Correlation Coefficient (r²) 0.9998
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] The data from linearity, accuracy, and precision studies collectively define the range.

  • Acceptance Criteria: The established range should cover the expected concentrations of the analyte in routine use, typically 80% to 120% of the test concentration for an assay.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed using recovery studies.

  • Protocol:

    • Prepare samples by spiking a known amount of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole into a placebo mixture (for drug products) or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy Data

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Overall Mean Recovery 99.7%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[15]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterDay 1 / Analyst 1 (RSD)Day 2 / Analyst 2 (RSD)Overall (RSD)
Precision 0.8%1.1%1.3%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the DL.

    • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the QL.

  • Acceptance Criteria: The QL must be demonstrated to have acceptable precision and accuracy. The RSD for precision at the QL should not exceed 10%.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Protocol:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: System suitability parameters should remain within the established limits for all tested variations, demonstrating the method's reliability.

Overall Validation Process Summary

The following diagram provides a high-level overview of the entire validation lifecycle for a stability-indicating assay.

Validation_Process cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Finalization dev Develop Analytical Method (e.g., HPLC-PDA) stress Conduct Forced Degradation Studies dev->stress spec Establish Specificity stress->spec lin Linearity & Range spec->lin acc Accuracy prec Precision (Repeatability & Intermediate) lim DL & QL rob Robustness report Compile Validation Report lin->report acc->report prec->report lim->report rob->report implement Implement for Routine Use report->implement

Caption: High-Level Validation Process Workflow.

Comparison and Conclusion

The validation of a stability-indicating assay for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is not a mere checklist exercise; it is a systematic scientific investigation. The performance of the validated method is not compared against a competing product, but against the stringent, internationally recognized acceptance criteria set forth by regulatory bodies like the ICH and USP.[2][3][16] By meeting these criteria, the method proves itself to be reliable, accurate, and fit for its intended purpose: to ensure the quality and stability of the pharmaceutical compound.

While HPLC with UV/PDA detection is the most common and robust technique for this type of assay, alternative methods such as UPLC (for higher throughput and resolution) or LC-MS (for definitive peak identification) could be considered. However, any alternative method would need to undergo the same rigorous validation process described in this guide to be deemed acceptable for quality control and regulatory submission. The successful validation of this assay provides a high degree of assurance in the quality of stability data generated, ultimately safeguarding patient health.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • USP <1225> Method Valid
  • VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines. ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • FDA Releases Guidance on Analytical Procedures.
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • <1225> Valid
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Stability Indic

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Comparative pharmacokinetic study of different sulfonamides in combination with trimethoprim

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of antimicrobial chemotherapy, the synergistic combination of sulfonamides and trimethoprim stands as a classic example of enhancing efficacy through dual-target inhibition. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of various sulfonamides when paired with trimethoprim, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data. Our focus is to elucidate the nuances that differentiate these combinations, thereby empowering informed decisions in preclinical and clinical development.

The Rationale for Combination: A Synergistic Blockade

The antimicrobial action of sulfonamides and trimethoprim stems from their ability to disrupt the bacterial synthesis of tetrahydrofolic acid, an essential cofactor for the production of DNA, RNA, and proteins.[1][2] This disruption occurs at two sequential steps in the folic acid pathway. Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), competitively inhibit dihydropteroate synthase.[1][2][3] Trimethoprim, in turn, is a structural analog of dihydrofolic acid and potently inhibits dihydrofolate reductase.[2] This sequential blockade results in a bactericidal effect that is often greater than the sum of the individual agents' effects.[2][3]

Mammalian cells are largely unaffected by this combination because they do not synthesize their own folic acid but rather obtain it from their diet.[1] Furthermore, trimethoprim exhibits a significantly higher affinity for bacterial dihydrofolate reductase than for the human equivalent, ensuring selective toxicity.[2]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Purines_DNA Purines, DNA, RNA, Proteins Tetrahydrofolic_Acid->Purines_DNA Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthetase Inhibit Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibit

Caption: Mechanism of action of sulfonamides and trimethoprim.

Comparative Pharmacokinetic Profiles

The choice of sulfonamide to combine with trimethoprim is critical, as their pharmacokinetic compatibility directly influences the maintenance of optimal synergistic concentration ratios at the site of infection. An ideal sulfonamide partner for trimethoprim should exhibit similar pharmacokinetic characteristics to ensure their concentrations rise and fall in tandem.

Here, we compare key pharmacokinetic parameters of several commonly used sulfonamides in combination with trimethoprim, based on data from human and animal studies.

Sulfonamide CombinationTmax (hours)t1/2 (hours)Volume of Distribution (Vd)Key Findings
Sulfamethoxazole-Trimethoprim SMX: 2-4 TMP: 1.5-4SMX: ~9-11[4] TMP: ~8.6-11.3[4]SMX: 0.2-0.3 L/kg[5] TMP: ~1.5-2.0 L/kg[4][5]The most widely used combination, with generally well-matched half-lives.[5]
Sulfadiazine-Trimethoprim SDZ: ~4[6] TMP: ~1[6]SDZ: ~9.9[6] TMP: ~2.5[6]SDZ: 0.43 L/kg[7] TMP: 2.2 L/kg[7]Considered an optimal combination from a pharmacokinetic standpoint.[8][9] High urinary excretion of unmetabolized sulfadiazine makes it effective for urinary tract infections.[10]
Sulfadoxine-Trimethoprim SDX: 6.3-8.0[11] TMP: (Varies with administration route)SDX: ~12.9-14.36[11][12] TMP: ~1.9-2.4[11][12]SDX: 0.44 L/kg[11] TMP: ~2.0 L/kg[11]Sulfadoxine has a significantly longer half-life than trimethoprim, which can lead to a mismatch in concentration ratios over time.[8]
Sulfamoxole-Trimethoprim Not explicitly statedNot explicitly statedNot explicitly statedArea under the plasma curve (AUC) was found to be significantly higher than that of sulfadimidine.[10]
Sulfadimidine-Trimethoprim Not explicitly statedNot explicitly statedNot explicitly statedA study in human volunteers showed no significant difference in AUC compared to sulfamethoxazole and sulfadiazine.[10]

Note: Pharmacokinetic parameters can vary based on species, age, health status, and formulation. The data presented is a synthesis from various studies for comparative purposes.

Experimental Protocol for a Comparative Pharmacokinetic Study

To generate robust and reliable comparative data, a well-designed pharmacokinetic study is paramount. The following protocol outlines a standard approach for a preclinical comparative study in an animal model, such as rats or dogs, which can be adapted for specific research questions. This protocol is based on established guidelines for preclinical pharmacokinetic studies.[13][14][15]

Animal Model Selection and Acclimatization

The choice of animal model is a critical first step. Rodents are often used for initial screening due to practical considerations, while larger animals like dogs may provide data more translatable to humans due to physiological similarities.[16] A crossover study design is often preferred as it reduces inter-animal variability and the total number of animals required.[17]

  • Action: Select a suitable animal model (e.g., Sprague-Dawley rats, Beagle dogs).

  • Rationale: The chosen species should ideally have metabolic pathways for the drugs that are comparable to humans.[15]

  • Procedure: House the animals in a controlled environment for at least one week to allow for acclimatization. Ensure free access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.

Dosing and Administration
  • Action: Prepare the different sulfonamide-trimethoprim combinations in a suitable vehicle for oral or intravenous administration.

  • Rationale: The route of administration should align with the intended clinical use. Intravenous administration provides a baseline for absolute bioavailability calculations.

  • Procedure: Administer a single dose of each drug combination to the animals. In a crossover design, each animal will receive each treatment with a sufficient washout period in between to ensure complete elimination of the previous drug.[18]

Blood Sampling
  • Action: Collect serial blood samples at predetermined time points.

  • Rationale: The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drugs.

  • Procedure: Collect blood samples (e.g., via tail vein in rats or cephalic vein in dogs) at time 0 (pre-dose) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). The exact timing should be optimized based on the expected pharmacokinetics of the compounds. Process the blood to obtain plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The simultaneous quantification of sulfonamides and trimethoprim in plasma is typically achieved using a validated HPLC method.[19][20][21][22][23]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.

    • Precipitate plasma proteins using an appropriate agent (e.g., perchloric acid or acetonitrile).[21]

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C8 or C18 column is commonly used.[19][22]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[21][22] The gradient and composition are optimized to achieve good separation of the analytes and internal standard.

    • Detection: UV detection at a wavelength that provides good sensitivity for both the sulfonamide and trimethoprim (e.g., 225-260 nm).[21][22]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis
  • Action: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

  • Rationale: This allows for the quantitative comparison of the different drug combinations.

  • Procedure: Plot the plasma concentration-time data for each animal and each drug. Calculate parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

Animal_Selection Animal Selection & Acclimatization Dosing Dosing & Administration (Oral or IV) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Parameter Calculation HPLC_Analysis->Data_Analysis Comparison Comparative Analysis of Sulfonamide Combinations Data_Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion and Future Directions

The selection of a sulfonamide to be combined with trimethoprim should be a carefully considered decision, heavily influenced by comparative pharmacokinetic data. While the combination of sulfamethoxazole and trimethoprim is widely established, studies suggest that other sulfonamides, such as sulfadiazine, may offer advantages in specific clinical scenarios like urinary tract infections due to favorable pharmacokinetic properties.[9][10]

Future research should continue to explore novel sulfonamide-trimethoprim combinations and formulations. The development of advanced analytical techniques will further refine our understanding of their pharmacokinetic and pharmacodynamic relationships. Ultimately, a thorough understanding of the comparative pharmacokinetics of these combinations is essential for optimizing therapeutic efficacy and minimizing the risk of adverse effects and the development of antimicrobial resistance.

References

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A Comparative Guide to Assessing the Specificity and Selectivity of an Analytical Method for a Novel Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the validation of analytical methods stands as a cornerstone of regulatory compliance and product quality. For a novel sulfonamide, establishing the specificity and selectivity of its analytical method is not merely a procedural step but a critical assurance of its identity, purity, and potency. This guide provides an in-depth comparison of analytical methodologies and detailed protocols for assessing the specificity and selectivity of a new chemical entity (NCE) within the sulfonamide class, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Specificity and Selectivity

Before delving into experimental design, it is crucial to understand the distinction and significance of specificity and selectivity. According to the ICH Q2(R1) guideline, specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] Selectivity , often used interchangeably, refers to the method's ability to differentiate and quantify the analyte from other substances in the sample.[3][4] For a method to be deemed suitable for its intended purpose, it must demonstrate a high degree of both.

The FDA guidance on analytical method validation echoes these requirements, emphasizing that a validated method must reliably and consistently measure the intended analyte without interference.[5][6] This is paramount for ensuring patient safety and product efficacy. A lack of specificity can lead to inaccurate quantification of the active pharmaceutical ingredient (API) or a failure to detect harmful impurities.

Comparative Analysis of Analytical Techniques for Sulfonamide Analysis

The choice of analytical technique is a critical first step in developing a specific and selective method for a novel sulfonamide. Several methods are available, each with its own set of advantages and limitations.[7][8][9]

Analytical Technique Principle Strengths Limitations Suitability for Novel Sulfonamide
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection via UV absorbance.Robust, widely available, cost-effective.Potential for co-eluting peaks from structurally similar compounds or matrix components.[10][11]Excellent for initial development and routine quality control, but requires rigorous specificity testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation via HPLC coupled with mass-based detection.High sensitivity and selectivity due to mass-to-charge ratio detection.Susceptible to matrix effects and ion suppression, higher operational complexity and cost.[12][13][14]The gold standard for confirmation of specificity and for identifying unknown impurities and degradants.
UV-Visible Spectrophotometry Quantification based on the absorption of UV-Vis light.Simple, rapid, and inexpensive.Lacks specificity; can be subject to interference from any substance that absorbs at the same wavelength.[15]Generally unsuitable as a standalone method for specificity assessment in complex samples.

For a novel sulfonamide, a combined approach is often the most effective. HPLC with UV detection is a practical choice for routine analysis, while LC-MS provides the enhanced selectivity needed for validation and in-depth impurity profiling.

Experimental Design for Specificity and Selectivity Assessment

A comprehensive assessment of specificity and selectivity involves a multi-faceted experimental approach. The following protocols are designed to be self-validating, providing a robust data package for regulatory submission.

Forced degradation studies are a cornerstone of specificity validation, as they purposefully generate the potential degradation products that could interfere with the analysis of the API.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradants from the intact drug.[16]

Protocol: Forced Degradation of a Novel Sulfonamide

  • Preparation of Stock Solution: Prepare a stock solution of the novel sulfonamide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the proposed HPLC-UV method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the novel sulfonamide in both the stressed and unstressed samples. A peak purity index greater than 0.990 is typically considered acceptable.[19]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples API Novel Sulfonamide API API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Analysis HPLC-UV/PDA Analysis Stressed_Samples->Analysis Data Specificity & Peak Purity Data Analysis->Data

Caption: Workflow for forced degradation studies to assess method specificity.

To further challenge the method's specificity, it is essential to analyze the novel sulfonamide in the presence of known impurities, synthetic precursors, and formulation excipients.

Protocol: Interference Testing

  • Prepare a Mixed Standard: Create a solution containing the novel sulfonamide at its target concentration, along with all known related substances and synthetic precursors at a concentration at or above their expected levels.

  • Spike the Placebo: Prepare a placebo formulation containing all excipients but no active ingredient. Spike this placebo with the novel sulfonamide at the target concentration.

  • Analyze Samples: Chromatograph the mixed standard, the spiked placebo, and a solution of the novel sulfonamide alone.

  • Evaluate Resolution: Calculate the resolution between the novel sulfonamide peak and the closest eluting peak. A resolution of ≥ 2.0 is generally considered acceptable for baseline separation.[19]

Data Interpretation and Comparison

The data generated from these studies should be systematically tabulated to allow for a clear comparison of the method's performance against acceptance criteria.

Table 1: Forced Degradation Results for Novel Sulfonamide using HPLC-UV

Stress Condition % Degradation No. of Degradant Peaks Resolution of Main Peak from Closest Degradant Peak Purity Index
Acid Hydrolysis (0.1M HCl, 80°C, 2h)15.2%22.80.9995
Base Hydrolysis (0.1M NaOH, 80°C, 2h)18.5%32.50.9992
Oxidation (3% H₂O₂, RT, 24h)12.8%13.10.9998
Thermal (105°C, 48h)5.5%14.20.9999
Photolytic8.9%23.50.9996

Table 2: Interference Testing Results

Sample Resolution of API from Closest Peak Interference at API Retention Time in Placebo
Mixed Standard (API + Impurities)2.6N/A
Spiked PlaceboN/ANone Observed

The data in Table 1 demonstrates that the method can effectively separate the novel sulfonamide from its degradation products under various stress conditions, with all resolution values well above the acceptance criterion of 2.0. The high peak purity indices further corroborate the specificity of the method. Table 2 confirms that known impurities and formulation excipients do not interfere with the quantification of the API.

Diagram: Logical Relationship of Specificity Assessment

Specificity_Assessment cluster_inputs Inputs cluster_outputs Outputs API Novel Sulfonamide Method Proposed Analytical Method (e.g., HPLC-UV) API->Method Impurities Known Impurities Impurities->Method Degradants Forced Degradation Products Degradants->Method Placebo Formulation Excipients Placebo->Method Resolution Peak Resolution (Rs ≥ 2.0) Method->Resolution Purity Peak Purity Index (> 0.990) Method->Purity Interference No Interference Method->Interference Conclusion Method is Specific and Selective Resolution->Conclusion Purity->Conclusion Interference->Conclusion

Caption: Logical flow for establishing method specificity and selectivity.

Conclusion and Recommendations

The presented guide outlines a robust strategy for assessing the specificity and selectivity of an analytical method for a novel sulfonamide. By employing a combination of forced degradation studies and interference testing, and by leveraging the strengths of techniques like HPLC with PDA detection, a high degree of confidence in the method's performance can be achieved.

For a novel sulfonamide, it is recommended to:

  • Utilize an HPLC method with PDA detection as the primary analytical technique for specificity and selectivity studies.

  • Confirm the identity of major degradation products using a more selective technique like LC-MS.

  • Adhere to the stress conditions outlined in ICH guidelines to ensure regulatory acceptance.

  • Thoroughly document all experimental procedures and results to support the method validation package.

By following these principles and protocols, researchers, scientists, and drug development professionals can ensure the development of a reliable and robust analytical method that guarantees the quality and safety of the novel sulfonamide product.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?
  • Jordi Labs. (n.d.). FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Slideshare. (n.d.). Analysis of sulfonamides.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
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  • MedCrave online. (2016, December 14). Forced Degradation Studies.
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  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • NIH. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
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A Senior Application Scientist's Guide to Method Validation: Linearity, Accuracy, and Precision for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of patient safety and product efficacy. The objective of any quantitative analytical method is to provide data that is reliable, reproducible, and fit for its intended purpose.[1][2][3] This guide provides an in-depth, experience-driven comparison of the critical validation parameters—linearity, accuracy, and precision—for a quantitative High-Performance Liquid Chromatography (HPLC) method designed to measure N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

This specific compound is a significant process-related impurity and potential degradation product of Sulfamethoxazole, a widely used sulfonamide antibiotic.[4][5] Its control is critical, and therefore, the method used to quantify it must be demonstrably robust and reliable. This guide is structured to move beyond rote procedural descriptions, focusing instead on the scientific rationale behind the validation choices, grounded in the authoritative standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] We will compare a well-validated "Recommended Method A" with a hypothetical "Alternative Method B" to illustrate common pitfalls and highlight the characteristics of a superior analytical procedure.

Pillar 1: Linearity - Establishing a Proportional Response

Expertise & Causality: Linearity is the cornerstone of a quantitative method. It demonstrates that the instrument's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range.[9][10][11] Establishing this relationship is the first critical step because the accuracy and precision of your results are only meaningful within this proven linear range. The ICH Q2(R1) guideline recommends evaluating a minimum of five concentration levels to substantiate this relationship.[11] The statistical measure of this proportionality, the correlation coefficient (r) or the coefficient of determination (r²), is paramount. An r² value greater than 0.999 is often the target for impurity methods, signifying a very strong linear relationship.

Experimental Workflow for Linearity Assessment

The following diagram outlines the logical flow for establishing method linearity.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation stock Prepare High-Concentration Stock Solution of Analyte dilutions Perform Serial Dilutions to Create ≥5 Concentration Levels (e.g., 50% to 150% of Target) stock->dilutions Dilute accurately inject Inject Each Concentration Level in Triplicate (n=3) into HPLC dilutions->inject acquire Acquire Chromatographic Data (Peak Area Response) inject->acquire plot Plot Mean Peak Area vs. Concentration acquire->plot regression Perform Linear Regression Analysis plot->regression criteria Evaluate Acceptance Criteria: - Correlation Coefficient (r²) - Y-intercept - Residual Plot regression->criteria

Caption: Workflow for establishing method linearity.

Protocol: Linearity Determination
  • Stock Solution Preparation: Accurately weigh and dissolve a reference standard of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 100 µg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit. A common range is 0.25, 0.5, 1.0, 1.5, and 2.0 µg/mL.

  • HPLC Analysis: Inject each calibration standard in triplicate onto the HPLC system.

  • Data Analysis: Record the peak area for each injection. Calculate the mean peak area for each concentration level.

  • Regression Analysis: Plot the mean peak area (y-axis) against the concentration (x-axis). Perform a linear regression to determine the slope, y-intercept, and coefficient of determination (r²).

Comparative Data: Linearity
ParameterRecommended Method AAlternative Method BAcceptance Criteria
Range Tested 0.25 - 2.0 µg/mL0.5 - 1.5 µg/mLSpan LOQ to >120% of spec limit
Number of Levels 53≥ 5
Coefficient (r²) 0.9997 0.9945≥ 0.999
Y-Intercept (% of 100% response) 0.8%5.5%Close to zero
Residual Plot Random distributionClear trend/patternRandom distribution

Analysis: Recommended Method A demonstrates superior linearity across a wider, more appropriate range. Its r² value comfortably exceeds the acceptance criterion, and a low y-intercept indicates minimal systematic error. In contrast, Alternative Method B not only covers an insufficient range but also fails to meet the r² target and shows a significant y-intercept, suggesting proportional error and potential baseline issues.

Pillar 2: Accuracy - Measuring Closeness to the Truth

Expertise & Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[9][10] It is the ultimate measure of a method's correctness. For impurity analysis, accuracy is typically evaluated through a recovery study. This involves "spiking" a blank sample matrix (a placebo or drug substance known to be free of the analyte) with a known amount of the impurity at different concentration levels.[10] The causality is clear: this experiment proves that the method can accurately quantify the analyte in the presence of all other components in the sample, ensuring that matrix effects are not biasing the result. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., three replicates at three concentrations).[10]

Experimental Workflow for Accuracy Assessment

The diagram below illustrates the recovery study process used to determine accuracy.

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation placebo Prepare Blank Matrix (Placebo or Analyte-Free Sample) spike Spike Blank Matrix at 3 Levels (e.g., 80%, 100%, 120% of Target) in Triplicate (n=9 total) placebo->spike inject Analyze Spiked Samples and Unspiked Blank with HPLC spike->inject quantify Quantify Analyte Concentration Using the Validated Linear Curve inject->quantify calculate Calculate % Recovery for each sample: (Measured Conc. / Spiked Conc.) * 100 quantify->calculate criteria Evaluate Acceptance Criteria: Mean % Recovery and RSD across all levels calculate->criteria

Caption: Workflow for accuracy determination via a spike recovery study.

Protocol: Accuracy Determination
  • Prepare Blank Matrix: Prepare a solution of the drug product placebo or drug substance at the nominal concentration used for analysis.

  • Spike Samples: Spike the blank matrix solution with the N-(4-Aminobenzenesulfonyl) Sulfamethoxazole reference standard to achieve three concentration levels, such as 80%, 100%, and 120% of the target specification limit. Prepare three independent samples at each level.

  • HPLC Analysis: Analyze all nine spiked samples and a blank matrix sample using the HPLC method.

  • Calculate Recovery: Determine the concentration of the analyte in each spiked sample using the previously established linear calibration curve. Calculate the percent recovery for each sample using the formula: (Concentration Found / Theoretical Concentration) * 100%.

Comparative Data: Accuracy
Spiked LevelRecommended Method A (% Recovery)Alternative Method B (% Recovery)Acceptance Criteria
80% (n=3) 99.5, 101.0, 100.2 (Mean: 100.2)92.1, 93.5, 91.8 (Mean: 92.5)90.0 - 110.0%
100% (n=3) 98.9, 99.8, 100.5 (Mean: 99.7)90.5, 89.8, 91.2 (Mean: 90.5)90.0 - 110.0%
120% (n=3) 101.2, 99.1, 99.9 (Mean: 100.1)88.3, 89.1, 87.9 (Mean: 88.4)90.0 - 110.0%
Overall Mean 100.0% 90.5%-
Overall RSD 0.7% 1.9%≤ 2.0%

Analysis: Recommended Method A exhibits excellent accuracy, with recovery values consistently close to 100% across all levels and low variability. This provides high confidence that the method can accurately quantify the impurity without interference from the matrix. Alternative Method B shows a clear low bias (systematic error), with recovery values consistently below the ideal range. This suggests a significant negative matrix effect, where other components in the sample suppress the analyte's signal, leading to under-quantification.

Pillar 3: Precision - Ensuring Consistency and Reliability

Expertise & Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is a measure of random error. There are two mandatory levels of precision validation as per ICH Q2(R1):

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval under the same operating conditions (same analyst, same instrument, same day).[3] This demonstrates the method's inherent consistency.

  • Intermediate Precision: Evaluates the method's reliability under typical lab variations, such as different days, different analysts, or different equipment.[3] This is crucial for proving the method is rugged enough for routine use in a real-world QC environment.

Precision is reported as the Relative Standard Deviation (%RSD) of a series of measurements.

Conceptual Diagram for Precision Levels

This diagram illustrates the relationship between the different levels of precision testing.

Precision_Levels cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision A1_D1_I1 Analyst 1 Day 1 Instrument 1 (n=6) Total_Precision Total Precision (Reproducibility) Combined data from all conditions (n=12) Evaluates overall method ruggedness A1_D1_I1->Total_Precision Combines A2_D2_I2 Analyst 2 Day 2 Instrument 2 (n=6) A2_D2_I2->Total_Precision Combines

Sources

A Comparative Pharmaceutical Analysis of Sulfamethoxazole and Its Novel Derivatives: Enhancing Efficacy and Overcoming Limitations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmaceutical properties of the widely-used sulfonamide antibiotic, sulfamethoxazole (SMX), and its recently developed derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical attributes of these compounds, including their mechanism of action, antimicrobial efficacy, physicochemical properties, pharmacokinetic profiles, and toxicity. By synthesizing experimental data and explaining the causality behind synthetic modifications, this guide aims to provide an authoritative resource for the ongoing development of more effective and safer antimicrobial agents.

Introduction: The Enduring Role and Inherent Challenges of Sulfamethoxazole

Sulfamethoxazole is a synthetic bacteriostatic antibiotic, a member of the sulfonamide class, that has been a cornerstone of antimicrobial therapy for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Bacteria require folic acid for the synthesis of nucleic acids and proteins, and by blocking its production, SMX effectively halts bacterial growth and replication.[3][4][5][6] This pathway is an ideal target as mammalian cells acquire folic acid from their diet, rendering them insensitive to SMX's effects.[3] To enhance its efficacy and create a bactericidal effect, SMX is most commonly administered in combination with trimethoprim, which targets a subsequent step in the same pathway.[1][4]

Despite its long-standing utility, sulfamethoxazole presents several pharmaceutical challenges that limit its therapeutic potential. These include poor aqueous solubility, which can affect its bioavailability, a risk of hypersensitivity reactions, and the global rise of antibiotic resistance.[][8][9] These limitations have catalyzed extensive research into the synthesis of new SMX derivatives designed to improve upon the parent molecule's profile. By modifying the core structure—often through derivatization of the aromatic amino group or the N1-substituent—scientists aim to enhance solubility, broaden the antimicrobial spectrum, improve pharmacokinetic parameters, and reduce toxicity.[8][10][11]

This guide will compare the foundational properties of sulfamethoxazole with those of its promising new derivatives, providing the experimental context and data necessary to evaluate their potential as next-generation antimicrobial agents.

The Mechanism of Action: A Shared Foundation

The fundamental antibacterial action of both sulfamethoxazole and its derivatives is the disruption of folate synthesis. As a structural analog of para-aminobenzoic acid (PABA), SMX competes for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[3][5] This competitive inhibition prevents the conversion of PABA into dihydrofolic acid, a critical precursor for tetrahydrofolic acid, which is essential for bacterial DNA and protein synthesis.[1][4]

Most derivatives are designed to retain this core mechanism while introducing new functionalities. The modifications are typically made to parts of the molecule not directly involved in binding to the DHPS enzyme, thereby preserving the primary mode of action while altering other pharmaceutical properties.[11]

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Synthesis Nucleic Acid & Protein Synthesis THF->Synthesis SMX Sulfamethoxazole & Derivatives SMX->DHPS Competitively Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Comparative Physicochemical Properties

A drug's physicochemical characteristics are fundamental to its absorption, distribution, metabolism, and excretion (ADME). Sulfamethoxazole is a white, odorless, crystalline powder with a slightly bitter taste.[4][12] A key limitation is its poor solubility in water, which poses a challenge for formulation and bioavailability.[][9][12] Chemical modifications in new derivatives are often explicitly designed to address this issue.

PropertySulfamethoxazole (Parent)Representative Derivative (Type)Rationale for Change
Molecular Weight 253.28 g/mol [4]Varies (e.g., >300 g/mol for Schiff bases)Addition of moieties increases mass.
Aqueous Solubility ~0.61 mg/mL (BCS Class IV)[13]Significantly Increased (e.g., with nGO/nfPLGA composites or cyclodextrins)[13][14][15]Incorporation of hydrophilic groups or formulation with solubilizing agents enhances dissolution.
LogP (Octanol-Water) 0.89[4]Decreased (e.g., 0.86-0.92 for nanoparticle composites)[14]A lower LogP often correlates with increased hydrophilicity and potentially altered membrane permeability.
pKa pKa1 = 1.6, pKa2 = 5.7[4]Can be alteredIntroduction of acidic or basic functional groups changes the ionization profile of the molecule.
Melting Point ~168 °C[12]VariesChanges in crystal lattice structure and intermolecular forces affect the melting point.

Expert Insight: The derivatization of SMX into Schiff bases or the synthesis of metal complexes introduces bulkier, often more lipophilic or, conversely, specifically designed hydrophilic moieties.[10][16] For instance, creating inclusion complexes with cyclodextrins or solid dispersions with polymers like PVP K30 directly combats poor solubility by preventing drug crystal formation and enhancing wettability, which can lead to a 3-5 fold increase in solubility.[9][15]

Comparative Antimicrobial Activity

While SMX has a broad spectrum of activity, particularly against Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae, the development of resistance is a growing concern.[][8] New derivatives are evaluated to determine if they can overcome this resistance or exhibit an expanded spectrum of activity. Many recent studies have shown that derivatives bearing additional heterocyclic rings (like thiazolidinone, pyrazole, or β-lactam rings) can exhibit significantly enhanced antibacterial activity compared to the parent drug.[6][8]

CompoundS. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)P. aeruginosa (G-) MIC (µg/mL)Reference
Sulfamethoxazole StandardStandardOften Ineffective[6]
Thiazolidinone Derivatives Improved ActivityImproved ActivityModerate Activity
β-Lactam Derivatives Significant ImprovementSignificant ImprovementModerate Activity[6]
Schiff Base Derivatives Variable ImprovementVariable ImprovementSome Activity Observed[10]

Causality Behind Enhanced Activity: The addition of moieties like the β-lactam ring introduces a second potential mechanism of action (inhibition of cell wall synthesis), leading to a synergistic intramolecular effect.[6] Other heterocyclic additions may enhance the molecule's ability to penetrate bacterial cell walls or provide additional binding interactions with the target enzyme or other bacterial targets. Notably, some new derivatives show efficacy against strains where the parent SMX is ineffective, such as Pseudomonas aeruginosa.[6][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of new compounds.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (Sulfamethoxazole and derivatives)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Comparative Pharmacokinetic Profiles

The clinical success of an antibiotic depends heavily on its pharmacokinetic profile. An ideal drug should be rapidly absorbed, distribute effectively to the site of infection, and be cleared from the body at a rate that maintains therapeutic concentrations without causing toxicity. Sulfamethoxazole is generally well-absorbed orally, with a half-life of about 10-11 hours.[][17]

Studies on novel derivatives aim to improve upon these parameters. For example, a salicylidine-sulfamethoxazole-Zn(II) monohydrate complex was developed and reported to be more active and less toxic.[16][18]

ParameterSulfamethoxazole (Parent)Salicylidine-SMX-Zn(II) DerivativeInterpretation of Difference
Tmax (Time to Peak Conc.) 1-4 hours[17]1.30 hours[16][18]Suggests a similarly rapid onset of action for the derivative.[16]
Half-life (t½) ~11 hours[12]1.64 hours[16][18]The significantly shorter half-life indicates much faster elimination.
Clearance (CL) ~0.30 mL/min/kg[17]0.24 L/h (~4 mL/min/kg)The derivative is cleared from the body much more rapidly than the parent drug.[16]
Volume of Distribution (Vd) ~0.27 L/kg[17]0.57 L/kg[16][18]The larger Vd suggests the derivative distributes more widely into tissues compared to SMX.[16]

Expert Insight: The pharmacokinetic profile of the Zn(II) derivative is markedly different from SMX. While the larger volume of distribution is promising—suggesting better tissue penetration—the extremely short half-life and rapid clearance could be a clinical disadvantage, potentially requiring more frequent dosing to maintain therapeutic levels. This highlights the critical trade-offs that must be managed during drug design.[16][18]

PK_Study_Workflow cluster_0 Pre-Clinical / Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Drug Administration (Oral / IV) Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Sample Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Concentration Quantification Analysis->Quant Plotting Conc-Time Curve Plotting Quant->Plotting Modeling Pharmacokinetic Modeling Plotting->Modeling Params Calculate Parameters (t½, Cmax, AUC, etc.) Modeling->Params

Caption: A generalized workflow for a pharmacokinetic study.

Comparative Toxicity and Safety Profiles

A significant driver for developing SMX derivatives is to mitigate the toxicity associated with the parent drug. Sulfonamides are known to cause hypersensitivity reactions, and SMX, in particular, can be metabolized into reactive species.[19] The hydroxylamine metabolite is further oxidized to a nitroso metabolite, which is believed to be a proximate toxin that can mediate adverse reactions.[20]

Compound/MetaboliteToxicity ProfileMechanism/Comment
Sulfamethoxazole Can cause hypersensitivity, potential for blood cell toxicity.[19] Some degradation products are toxic to aquatic life.[21][22]Parent drug itself is less toxic than its reactive metabolites.[20]
SMX-Hydroxylamine Intermediate toxicity.Precursor to the more toxic nitroso derivative.[20]
SMX-Nitroso Significantly more toxic than the hydroxylamine derivative.[20]Considered a proximate toxin mediating hypersensitivity reactions.[20]
New Derivatives Often designed for lower toxicity. E.g., Salicylidine-SMX-Zn(II) was reported to be less toxic than the parent drug.[16][18]Structural modifications may block metabolic pathways leading to reactive intermediates or enhance clearance of the parent drug.

Expert Insight: The toxicity of SMX is a classic example of metabolic activation. By understanding that the nitroso metabolite is the key culprit, medicinal chemists can design derivatives where the primary aromatic amine group—the site of metabolic activation—is modified or sterically hindered. This strategy can prevent the formation of the hydroxylamine and subsequent nitroso species, potentially leading to a safer drug.

SMX_Metabolic_Activation SMX Sulfamethoxazole (Parent Drug) Hydroxylamine SMX-Hydroxylamine (Metabolite) SMX->Hydroxylamine N-oxidation (CYP450) Nitroso SMX-Nitroso (Proximate Toxin) Hydroxylamine->Nitroso Oxidation Covalent Covalent Binding to Proteins Nitroso->Covalent Toxicity Cellular Toxicity & Hypersensitivity Covalent->Toxicity

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (Sulfamethoxazole). As researchers, scientists, and drug development professionals, it is our collective responsibility to not only advance scientific discovery but also to ensure the safety of our personnel and the protection of our environment. This guide is designed to provide a clear, actionable framework for managing Sulfamethoxazole waste, grounded in established safety protocols and regulatory standards.

Understanding the Compound: Hazard Profile of Sulfamethoxazole

Before addressing disposal procedures, it is crucial to understand the inherent risks associated with Sulfamethoxazole. This sulfonamide antibiotic, while vital in therapeutic applications, possesses a significant hazard profile that necessitates careful handling and disposal.

Key Hazards:

  • Human Health: Sulfamethoxazole is suspected of damaging fertility or the unborn child. It may also cause genetic defects and cancer.[1] Furthermore, it can lead to skin and eye irritation and may cause an allergic skin or respiratory reaction.[1][2]

  • Environmental Impact: The compound is classified as toxic to aquatic life with long-lasting effects.[1] It is not readily biodegradable, meaning it persists in the environment, posing a long-term risk to ecosystems.[3] Studies have shown that even low concentrations of Sulfamethoxazole can negatively impact aquatic organisms, including bacteria and diatoms.[4][5]

Hazard ClassificationDescriptionSource
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Mutagenicity & Carcinogenicity May cause genetic defects and cancer.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]
Biodegradability Not readily biodegradable.[3]
Sensitization May cause an allergic skin or respiratory reaction.[1][2]

Given these hazards, improper disposal, such as sewering (flushing down the drain) or discarding in regular trash, is strictly prohibited.[6][7] Such actions can lead to environmental contamination and potential harm to public health.

The Core Principle: Disposal as Hazardous Chemical Waste

All waste containing Sulfamethoxazole, including pure compound, contaminated materials, and expired solutions, must be treated as hazardous chemical waste. This waste must be disposed of in accordance with all applicable federal, state, and local regulations.[2] The primary method of disposal should be through a licensed and approved waste disposal company.[8]

The following diagram illustrates the fundamental decision-making process for Sulfamethoxazole waste.

start Waste Generated (Contains Sulfamethoxazole) decision Is the waste contaminated with Sulfamethoxazole? start->decision hazardous_waste Treat as Hazardous Chemical Waste decision->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste decision->non_hazardous No collect Collect in a Designated, Labeled, and Sealed Container hazardous_waste->collect licensed_disposal Transfer to a Licensed Waste Disposal Contractor collect->licensed_disposal

Caption: Decision workflow for Sulfamethoxazole waste management.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. The following sections detail the procedures for handling different forms of Sulfamethoxazole waste.

Unused or Expired Pure Compound (Solid)
  • Do Not Mix: Leave the chemical in its original container. Do not mix it with other waste streams.

  • Secure and Label: Ensure the container is tightly closed and clearly labeled as "Hazardous Waste: Sulfamethoxazole".

  • Segregate: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as gloves, weighing paper, pipette tips, and empty vials that have come into direct contact with Sulfamethoxazole.

  • Collection: Place all contaminated solid waste into a designated, leak-proof plastic bag or container.[8]

  • Labeling: The bag or container must be clearly labeled as "Hazardous Drug-Related Wastes" or as required by your institution's EHS department.[8]

  • Sealing: Once the bag is full, seal it securely.

  • Disposal: Place the sealed bag into the designated hazardous waste bin for pickup by a licensed contractor.[8]

Aqueous Solutions Containing Sulfamethoxazole

Under no circumstances should aqueous solutions of Sulfamethoxazole be disposed of down the drain. [6][7]

  • Collection: Collect all aqueous waste containing Sulfamethoxazole in a dedicated, sealed, and shatter-resistant container.

  • Labeling: Clearly label the container with "Hazardous Waste: Sulfamethoxazole in Water" and an approximate concentration.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.

Emergency Procedures: Managing Spills

Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination. The appropriate response will depend on the scale of the spill.

Personal Protective Equipment (PPE) for Spill Cleanup

Before addressing any spill, personnel must be wearing the appropriate PPE:

  • Gloves: Impervious gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: A protective lab coat.

  • Respiratory Protection: For large spills or if dust is generated, a respirator may be necessary.

Small Spill (Solid) Cleanup Protocol
  • Isolate the Area: Cordon off the area to prevent others from entering.

  • Containment: Gently cover the spill with an absorbent material to prevent the generation of dust.

  • Collection: Carefully sweep the material into a dustpan or use a dampened cloth to collect the spilled solid.[9] Avoid dry sweeping which can create airborne dust.

  • Package Waste: Place the collected material and all cleanup supplies (absorbent pads, cloths, gloves) into a sealed, labeled hazardous waste bag.[9]

  • Decontaminate: Clean the affected area with soap and water.

  • Dispose: Dispose of the sealed waste bag as hazardous waste.

Large Spill (Solid) Cleanup Protocol

For large spills, the immediate priority is to ensure personnel safety and prevent the spread of the hazardous material.

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Isolate: Close the doors to the affected area to contain any airborne dust.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the trained emergency response team.

The following diagram outlines the general workflow for responding to a Sulfamethoxazole spill.

spill Sulfamethoxazole Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill & Avoid Dust Generation don_ppe->contain collect Collect Spill Material & Cleanup Debris contain->collect package Package in Labeled Hazardous Waste Bag collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert Alert Supervisor & EHS evacuate->alert isolate Isolate Area alert->isolate await_response Await Trained Response Team isolate->await_response

Caption: Workflow for responding to a Sulfamethoxazole spill.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, you contribute to a safer laboratory environment and help mitigate the ecological impact of pharmaceutical waste. Always consult your institution's specific protocols and your local EHS department for guidance.

References

  • Pfizer, Trimethoprim and sulfamethoxazole Tablets - SAFETY DATA SHEET. (2018). URL: [Link]

  • Straub, J. O. (2016). Aquatic environmental risk assessment for human use of the old antibiotic sulfamethoxazole in Europe. Environmental toxicology and chemistry, 35(4), 805–817. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. URL: [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. URL: [Link]

  • World Health Organization. (2006). Guidelines for the safe disposal of expired drugs. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. URL: [Link]

  • U.S. National Library of Medicine. (2024). How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: FDA's Flush List for Certain Medicines. URL: [Link]

  • U.S. Drug Enforcement Administration (DEA). How to Properly Dispose of Your Unused Medicines. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. URL: [Link]

  • Corcoll, N., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology, 12, 659871. URL: [Link]

  • Brain, R. A., et al. (2008). Herbicidal effects of sulfamethoxazole in Lemna gibba: using p-aminobenzoic acid as a biomarker of effect. Environmental science & technology, 42(23), 8963–8968. URL: [Link]

  • Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste. URL: [Link]

  • Li, Y., et al. (2024). Biological toxicity of sulfamethoxazole in aquatic ecosystem on adult zebrafish (Danio rerio). Scientific reports, 14(1), 9405. URL: [Link]

  • Rx Destroyer. Pharmaceutical Waste Disposal. URL: [Link]

  • Triumvirate Environmental. Pharmaceutical Waste Disposal. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. URL: [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. URL: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. URL: [Link]

  • Rx Destroyer. (2021). OSHA Guidelines for Medical Waste. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. URL: [Link]

  • Oregon Occupational Safety and Health. (2012). Hazardous Drugs. URL: [Link]

  • NPR. (2015). EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. URL: [Link]

  • UConn Health. Waste Stream Disposal – Quick Sheet. URL: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory professionals handling N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. As a sulfonamide antibiotic analogue and a known impurity of Sulfamethoxazole, this compound requires meticulous handling to mitigate significant health risks.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure. This document serves as a direct, procedural resource for ensuring personnel safety and operational integrity.

Foundational Risk Assessment: Understanding the Hazard Profile

Effective protection begins with a thorough understanding of the risks. N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, and its parent compound Sulfamethoxazole, are classified with several health hazards that dictate our protective strategy.

  • Systemic & Organ Toxicity: The compound is harmful if swallowed.[3][4][5] More critically, it is suspected of damaging an unborn child and may cause genetic defects and cancer.[3][4] These classifications necessitate stringent controls to prevent any route of exposure.

  • Irritation & Sensitization: It is known to cause serious skin and eye irritation.[4][5][6][7] Furthermore, it may cause an allergic skin reaction (sensitization) and respiratory irritation, particularly when handled as a powder.[4][5] Once an individual is sensitized, subsequent exposures, even at minuscule levels, can trigger a severe allergic response.

The primary routes of occupational exposure are inhalation of airborne particles and direct skin or eye contact. Our entire PPE and handling strategy is designed to create a reliable barrier against these pathways.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. The most effective controls are engineering and administrative (e.g., using a fume hood or powder containment enclosure, establishing strict work procedures). Personal Protective Equipment is the last line of defense, essential for protecting the operator when other controls cannot eliminate the risk entirely.

Core PPE Protocol for N-(4-Aminobenzenesulfonyl) Sulfamethoxazole

The selection and proper use of PPE are non-negotiable. The following protocols are based on a composite of safety data sheet (SDS) recommendations and best practices for handling hazardous pharmaceutical compounds.[8][9][10]

Hand Protection: The First Line of Defense

Direct skin contact is a primary exposure risk. The goal is to prevent transdermal absorption and sensitization.

  • Glove Type: Wear powder-free nitrile gloves.[11][12] PVC gloves are not recommended as they offer poor protection against many chemicals.[12] Powder-free gloves are critical to prevent the powder from aerosolizing and carrying the hazardous compound into the breathing zone or contaminating work surfaces.[12]

  • Double Gloving: When handling the pure solid, preparing concentrated solutions, or cleaning spills, wearing two pairs of nitrile gloves is mandatory.[10] The outer glove should be worn over the cuff of the lab coat or gown, and the inner glove underneath. This provides redundant protection and allows for the safe removal of the contaminated outer layer without exposing the skin.[10]

  • Integrity and Replacement: Gloves must be changed immediately if they are torn, punctured, or known to be contaminated. For prolonged operations, it is best practice to change outer gloves at regular intervals (e.g., every 30-60 minutes).[12]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Standard Operations: For handling dilute solutions or in situations with low splash risk, safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When weighing the solid compound, preparing solutions, or during any activity with a significant splash or aerosolization risk, chemical splash goggles are required.[8][9][11] For large-volume transfers or spill cleanup, a full-face shield worn over safety goggles provides the most comprehensive protection for the eyes and face.[12]

Body Protection: Preventing Contamination of Personal Clothing
  • Gown/Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required when handling this compound.[10] Standard cotton lab coats are insufficient as they can absorb spills, holding the chemical against the skin. The tight cuffs ensure a secure interface with your inner gloves.[8][10]

  • Apron: For tasks involving large volumes of liquids where significant splashes are possible, a chemical-resistant apron should be worn over the protective gown.[8]

Respiratory Protection: Controlling Inhalation Risk

The powdered form of this chemical presents a significant inhalation hazard.[5][8]

  • Engineering Controls First: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood, biological safety cabinet, or a powder containment balance enclosure (ventilated balance enclosure).[8]

  • When Respirators are Required: If engineering controls are not available or are insufficient to control airborne particulates, respiratory protection is mandatory. An N95-rated particulate respirator is the minimum requirement.[12] For cleaning up large spills, a respirator with a chemical cartridge may be necessary.[12] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.

PPE Summary by Laboratory Task
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double Nitrile GlovesChemical Splash GogglesDisposable GownRequired (Use inside a ventilated enclosure)
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesDisposable GownNot required if in a fume hood
Handling Dilute Solutions Single Pair Nitrile GlovesSafety Glasses w/ Side ShieldsLab Coat/GownNot generally required
Spill Cleanup (Solid) Double Nitrile GlovesFace Shield over GogglesDisposable GownN95 Respirator (minimum)

Procedural Guidance: Operational Safety and Disposal

Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Wash hands thoroughly.

  • Put on the disposable gown, ensuring full coverage.

  • Put on the inner pair of gloves, tucking the gown cuffs inside the gloves.

  • Put on the outer pair of gloves, pulling them over the gown cuffs.

  • Put on your respiratory protection (if required).

  • Put on your eye/face protection.

Doffing (Taking Off):

  • Remove the outer pair of gloves. Peel them off so they turn inside-out, trapping contamination. Dispose of them immediately in the designated waste container.

  • Remove your gown by rolling it down and away from your body, turning it inside-out. Dispose of it.

  • Wash hands.

  • Remove eye/face protection and respiratory protection.

  • Remove the inner pair of gloves, again turning them inside-out.

  • Wash hands thoroughly with soap and water.

Protocol: Handling a Spill of Solid Material
  • Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Don PPE: Don the appropriate PPE as outlined in the table above (double gloves, gown, goggles/face shield, respirator).

  • Containment: Gently cover the spill with absorbent pads or a damp cloth to prevent the powder from becoming airborne. Do not use a dry cloth to wipe it, as this will generate dust.[3]

  • Cleanup: For small spills, use a damp cloth or absorbent paper to carefully wipe up the material, working from the outside in.[13] For larger spills, a vacuum cleaner equipped with a HEPA filter can be used.[3] Never use a standard vacuum.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials (gloves, gown, absorbent pads, cloths) into a clearly labeled, sealed waste bag or container for hazardous chemical waste.[3][8]

  • Doff PPE & Wash: Follow the doffing procedure and wash hands thoroughly.

Disposal Plan

All waste contaminated with N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[3][5]

  • Place waste in a sealed, properly labeled container.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in standard trash or down the drain.

  • For unused or expired medicine, the preferred method is a drug take-back program.[14][15] If unavailable, mix the material with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and then in the trash.[14]

Visual Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a spill of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Cleanup Operation cluster_post Phase 3: Finalization Spill Spill Discovered Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Consult SDS Alert->Assess DonPPE Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) Assess->DonPPE Contain Cover Powder with Damp Cloth to Prevent Dust Generation DonPPE->Contain Cleanup Clean Spill Using Damp Methods (Outside-In) Contain->Cleanup Decon Decontaminate Surface with Soap & Water Cleanup->Decon Dispose Package All Contaminated Waste in a Labeled, Sealed Container Decon->Dispose Doff Doff PPE Correctly Dispose->Doff Wash Wash Hands Thoroughly Doff->Wash Report Report Incident Wash->Report

Caption: Workflow for a safe and effective response to a solid chemical spill.

References

  • Clinical Info .HIV.gov. Sulfamethoxazole/Trimethoprim Patient Drug Record. NIH. [Link]

  • National Institutes of Health (NIH). Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem. [Link]

  • Drugs.com. (2025). Sulfamethoxazole and trimethoprim Uses, Side Effects & Warnings. [Link]

  • Somerset Therapeutics LLC. SAFETY DATA SHEET SULFAMETHOXAZOLE & TRIMETHOPRIM INJECTION USP. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Minnesota Department of Health. (2013). Sulfamethoxazole. [Link]

  • Nationwide Children's Hospital. Medicine: Proper Disposal. [Link]

  • Therapeutic Goods Administration (TGA). (2025). Safe disposal of unwanted medicines. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: FDA's Flush List for Certain Medicines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.